molecular formula C9H7NO2S B1455970 Methyl thieno[2,3-C]pyridine-7-carboxylate CAS No. 1078167-97-1

Methyl thieno[2,3-C]pyridine-7-carboxylate

货号: B1455970
CAS 编号: 1078167-97-1
分子量: 193.22 g/mol
InChI 键: ALOVKWZLJSUSIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl thieno[2,3-c]pyridine-7-carboxylate (CAS 1078167-97-1) is a high-purity heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The thieno[2,3-c]pyridine scaffold is a notable pharmacophore in modern organic chemistry, with derivatives demonstrating a broad spectrum of biological activities. This structure is present in the core of various kinase inhibitors and has shown significant potential in pharmaceutical research for its antitumor, anticancer, and antimicrobial effects . This compound is particularly valued as a key building block for the synthesis of more complex molecules. Research into related analogs has shown that the thieno[2,3-c]pyridine core can exercise anti-inflammatory activity by acting as a small-molecule inhibitor of protein interactions with glycosaminoglycans (SMIGs) . Its structural framework, characterized by a fused bicyclic aromatic system with a carboxylate ester functionality, makes it a fundamental building block in heterocyclic chemistry for constructing potential therapeutics . Supplied with a minimum purity of 97%, this product is intended for research applications as a protein degrader building block or synthetic intermediate . It is strictly for professional manufacturing, research laboratories, and industrial use. This product is for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

methyl thieno[2,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOVKWZLJSUSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl thieno[2,3-c]pyridine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis methodology, and explores its potential applications, with a particular focus on its role as a scaffold for novel therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic system that has emerged as a privileged scaffold in the design of biologically active molecules.[1][2] Its structural similarity to purine bases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[4] this compound serves as a key building block for the synthesis of more complex molecules within this class, offering a versatile platform for structural modification and optimization of biological activity.

Core Compound Identification and Properties

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 1078167-97-1[5][6]

  • Molecular Formula: C₉H₇NO₂S[5]

  • Molecular Weight: 193.22 g/mol [5]

  • Structure:

    Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 1078167-97-1[5][6][7]
Molecular Formula C₉H₇NO₂S[5]
Molecular Weight 193.22 g/mol [5]
Appearance Not Reported (likely a solid)N/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not Reported (expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents)N/A

Synthesis and Experimental Protocols

A robust and environmentally friendly approach for the synthesis of thieno[2,3-c]pyridine derivatives, including esters, has been developed, avoiding the use of metal catalysts.[1][2] The following protocol is based on a denitrogenative transformation of a fused 1,2,3-triazole intermediate.

Synthetic Scheme

G start 2-Acetylthiophene intermediate1 Fused 1,2,3-Triazole Intermediate start->intermediate1 1. One-pot triazolization 2. Pomeranz-Fritsch cyclization product This compound intermediate1->product Acid-mediated denitrogenative transformation (with Methanol)

Caption: General synthetic workflow for thieno[2,3-c]pyridine esters.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the synthesis of related thieno[2,3-c]pyridine esters.[1][2] Optimization may be required for the specific synthesis of this compound.

Step 1: Synthesis of the Fused 1,2,3-Triazole Intermediate

  • One-Pot Triazolization: 2-acetylthiophene is reacted in a one-pot fashion to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This initial step builds the triazole ring which is a precursor to the pyridine ring.

  • Pomeranz-Fritsch Cyclization: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to yield the thieno[2,3-c][1][3][8]triazolo[1,5-a]pyridine compound. This acid-catalyzed intramolecular cyclization forms the fused ring system.

Step 2: Acid-Mediated Denitrogenative Transformation

  • To a solution of the fused 1,2,3-triazole intermediate in a suitable solvent (e.g., 1,2-dichloroethane), add an excess of methanol, which acts as both the reagent and solvent.

  • Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).

  • Heat the reaction mixture at a suitable temperature (e.g., 100 °C) for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Potential Applications

The thieno[2,3-c]pyridine scaffold is a versatile platform for further chemical modifications. The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives. The aromatic rings are also amenable to various cross-coupling reactions to introduce further diversity.

The primary interest in this class of compounds lies in their potential as therapeutic agents, particularly in oncology.

Anticancer Activity and Hsp90 Inhibition

Several studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives.[4][8] A key mechanism of action for some of these compounds is the inhibition of Heat Shock Protein 90 (Hsp90).[3][8] Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[8]

G cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Thieno[2,3-c]pyridine Derivative Unfolded Client Protein Unfolded Client Protein Hsp90 Hsp90 Unfolded Client Protein->Hsp90 Binding ADP + Pi ADP + Pi Hsp90->ADP + Pi Folded/Active Client Protein Folded/Active Client Protein Hsp90->Folded/Active Client Protein ATP Hydrolysis Proteasomal Degradation Proteasomal Degradation Hsp90->Proteasomal Degradation ATP ATP ATP->Hsp90 Cell Proliferation, Survival Cell Proliferation, Survival Folded/Active Client Protein->Cell Proliferation, Survival Thieno[2,3-c]pyridine\nDerivative Thieno[2,3-c]pyridine Derivative Hsp90_inhibited Hsp90 (Inhibited) Thieno[2,3-c]pyridine\nDerivative->Hsp90_inhibited Binds to ATP pocket Hsp90_inhibited->Proteasomal Degradation Client Protein Degradation

Caption: Proposed mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.

By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives can lead to the degradation of these client proteins, resulting in the suppression of tumor growth and the induction of apoptosis.[8] Some derivatives have shown potent inhibition against various cancer cell lines, including breast, head and neck, and colorectal cancer.[4][8]

Predicted Spectral Data

While experimental spectra for this compound are not widely available, the following tables provide predicted spectral data based on the analysis of its structure and data from related compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~3.9 - 4.1Singlet-OCH₃
~7.5 - 7.8DoubletThiophene proton
~7.9 - 8.2DoubletThiophene proton
~8.3 - 8.6DoubletPyridine proton
~8.8 - 9.1DoubletPyridine proton
~9.2 - 9.5SingletPyridine proton
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~52 - 55-OCH₃
~120 - 155Aromatic carbons (Thiophene and Pyridine)
~160 - 165C=O (Ester)
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
2960 - 2850Aliphatic C-H stretch (-OCH₃)
1730 - 1715C=O stretch (Ester)[9]
1600 - 1450C=C and C=N stretching (Aromatic rings)
1300 - 1000C-O stretch (Ester)
Predicted Mass Spectrometry Data
m/zAssignment
193[M]⁺ (Molecular ion)
162[M - OCH₃]⁺
134[M - COOCH₃]⁺

Note on Spectral Data: The predicted data are for guidance and should be confirmed by experimental analysis.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward, metal-free synthesis and the demonstrated biological activity of the thieno[2,3-c]pyridine scaffold make it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a solid foundation of its chemical properties, a viable synthetic route, and insights into its potential applications, thereby facilitating its use in further research and development.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridine core, a fascinating bicyclic heteroaromatic system, has steadily gained prominence in the fields of medicinal chemistry and materials science. Its structural analogy to purine has made it a privileged scaffold in the design of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory properties.[1][2] The strategic placement of functional groups on this core can significantly modulate its physicochemical properties and biological targets. This guide focuses on a particularly valuable derivative, Methyl thieno[2,3-c]pyridine-7-carboxylate, providing a comprehensive overview of its synthesis and detailed characterization for researchers, scientists, and professionals in drug development.

Strategic Synthesis: A Multi-step Approach to the Thieno[2,3-c]pyridine Core

The synthesis of this compound is a multi-step process that requires careful planning and execution. The strategy presented here is an adaptation of modern synthetic methodologies, focusing on the construction of the fused ring system followed by functional group manipulation. The overall synthetic pathway can be visualized as a three-stage process:

  • Formation of a Key Triazole Intermediate: Starting from the readily available 2-acetylthiophene.

  • Construction of the Thieno[2,3-c]pyridine Core: Employing a modified Pomeranz-Fritsch reaction.

  • Introduction and Esterification of the Carboxylate Group: Through a denitrogenative transformation and subsequent esterification.

Synthesis_Workflow Start 2-Acetylthiophene Step1 One-Pot Triazolation Start->Step1 Intermediate1 1-(2,2-dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole Step1->Intermediate1 Step2 Modified Pomeranz-Fritsch Reaction Intermediate1->Step2 Intermediate2 Thieno[2,3-c][1,2,3]triazolo- [1,5-a]pyridine Step2->Intermediate2 Step3 Acid-Mediated Denitrogenative Transformation & Hydrolysis Intermediate2->Step3 Intermediate3 Thieno[2,3-c]pyridine-7-carboxylic acid Step3->Intermediate3 Step4 Fischer Esterification Intermediate3->Step4 End This compound Step4->End

Caption: A streamlined workflow for the synthesis of this compound.

Part 1: Synthesis of the Fused 1,2,3-Triazole Intermediate

The initial phase of the synthesis involves the construction of a fused 1,2,3-triazole, which serves as a key precursor to the thieno[2,3-c]pyridine core. This is achieved through a one-pot triazolation reaction followed by a modified Pomeranz-Fritsch cyclization.[3][4]

Experimental Protocol: One-Pot Triazolation

  • Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as ethanol, add sodium azide (1.2 eq) and a source of the C2 unit, such as 2,2-dimethoxy-N,N-dimethylethanamine (1.1 eq).

  • Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, which can be purified by column chromatography.

Part 2: Construction of the Thieno[2,3-c]pyridine Core via Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines.[5] A modified version of this reaction is employed here to construct the thieno[2,3-c]pyridine ring system from the triazole intermediate.

Experimental Protocol: Modified Pomeranz-Fritsch Cyclization

  • Reaction Setup: The triazole intermediate (1.0 eq) is dissolved in a suitable acidic medium, typically a mixture of sulfuric acid and an inert solvent like dichloromethane.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often ranging from 0 °C to room temperature, for several hours. The cyclization is monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice and neutralizing with a base, such as sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the thieno[2,3-c][3][6][7]triazolo[1,5-a]pyridine intermediate.

Part 3: Denitrogenative Transformation and Esterification

The final stage involves a denitrogenative transformation of the fused triazole to introduce the desired functionality at the 7-position, followed by esterification to yield the target methyl ester.[3]

Experimental Protocol: Synthesis of Thieno[2,3-c]pyridine-7-carboxylic Acid

  • Reaction Setup: The thieno[2,3-c][3][6][7]triazolo[1,5-a]pyridine intermediate (1.0 eq) is dissolved in a mixture of a carboxylic acid (which also acts as the solvent, in this case, formic acid can be used as a precursor to the carboxylic acid functionality) and a strong acid catalyst like sulfuric acid.

  • Reaction Conditions: The mixture is heated to around 100 °C for 1-3 hours. The reaction proceeds with the evolution of nitrogen gas.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and neutralized. The precipitated solid, thieno[2,3-c]pyridine-7-carboxylic acid, is collected by filtration, washed with water, and dried.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Thieno[2,3-c]pyridine-7-carboxylic acid (1.0 eq) is suspended in methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction Conditions: The mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Property Value
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
CAS Number 1078167-97-1
Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the thieno[2,3-c]pyridine core (chemical shifts in the range of δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons (around δ 3.9-4.0 ppm).
¹³C NMR Signals for the quaternary and CH carbons of the bicyclic core. A signal for the ester carbonyl carbon (around δ 165 ppm). A signal for the methyl ester carbon (around δ 52 ppm).
IR (Infrared) Spectroscopy A strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹). C-H stretching and bending vibrations for the aromatic and methyl groups. C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 193). Fragmentation patterns consistent with the loss of the methoxycarbonyl group or other fragments of the heterocyclic core.

Applications and Future Perspectives

The thieno[2,3-c]pyridine scaffold is a cornerstone in the development of novel kinase inhibitors and anticancer agents.[2] The methyl carboxylate functionality at the 7-position of this compound serves as a versatile handle for further chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. Furthermore, the ester can be reduced to the corresponding alcohol, opening up another avenue for derivatization.

The continued exploration of the chemistry of this compound and its analogues holds significant promise for the discovery of new therapeutic agents and functional materials.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl Thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thieno[2,3-c]pyridine-7-carboxylate, a heterocyclic compound belonging to the thienopyridine class, is a molecule of significant interest in medicinal chemistry and drug discovery. The thienopyridine scaffold is a core structural motif in several approved drugs, highlighting the importance of understanding the chemical and physical properties of its derivatives. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a crucial resource for researchers engaged in its synthesis, characterization, and application.

Molecular Structure and Isomerism

The unambiguous identification of this compound is paramount, especially considering the potential for isomeric substitution patterns within the thienopyridine core. The CAS number for the title compound is 1078167-97-1, and its molecular formula is C₉H₇NO₂S, corresponding to a molecular weight of 193.22 g/mol .

Spectroscopic Data Analysis

A comprehensive analysis of the spectroscopic data is essential for the unequivocal confirmation of the structure of this compound. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the thienopyridine core and the methyl ester protons.

Anticipated ¹H NMR Spectral Features:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH (Pyridine)8.5 - 9.5Doublet~5-6
Aromatic CH (Pyridine)7.5 - 8.5Doublet~5-6
Aromatic CH (Thiophene)7.0 - 8.0Doublet~5-6
Aromatic CH (Thiophene)7.0 - 8.0Doublet~5-6
Methyl Protons (-OCH₃)3.8 - 4.2SingletN/A

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used for analysis.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their electronic environment.

Anticipated ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 170
Aromatic C (Pyridine)140 - 160
Aromatic C (Thiophene)120 - 140
Aromatic C-H (Pyridine)120 - 140
Aromatic C-H (Thiophene)110 - 130
Methyl Carbon (-OCH₃)50 - 60
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1710 - 1740
C=N (Pyridine)Stretching1580 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester)Stretching1000 - 1300
C-S (Thiophene)Stretching600 - 800
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000

The presence of a strong absorption band in the region of 1710-1740 cm⁻¹ is a key indicator of the carbonyl group of the methyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (193.22).

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): m/z ≈ 193

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z ≈ 162.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z ≈ 134.

    • Fragmentation of the thienopyridine ring system.

M [C₉H₇NO₂S]⁺˙ m/z = 193 F1 [C₈H₄NOS]⁺ m/z = 162 M->F1 - OCH₃ F2 [C₇H₄NS]⁺ m/z = 134 M->F2 - COOCH₃

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following general experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve Sample P2 Transfer to NMR Tube P1->P2 A1 Instrument Setup A2 ¹H NMR Acquisition A1->A2 A3 ¹³C NMR Acquisition A2->A3 D1 Fourier Transform D2 Phase & Baseline Correction D1->D2 D3 Chemical Shift Calibration D2->D3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. For researchers in the field of drug development, this detailed spectroscopic information is critical for quality control, reaction monitoring, and the establishment of structure-activity relationships. As the exploration of thienopyridine derivatives continues to yield promising therapeutic candidates, a thorough understanding of their fundamental chemical properties, as revealed by spectroscopy, will remain an indispensable aspect of the research and development process.

The Ascendant Therapeutic Potential of Methyl thieno[2,3-c]pyridine-7-carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-c]pyridine Scaffold – A Privileged Structure in Medicinal Chemistry

The thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system, represents a significant scaffold in the landscape of medicinal chemistry.[1] Its structural analogy to purines provides a rational basis for its diverse biological activities, allowing it to interact with a wide array of biological targets.[1][2] This guide delves into the burgeoning field of methyl thieno[2,3-c]pyridine-7-carboxylate derivatives, synthesizing current research to provide an in-depth technical resource for researchers and drug development professionals. We will explore the synthesis, anticancer, and antimicrobial properties of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and future therapeutic potential.

Part 1: Synthesis of the Thieno[2,3-c]pyridine Core

A versatile and efficient method for the synthesis of the thieno[2,3-c]pyridine scaffold is crucial for the exploration of its derivative space. One common approach involves a multi-step reaction sequence starting from accessible starting materials. A recently reported metal-free method highlights an innovative strategy, proceeding through a fused 1,2,3-triazole intermediate.[2] This approach begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to construct the core heterocyclic system. The final step involves an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives.[2] This method not only provides good yields but also overcomes some limitations of traditional metal-catalyzed approaches, allowing for a broader range of functionalization.[2]

G cluster_0 Synthetic Pathway to Thieno[2,3-c]pyridine Core A Starting Materials (e.g., 2-Thiophenecarboxaldehyde) B One-Pot Triazolation A->B C Fused 1,2,3-Triazole Intermediate B->C D Modified Pomeranz-Fritsch Reaction C->D E Thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine D->E F Acid-Mediated Denitrogenative Transformation E->F G This compound Derivatives F->G

Caption: A generalized workflow for the synthesis of thieno[2,3-c]pyridine derivatives.

Part 2: Anticancer Activity – A Primary Therapeutic Avenue

The exploration of thieno[2,3-c]pyridine derivatives for their anticancer properties has yielded promising results.[1][3][4] Research indicates that these compounds exert their effects through multiple mechanisms, most notably through the inhibition of Heat Shock Protein 90 (Hsp90) and the subsequent disruption of the cell cycle.[3][4]

Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest

Hsp90 is a molecular chaperone that is essential for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1] By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives can destabilize these oncoproteins, leading to their degradation and ultimately, cancer cell death.

  • Molecular Docking Insights: In silico molecular docking studies have provided crucial insights into the interaction between thieno[2,3-c]pyridine derivatives and Hsp90.[3][4] These studies suggest that the ligands bind to the ATP-binding pocket of Hsp90, preventing its normal function.

  • Cell Cycle Arrest: A significant consequence of Hsp90 inhibition by these derivatives is the induction of cell cycle arrest, particularly at the G2 phase.[3][4] This prevents the cancer cells from progressing into mitosis, thereby halting their proliferation.

  • Induction of Cell Death: Interestingly, some lead compounds, such as derivative 6i from one study, have been shown to induce cell death through non-apoptotic mechanisms.[3][4] This suggests that these compounds may trigger alternative cell death pathways like autophagy or ferroptosis, which warrants further investigation.

G cluster_0 Mechanism of Anticancer Activity A Thieno[2,3-c]pyridine Derivative B Hsp90 A->B Inhibition E G2 Phase Arrest A->E Induces C Oncogenic Client Proteins (e.g., Akt, Cdk4) B->C Chaperones D Protein Degradation B->D Inhibition leads to C->D Leads to F Inhibition of Cell Cycle Progression E->F G Cell Death (Non-Apoptotic) F->G

Caption: Proposed mechanism of action for anticancer thieno[2,3-c]pyridine derivatives.

Quantitative Anticancer Data

The cytotoxic potential of these derivatives has been quantified against various human cancer cell lines using the MTT assay.[3][4] The half-maximal inhibitory concentration (IC50) values demonstrate a broad spectrum of activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
6i HSC3Head and Neck10.8[3][4]
6i T47DBreast11.7[3][4]
6i RKOColorectal12.4[3][4]
Compound 1 (a thieno[2,3-b]pyridine)HeLaCervical~2.5 (at 48h)[5]
Compound 1 (a thieno[2,3-b]pyridine)SiHaCervical~2.5 (at 48h)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC50 values of thieno[2,3-c]pyridine derivatives.

  • Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 3: Antimicrobial and Other Biological Activities

Beyond their anticancer effects, thienopyridine derivatives have demonstrated notable antimicrobial properties.[2][6]

Antibacterial and Antifungal Activity

Several studies have reported the efficacy of thienopyridine analogues against a range of pathogens.

  • Gram-Positive Bacteria: Compounds have shown activity against Staphylococcus aureus.[6]

  • Gram-Negative Bacteria: Activity has also been observed against Escherichia coli.[6]

  • Fungal Pathogens: Derivatives have exhibited antifungal effects against Candida albicans.[6]

One study on thieno[2,3-b]pyridine derivatives reported potent antimicrobial activity with IC50 values ranging from 14.2 to 24.3 µg/mL against these microbes.[6] While this data is for a related isomer, it strongly suggests that the thieno[2,3-c]pyridine scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli) to a concentration of approximately 5x10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Emerging Therapeutic Areas

The broader class of thienopyridines has shown potential in other therapeutic areas, suggesting avenues for future investigation of this compound derivatives.

  • Antiviral Activity: Thieno[2,3-b]pyridine analogues have been identified as inhibitors of the Hepatitis C Virus (HCV).[7][8]

  • Anti-diabetic Potential: Certain thieno[2,3-b]pyridine derivatives act as hepatic gluconeogenesis inhibitors, indicating a potential role in the management of type 2 diabetes.[9][10]

Part 4: Structure-Activity Relationships and Future Directions

The preliminary data allows for the formulation of initial structure-activity relationships (SAR). For instance, the nature and position of substituents on the thienopyridine ring significantly influence biological activity. A comprehensive SAR study would involve the systematic modification of the core structure and evaluation of the resulting biological effects.

Future Drug Discovery Workflow

The development of this compound derivatives into clinical candidates requires a structured approach.

G cluster_0 Drug Discovery and Development Pipeline A Lead Identification (e.g., Compound 6i) B SAR-Guided Lead Optimization A->B C In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Preclinical Development D->E F Clinical Trials E->F

Caption: A streamlined workflow for the development of thieno[2,3-c]pyridine-based drugs.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing a broader library of derivatives to refine SAR.

  • Elucidating Mechanisms: Further investigating the non-apoptotic cell death pathways and identifying other potential molecular targets.

  • In Vivo Validation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and safety.

Conclusion

This compound derivatives and their analogues represent a highly promising class of compounds with demonstrated potential in oncology and infectious diseases. Their activity as Hsp90 inhibitors provides a strong rationale for their anticancer effects. The amenability of the thieno[2,3-c]pyridine scaffold to chemical modification, coupled with its diverse biological activities, positions it as a valuable starting point for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective treatments for human diseases.

References

Methyl thieno[2,3-c]pyridine-7-carboxylate Derivatives as Kinase Inhibitors: A Privileged Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds represent a rich source of scaffolds capable of interacting with the highly conserved ATP-binding site of kinases. The thieno[2,3-c]pyridine core has emerged as a "privileged scaffold," indicating its ability to serve as a versatile template for the development of potent and selective inhibitors against various kinase targets. This technical guide provides a comprehensive overview of the synthesis, potential kinase targets, structure-activity relationships, and essential experimental protocols for the characterization of derivatives based on the methyl thieno[2,3-c]pyridine-7-carboxylate core. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this promising class of compounds.

The Thieno[2,3-c]pyridine Scaffold: A Foundation for Kinase Inhibition

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Thienopyridines, and specifically the thieno[2,3-c]pyridine isomer, have garnered significant attention due to their presence in the core structure of numerous reported kinase inhibitors.[1] This structural motif offers a rigid, planar geometry with strategically positioned nitrogen and sulfur heteroatoms that can engage in key hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of protein kinases. The ester functional group at the 7-position, as in this compound, provides a crucial handle for synthetic modification, allowing for the exploration of chemical space and the optimization of pharmacological properties.

Synthetic Pathways to the Thieno[2,3-c]pyridine Core

The successful exploration of any chemical scaffold is contingent upon robust and flexible synthetic routes. A multi-step, metal-free synthesis for 7-substituted thieno[2,3-c]pyridine derivatives, including the methyl ester, has been developed, providing a reliable pathway for generating a library of analogues.[1] The general approach begins with readily available starting materials and proceeds through a key fused 1,2,3-triazole intermediate.

The final and critical step involves an acid-mediated denitrogenative transformation of the thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine intermediate. This reaction, when performed with various nucleophiles such as methanol, yields the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivatives, including the target methyl carboxylate scaffold.[1]

A 2-Acetylthiophene B One-Pot Triazolization A->B Step 1 C Fused 1,2,3-Triazole Intermediate B->C D Pomeranz-Fritsch Cyclization C->D Step 2 E Thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine D->E F Acid-Mediated Denitrogenative Transformation (+ Nucleophile, e.g., Methanol) E->F Step 3 G 7-(Substituted methyl)thieno[2,3-c]pyridine Derivatives (e.g., this compound) F->G

Fig. 1: General synthetic workflow for thieno[2,3-c]pyridine derivatives.

Key Kinase Targets and Mechanisms of Action

While direct studies on the this compound are emerging, analysis of the broader thienopyridine class and structurally similar compounds reveals several high-value kinase families as likely targets.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common events in human cancer. A recent patent has disclosed a series of 7-(morpholinyl)-2-(N-piperazinyl)-methylthieno[2,3-c]pyridine derivatives as potent and selective PI3 kinase inhibitors.[5] These compounds share the same core scaffold, strongly suggesting that derivatives like this compound could be rationally designed to target PI3K isoforms. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt, ultimately leading to reduced cell survival and proliferation.

RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream Inhibitor Thieno[2,3-c]pyridine Inhibitor Inhibitor->PI3K Inhibits

Fig. 2: The PI3K/Akt signaling pathway and the point of inhibition.
Angiogenesis and Proliferation Pathways (VEGFR & Aurora Kinases)

Broader screening of thienopyridine and related thienopyrimidine scaffolds has demonstrated potent activity against kinases crucial for tumor angiogenesis and proliferation.

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of the angiogenic signaling cascade initiated by VEGF.[2][6] Inhibition of VEGFR-2 in endothelial cells blocks the formation of new blood vessels required for tumor growth and metastasis. Several thienopyridine and thienopyrimidine series have been developed as potent VEGFR-2 inhibitors.[2]

  • Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[7] Their overexpression is common in many cancers, making them attractive therapeutic targets. Thienopyrimidine and thieno[3,2-c]pyrazole derivatives have been successfully developed as Aurora kinase inhibitors.[7][8]

Structure-Activity Relationship (SAR) Insights

Based on published data for related scaffolds, a predictive SAR can be established to guide the design of this compound derivatives.

PositionModificationPotential Impact on Activity
C2 Introduction of substituted aryl or heteroaryl groups.Often used to target the solvent-exposed region, influencing selectivity and potency. Can form key hydrophobic interactions.
C4/C5 Substitution with amine or other hydrogen-bonding groups.Can form critical hydrogen bonds with the kinase hinge region, a common binding motif for Type I inhibitors.
C7-ester Hydrolysis to carboxylic acid or conversion to amides.Modulates solubility, cell permeability, and can introduce new interaction points with the target protein. A primary site for library diversification.
Pyridine N N-oxidation or quaternization.Can alter the electronic properties and solubility of the scaffold, but may also impact off-target activity.

Core Experimental Protocols for Inhibitor Characterization

A systematic evaluation of novel kinase inhibitors requires a tiered approach, moving from biochemical assays to cell-based models.

General Workflow for Kinase Inhibitor Profiling

The characterization of a novel inhibitor follows a logical progression from initial potency determination to assessing its effects in a complex biological system.

A Compound Synthesis (Thieno[2,3-c]pyridine Library) B Biochemical Assay (e.g., ADP-Glo™) A->B C IC50 Determination B->C D Binding Assay (e.g., LanthaScreen™) C->D F Kinase Selectivity Profiling C->F E Kd/Ki Determination D->E G Cell-Based Assay (e.g., Proliferation, Target Phosphorylation) E->G F->G H Cellular EC50 Determination G->H I Lead Optimization H->I

Fig. 3: Experimental workflow for kinase inhibitor characterization.
Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[3][9] Its high sensitivity and broad applicability make it a gold standard for primary screening and IC50 determination.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[9]

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test inhibitor (e.g., in DMSO) and dispense a small volume (e.g., 2.5 µL) into the wells of a 384-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., VEGFR-2, PI3Kα) and its specific substrate in kinase reaction buffer.[10] Add this mix to the wells to start the reaction.

  • ATP Addition: Add ATP to the wells to initiate the phosphorylation reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and contains the luciferase/luciferin components. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the "blank" signal from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "positive control" signal. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Engagement Assessment: LanthaScreen™ TR-FRET Kinase Binding Assay

To confirm that an inhibitor binds directly to the target kinase, a binding assay is essential. The LanthaScreen™ assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[13][14]

Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently-labeled, ATP-competitive tracer binds to the ATP pocket. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the target kinase pre-mixed with the Eu-labeled antibody, and the fluorescent tracer, each at 3x the final desired concentration in assay buffer.[15]

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the emission ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the binding affinity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the demonstrated activity of the broader thienopyridine class against key oncogenic kinases like PI3K, VEGFR-2, and Aurora kinases underscore its potential.[2][5][8] The strategic application of the robust biochemical and cell-based protocols outlined in this guide will enable the thorough characterization of new derivatives. Future work should focus on generating focused libraries with diverse substitutions at the C2 and C7 positions to build a comprehensive SAR, optimize potency and selectivity, and ultimately identify lead compounds with the potential for further preclinical and clinical development.

References

An In-depth Technical Guide to Methyl Thieno[2,3-c]pyridine-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-c]pyridine scaffold is a versatile heterocyclic system that has emerged as a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] This technical guide focuses on a specific, yet foundational, derivative: methyl thieno[2,3-c]pyridine-7-carboxylate. We will delve into its synthesis, physicochemical properties, and, most critically, its role as a core component in the development of advanced therapeutic agents. By examining the structure-activity relationships (SAR) of its derivatives, this guide will provide field-proven insights into leveraging this scaffold for drug discovery, with a particular focus on oncology and inflammation.

The Thieno[2,3-c]pyridine Core: A Scaffold of Opportunity

The fusion of a thiophene ring with a pyridine ring creates the thienopyridine bicyclic system. Among its isomers, the thieno[2,3-c]pyridine arrangement has garnered significant attention for its presence in various kinase inhibitors and other biologically active compounds.[2][3] The unique electronic distribution and geometry of this scaffold provide a rigid framework that can be strategically decorated with functional groups to achieve high-affinity and selective binding to protein targets.

Nitrogen-containing heterocycles are cornerstones of modern chemotherapy, and the thieno[2,3-c]pyridine moiety is no exception.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer[1][4][6]

  • Kinase Inhibition (e.g., c-Src)[2]

  • Anti-inflammatory[5]

  • Hepatic Gluconeogenesis Inhibition[5][7]

  • Antiplatelet and ADP-Receptor Antagonism[5]

  • Antimicrobial[5]

The methyl carboxylate at the 7-position serves as a versatile chemical handle, allowing for the facile generation of diverse libraries of amides, hydrazides, and other functional groups, making it a pivotal starting point for medicinal chemistry campaigns.

Synthesis and Characterization

The construction of the thieno[2,3-c]pyridine core is a key challenge that can be addressed through several synthetic strategies. A common approach involves building the pyridine ring onto a pre-formed thiophene (the thiophene-first approach) or vice versa.

Representative Synthetic Pathway

A robust method for accessing this scaffold often starts from readily available 2-acetylthiophene and proceeds through a 1,2,3-triazole-mediated denitrogenative transformation, which allows for metal-free synthesis under mild conditions.[2][3] This multi-step process highlights the chemical ingenuity required to build complex heterocyclic systems.

Hsp90 Hsp90 Chaperone Client Oncogenic Client Proteins (e.g., Akt, Raf) Hsp90->Client Stabilizes Degrade Proteasomal Degradation Hsp90->Degrade Client proteins are degraded in absence of Hsp90 function Proliferation Cancer Cell Proliferation & Survival Client->Proliferation Promotes Inhibitor {Thieno[2,3-c]pyridine Derivative | (e.g., Compound 6i)} Inhibitor->Hsp90 Inhibits

References

Methyl Thieno[2,3-c]pyridine-7-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The thieno[2,3-c]pyridine core, a bicyclic heterocycle formed by the fusion of thiophene and pyridine rings, has garnered significant attention in medicinal chemistry as a "privileged structure."[1] This unique arrangement of sulfur and nitrogen atoms within the fused ring system creates distinct electronic properties, enabling diverse interactions with a range of biological targets, including G protein-coupled receptors (GPCRs) and various enzymes.[2] Among its many derivatives, methyl thieno[2,3-c]pyridine-7-carboxylate stands out as a crucial starting material and a versatile scaffold for the synthesis of complex, biologically active molecules.[3] Its inherent structural features and amenability to chemical modification have positioned it as a valuable building block in the development of novel therapeutics targeting a wide array of diseases, from cancer to neurological disorders.[2][4]

This technical guide provides a comprehensive overview of the this compound scaffold, delving into its synthesis, chemical biology, and diverse applications in contemporary drug discovery. We will explore the causality behind synthetic strategies, dissect the structure-activity relationships of its derivatives, and present detailed protocols for key experimental workflows, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage: Why Thieno[2,3-c]pyridines?

The thieno[2,3-c]pyridine scaffold offers several advantages in drug design:

  • Structural Rigidity and Defined Vectorial Chemistry: The fused ring system provides a rigid framework, which can lead to higher binding affinities and selectivities for target proteins. The defined positions for substitution allow for systematic exploration of chemical space and optimization of pharmacological properties.

  • Bioisosterism: Thienopyridines are considered bioisosteres of purines, quinolines, and isoquinolines, which are prevalent in many biologically active natural products and synthetic drugs.[1][5] This allows chemists to leverage known structure-activity relationships (SAR) from these related scaffolds as a starting point for new discovery programs.

  • Modulation of Physicochemical Properties: The presence of both a sulfur and a nitrogen atom allows for fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

  • Diverse Biological Activities: Derivatives of the thieno[2,3-c]pyridine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiplatelet, and neurological effects.[2][4] This versatility underscores the scaffold's potential to yield novel drug candidates for various therapeutic areas.

Synthesis of the Thieno[2,3-c]pyridine Core: A Chemist's Perspective

The construction of the thieno[2,3-c]pyridine skeleton has been a subject of extensive research, with several synthetic strategies developed over the years. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Two primary strategies involve either the annulation of a thiophene ring onto a pre-existing pyridine derivative or the construction of the pyridine ring onto a thiophene precursor.[6]

Classical and Modern Synthetic Approaches

Historically, methods like the Pomeranz-Fritsch reaction, traditionally used for isoquinoline synthesis, were adapted for thieno[2,3-c]pyridines.[1] This involves the acid-catalyzed cyclization of a Schiff base derived from a thiophenecarboxaldehyde. However, these classical methods often suffered from low yields and limited substrate scope.

More contemporary and efficient methods have since been developed. One notable metal-free approach involves a three-step sequence starting from 2-acetylthiophene. This process includes a one-pot triazolation, a modified Pomeranz-Fritsch cyclization to form a thieno[2,3-c][2][4][7]triazolo[1,5-a]pyridine intermediate, and a final acid-mediated denitrogenative transformation to yield various substituted thieno[2,3-c]pyridines.[6][8] This method offers the advantage of mild reaction conditions and overcomes the limitations of derivatization seen in conventional methods.[6]

Another common and versatile approach is the Gewald reaction, which is particularly useful for synthesizing 2-aminothiophene derivatives that can then be cyclized to form the pyridine ring.[9][10]

Exemplary Synthetic Workflow: A Step-by-Step Protocol

The following is a generalized, conceptual workflow for the synthesis of a substituted thieno[2,3-c]pyridine derivative, illustrating the key chemical transformations.

Synthesis_Workflow Start Thiophene Precursor Step1 Functionalization/ Activation Start->Step1 Intermediate1 Activated Thiophene Step1->Intermediate1 Step2 Pyridine Ring Annulation Intermediate1->Step2 Core Thieno[2,3-c]pyridine Core Step2->Core Step3 Esterification Core->Step3 Final Methyl Thieno[2,3-c]pyridine -7-carboxylate Step3->Final

Caption: Generalized workflow for thieno[2,3-c]pyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate Analogs (Conceptual)

This protocol is based on methodologies described for the synthesis of biologically active thieno[2,3-c]pyridine derivatives.[7]

  • Synthesis of the 2-Aminothiophene Intermediate:

    • A suitable ketone is reacted with malononitrile and elemental sulfur in the presence of a base like triethylamine. This is a classic Gewald reaction.

    • The choice of ketone determines the substitution pattern on the thiophene ring.

  • Formation of the Pyridine Ring:

    • The resulting 2-aminothiophene is then subjected to a cyclization reaction to form the pyridine ring. This can be achieved through various methods, including reaction with a 1,3-dicarbonyl compound or a related synthon.

  • Introduction of the Acetamido Side Chain:

    • The amino group at the 2-position of the thieno[2,3-c]pyridine core is acylated with a suitable heterocyclic acetyl chloride in the presence of a base. This step introduces the desired heterocyclic moiety.

  • Esterification (if necessary):

    • If the carboxylate group is not already present as a methyl ester, a standard esterification reaction using methanol and an acid catalyst can be performed.

The Thieno[2,3-c]pyridine Scaffold in Action: Therapeutic Applications

The versatility of the this compound scaffold is evident in the diverse range of therapeutic targets for which its derivatives have been developed.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thieno[2,3-c]pyridine derivatives.[4] These compounds have shown efficacy against a variety of cancer cell lines, including breast, head and neck, and colorectal cancers.[4][7]

One key mechanism of action for some of these derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[4][11] Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins that are critical for cancer cell growth and survival. By inhibiting Hsp90, these compounds can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[4][11] For instance, certain thieno[2,3-c]pyridine derivatives have been shown to induce G2 phase arrest in the cell cycle.[4][11]

Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Analogs [4][11]

Compound IDHeterocyclic SubstituentTarget Cell LineIC50 (µM)
6i ThiomorpholineHSC3 (Head and Neck)10.8
6i ThiomorpholineT47D (Breast)11.7
6i ThiomorpholineRKO (Colorectal)12.4
6a -HSC3 (Head and Neck)14.5

Note: Data is illustrative and compiled from published studies.

Kinase Inhibition

The thieno[2,3-c]pyridine scaffold is a common feature in the core structure of various kinase inhibitors.[6][12] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability of the thieno[2,3-c]pyridine core to act as an ATP-mimetic hinge-binder makes it an attractive starting point for the design of potent and selective kinase inhibitors.[12] Derivatives have been developed as inhibitors of kinases such as VEGFR-2, which is crucial for tumor angiogenesis.[13]

Kinase_Inhibition Thieno_Pyridine Thieno[2,3-c]pyridine Inhibitor Kinase Kinase Active Site (e.g., VEGFR-2) Thieno_Pyridine->Kinase Binds to ATP-binding pocket Block Inhibition Thieno_Pyridine->Block Signaling_Pathway Downstream Signaling (e.g., Angiogenesis) Kinase->Signaling_Pathway Phosphorylation ATP ATP ATP->Kinase Competitive Inhibition

Caption: Mechanism of kinase inhibition by thieno[2,3-c]pyridines.

Neurological and Other Applications

The structural similarity of the thieno[2,3-c]pyridine core to known neuroactive compounds has prompted investigations into its potential for treating neurological disorders.[2] Additionally, derivatives have been explored for their antiplatelet, antimicrobial, and anti-inflammatory properties, highlighting the broad therapeutic potential of this scaffold.[4]

Structure-Activity Relationship (SAR) Studies: A Guide to Optimization

Systematic modification of the thieno[2,3-c]pyridine scaffold has led to a deeper understanding of the structural features required for potent biological activity. SAR studies have revealed that the nature and position of substituents on the bicyclic core can have a profound impact on potency and selectivity.[4][7]

For anticancer agents, for example, the introduction of different heterocyclic substituents at the 2-position has been shown to significantly influence cytotoxic activity.[7] A thiomorpholine-substituted hybrid, for instance, demonstrated high percentage inhibition against breast cancer cell lines, comparable to the standard drug cisplatin.[4]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Development of more efficient and stereoselective synthetic methodologies.

  • Exploration of novel therapeutic targets for thieno[2,3-c]pyridine derivatives.

  • In-depth investigation of the mechanisms of action for existing and new compounds.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

Unveiling the Therapeutic Potential of Methyl thieno[2,3-c]pyridine-7-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on Methyl thieno[2,3-c]pyridine-7-carboxylate, a specific exemplar of this class, to explore its potential therapeutic targets. We will delve into both established and putative mechanisms of action, drawing on evidence from related thienopyridine analogs to build a comprehensive landscape of possibilities. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for target identification and validation through detailed experimental protocols and workflows. Our approach is grounded in scientific integrity, offering a robust framework for advancing our understanding and potential clinical application of this promising compound.

Introduction: The Thieno[2,3-c]pyridine Scaffold - A Gateway to Novel Therapeutics

The fusion of thiophene and pyridine rings creates the thienopyridine core, a heterocyclic system that has garnered significant attention in drug discovery. The electronic properties and structural rigidity of this scaffold make it an ideal starting point for the design of potent and selective modulators of various biological targets. While several isomers of thienopyridines exist, the thieno[2,3-c]pyridine framework is of particular interest due to its unique spatial arrangement of heteroatoms and potential for diverse functionalization.

This compound serves as our focal point for this investigation. Its chemical structure, featuring a methyl ester at the 7-position, provides a key handle for both synthetic modification and potential interactions with biological macromolecules. The objective of this guide is to systematically explore the landscape of potential therapeutic targets for this molecule and to provide actionable, detailed protocols for their experimental validation.

Potential Therapeutic Arenas and Associated Targets

Based on a comprehensive review of the scientific literature concerning thieno[2,3-c]pyridines and related scaffolds, we have identified several key therapeutic areas where this compound may exhibit significant activity. These include oncology, neuropharmacology, and infectious diseases.

Oncology: A Multifaceted Approach to Cancer Therapy

The thienopyridine scaffold is frequently associated with anticancer properties, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Several studies have highlighted the potential for thieno[2,3-c]pyridine derivatives to act as inhibitors of Hsp90.[1] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are oncoproteins critical for cancer cell survival.

  • Mechanism of Action: Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, including HER2, EGFR, BRAF, and AKT, thereby simultaneously disrupting multiple oncogenic signaling pathways.

  • Therapeutic Rationale: The pleiotropic effects of Hsp90 inhibition make it an attractive strategy for treating a variety of cancers and overcoming drug resistance.

The thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine scaffolds, structurally related to our lead compound, have yielded potent inhibitors of several protein kinases implicated in cancer.[2][3][4] This suggests that this compound may also function as a kinase inhibitor.

  • Potential Kinase Targets:

    • c-Src: A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[2][3]

    • VEGFR-2 and c-Met: Receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression.[4]

    • Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway that is frequently dysregulated in cancer.[5]

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), enzymes essential for de novo purine nucleotide biosynthesis.[6][7] Rapidly proliferating cancer cells are highly dependent on this pathway, making it a validated target for anticancer therapy.

Neuropharmacology: Modulating Central Nervous System Targets

Derivatives of the thieno[3,2-c]pyridine scaffold have shown significant activity at central nervous system (CNS) targets, particularly serotonin and dopamine receptors, suggesting potential applications as antipsychotic agents.[8]

  • Potential Receptor Targets:

    • Serotonin (5-HT) Receptors (5-HT1 and 5-HT2): These receptors are involved in the regulation of mood, cognition, and behavior.[8]

    • Dopamine D2 Receptors: A primary target for antipsychotic drugs.[8]

Infectious Diseases: Combating Microbial Threats

The thienopyridine core is also present in compounds with antimicrobial activity. For instance, novel 3-aminothieno[2,3-b]pyridine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis.[9] This raises the possibility that this compound could serve as a scaffold for the development of novel anti-infective agents.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the therapeutic potential of this compound, a systematic and hierarchical approach to experimental validation is essential. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic elucidation.

Initial Target Class Screening

A broad-based screening approach is recommended to efficiently identify the most promising target classes for our lead compound.

  • Objective: To identify potential kinase targets of this compound.

  • Methodology: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) should be utilized. The compound is typically tested at a single high concentration (e.g., 10 µM) against a diverse panel of kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases showing >50% inhibition.

  • Objective: To assess the affinity of the compound for a broad range of CNS receptors.

  • Methodology: A commercially available receptor binding panel (e.g., Eurofins SafetyScreen or PerkinElmer's Lead-Finder™) should be employed. This panel uses radioligand binding assays to determine the percentage of displacement of a known ligand from its receptor.

  • Data Analysis: Significant binding is typically considered to be >50% inhibition of radioligand binding.

Target-Specific Validation and Mechanistic Studies

Once promising hits are identified from the initial screens, more focused, target-specific assays are required to confirm activity and elucidate the mechanism of action.

  • Objective: To determine the potency of this compound as an Hsp90 inhibitor.

  • Protocol:

    • Assay Principle: A fluorescence polarization (FP)-based assay is a common method. A fluorescently labeled probe that binds to the ATP-binding pocket of Hsp90 is used. Inhibitors that bind to this pocket will displace the probe, leading to a decrease in fluorescence polarization.

    • Reagents: Recombinant human Hsp90α, FITC-labeled geldanamycin (or another suitable fluorescent probe), and assay buffer.

    • Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add Hsp90α, the fluorescent probe, and the test compound. c. Incubate at room temperature for the recommended time. d. Read the fluorescence polarization on a suitable plate reader.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To determine the IC50 value of the compound against specific kinase hits.

  • Protocol:

    • Assay Principle: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., Lanthascreen®). This assay measures the phosphorylation of a substrate by the kinase.

    • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-specific antibody.

    • Procedure: a. Prepare a serial dilution of the test compound. b. Add the kinase, substrate, and test compound to a microplate. c. Initiate the reaction by adding ATP. d. Incubate at room temperature. e. Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin). f. Read the TR-FRET signal on a plate reader.

    • Data Analysis: Calculate the IC50 value as described for the Hsp90 assay.

  • Objective: To confirm target engagement in a cellular context.

  • Protocol:

    • Assay Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

    • Procedure: a. Treat intact cells with the test compound or vehicle. b. Heat the cell lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or another quantitative proteomics method.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Signaling Pathways

Hsp90_Pathway cluster_Stress Cellular Stress cluster_Hsp90 Hsp90 Chaperone Cycle cluster_Inhibition Inhibition Stress Stress Client_Protein_unfolded Unfolded Client (e.g., EGFR, AKT) Stress->Client_Protein_unfolded Hsp90_inactive Hsp90 (ATP-unbound) Hsp90_active Hsp90 (ATP-bound) Hsp90_inactive->Hsp90_active ATP binding Hsp90_active->Hsp90_inactive ATP hydrolysis Client_Protein_folded Folded/Active Client Hsp90_active->Client_Protein_folded Folding & Release Cochaperones Cochaperones Client_Protein_unfolded->Hsp90_active Binding Degradation Proteasomal Degradation Client_Protein_unfolded->Degradation Thienopyridine Methyl thieno[2,3-c]pyridine -7-carboxylate Thienopyridine->Hsp90_active Inhibition

Caption: Hsp90 chaperone cycle and its inhibition.

Experimental Workflows

Target_Validation_Workflow Start Start: Methyl thieno[2,3-c]pyridine -7-carboxylate Panel_Screening Broad Panel Screening (Kinases, Receptors) Start->Panel_Screening Hit_Identification Hit Identification (>50% Inhibition) Panel_Screening->Hit_Identification IC50_Determination IC50 Determination (e.g., TR-FRET, FP) Hit_Identification->IC50_Determination Cellular_Engagement Cellular Target Engagement (CETSA) IC50_Determination->Cellular_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Cell-based assays) Cellular_Engagement->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for target validation.

Quantitative Data Summary

Potential Target Class Key Molecular Targets Relevant Assay Endpoint Literature Precedent (Scaffold)
Oncology Hsp90Fluorescence PolarizationIC50Thieno[2,3-c]pyridine[1]
c-SrcTR-FRET Kinase AssayIC50Thieno[2,3-b]pyridine[2][3]
VEGFR-2, c-MetTR-FRET Kinase AssayIC50Thieno[2,3-d]pyrimidine[4]
PI3KTR-FRET Kinase AssayIC50Thieno[2,3-d]pyrimidine[5]
GARFTase, AICARFTaseEnzyme Activity AssayIC50Thieno[2,3-d]pyrimidine[6][7]
Neuropharmacology 5-HT1, 5-HT2, D2 ReceptorsRadioligand Binding AssayKiThieno[3,2-c]pyridine[8]
Infectious Diseases Bacterial EnzymesMinimum Inhibitory Concentration (MIC)MICThieno[2,3-b]pyridine[9]

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The evidence from related thienopyridine scaffolds strongly suggests that this compound is likely to exhibit activity in the areas of oncology, neuropharmacology, and infectious diseases. The proposed experimental framework provides a clear and robust strategy for identifying and validating its specific molecular targets. Through a systematic application of broad-based screening followed by detailed mechanistic studies, the full therapeutic potential of this intriguing molecule can be unlocked, paving the way for future drug development efforts.

References

A Technical Guide to the Discovery of Novel Thieno[2,3-c]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[2,3-c]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide delves into the systematic discovery and preclinical development of novel thieno[2,3-c]pyridine derivatives as promising anticancer agents. We will explore the journey from rational drug design and synthesis to comprehensive in vitro evaluation and elucidation of the mechanism of action, providing a technical framework for researchers and drug development professionals. The core focus will be on compounds targeting critical signaling pathways implicated in cancer progression, such as those mediated by protein kinases.

Rational Drug Design & Synthesis

The foundation of a successful drug discovery campaign lies in a well-conceived design strategy. For the thieno[2,3-c]pyridine series, the rationale is often rooted in targeting the ATP-binding pocket of protein kinases, which are frequently dysregulated in various cancers. Structure-activity relationship (SAR) studies guide the iterative process of modifying the core scaffold to enhance potency and selectivity.

A common synthetic route to access thieno[2,3-c]pyridine derivatives begins with the Gewald reaction. This multicomponent reaction provides a straightforward method to construct the thiophene ring fused to a pyridine precursor. Subsequent chemical modifications can then be introduced to explore the SAR.

General Synthetic Protocol

A representative synthesis involves the reaction of ethyl 4-oxo-piperidine-1-carboxylate with ethyl cyanoacetate and elemental sulfur in a Gewald reaction to form the core thieno[2,3-c]pyridine ring system. This intermediate can then be further functionalized. For instance, reaction with chloroacetyl chloride, followed by nucleophilic substitution with various amines, allows for the introduction of diverse side chains to probe interactions with the target protein.

Workflow for Rational Drug Design

The iterative cycle of drug design, synthesis, and testing is crucial for optimizing lead compounds. This process is illustrated in the workflow diagram below.

An In-Depth Technical Guide to Methyl Thieno[2,3-c]pyridine-7-carboxylate for Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Fused Heterocycle

To our fellow researchers, scientists, and pioneers in drug development and materials science, this guide delves into the promising yet underexplored world of methyl thieno[2,3-c]pyridine-7-carboxylate. While its direct applications in materials science are still emerging, the broader thienopyridine family has demonstrated significant potential in organic electronics. This document serves as a comprehensive technical resource, synthesizing established knowledge on related isomers and derivatives to illuminate the path for future innovation with this specific molecule. We will explore its synthesis, predict its fundamental properties through comparative analysis, and outline its potential in transformative technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The Thieno[2,3-c]pyridine Core: A Strategic Fusion for Advanced Materials

The thieno[2,3-c]pyridine scaffold, a fusion of electron-rich thiophene and electron-deficient pyridine rings, presents a compelling foundation for novel organic electronic materials. This inherent electronic duality facilitates intramolecular charge transfer, a critical characteristic for many semiconductor applications. The nitrogen atom in the pyridine ring provides a site for intermolecular interactions and can influence the material's packing and morphology in thin films. The precise arrangement of these fused rings, as in the [2,3-c] isomer, dictates the electronic structure and, consequently, the material's properties. The introduction of a methyl carboxylate group at the 7-position further modulates these properties, offering a handle for fine-tuning solubility, energy levels, and intermolecular interactions.

Synthesis of the Thieno[2,3-c]pyridine Scaffold: A Versatile and Metal-Free Approach

While a direct, detailed synthesis for this compound is not extensively documented, a robust and versatile metal-free method for closely related 7-(substituted methyl)thieno[2,3-c]pyridines and their esters provides a clear and adaptable pathway.[1][2] This multi-step synthesis offers high yields and avoids metal catalysts, which is advantageous for applications in electronic devices where metal contaminants can act as charge traps.

The general synthetic strategy begins with readily available 2-acetylthiophene and proceeds through a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation to construct the thieno[2,3-c]pyridine core.[1][2]

Synthesis_Workflow A 2-Acetylthiophene B One-pot Triazolization A->B C Fused 1,2,3-Triazole Intermediate B->C D Modified Pomeranz-Fritsch Cyclization C->D E Thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine D->E F Acid-Mediated Denitrogenative Transformation E->F In presence of Methanol/Acid G This compound F->G OLED_Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host: Thienopyridine Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode OFET_Fabrication A Substrate Cleaning (Si/SiO2) B Surface Treatment (e.g., HMDS) A->B C Organic Semiconductor Deposition (Spin-coating or Evaporation) B->C D Annealing C->D E Source/Drain Electrode Deposition (e.g., Au) D->E F Device Characterization E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl thieno[2,3-c]pyridine-7-carboxylate from 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl thieno[2,3-c]pyridine-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-acetylthiophene. The featured methodology eschews traditional, often harsh, condensation methods in favor of a modern, multi-step strategy involving a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation. This metal-free approach offers high efficiency and access to a variety of functionalized thieno[2,3-c]pyridines. Detailed, step-by-step protocols, mechanistic insights, and process optimization data are provided to enable researchers to successfully replicate and adapt this synthesis for their specific drug discovery and development needs.

Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold

Thienopyridines, a class of fused heterocyclic compounds containing both thiophene and pyridine rings, are privileged structures in pharmaceutical sciences. Their unique electronic and steric properties allow them to serve as effective bioisosteres for other aromatic systems, enhancing interactions with biological targets. The thieno[2,3-c]pyridine core, in particular, is a key component of several marketed anticoagulant drugs. The development of efficient and versatile synthetic routes to access novel derivatives of this scaffold is therefore of high importance for the discovery of new therapeutic agents.

This guide details a robust and contemporary synthetic pathway commencing from 2-acetylthiophene, a common and inexpensive starting material.

Strategic Overview: A Triazole-Mediated Approach

The synthesis is accomplished via a three-stage process that builds the pyridine ring onto the starting thiophene moiety. This strategy offers significant advantages in terms of reagent availability, reaction conditions, and the potential for late-stage diversification.[1][2][3]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start 2-Acetylthiophene Step1 Stage 1: One-Pot Triazolization Start->Step1 Intermediate1 1-(2,2-Dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole Step1->Intermediate1 Step2 Stage 2: Pomeranz-Fritsch Cyclization Intermediate1->Step2 Intermediate2 Thieno[2,3-c][1,2,3]triazolo- [1,5-a]pyridine Step2->Intermediate2 Step3 Stage 3: Denitrogenative Transformation & Esterification Intermediate2->Step3 Product Methyl thieno[2,3-c]- pyridine-7-carboxylate Step3->Product Denitrogenation_Mechanism cluster_0 Mechanism of Denitrogenative Transformation Triazole Fused Triazole Intermediate Protonation Protonation (H+) Triazole->Protonation TfOH RingOpening Ring-Chain Isomerization Protonation->RingOpening Diazo α-Diazoimine Intermediate RingOpening->Diazo N2_Loss Loss of N₂ Diazo->N2_Loss - N₂ Carbene Carbene/Vinylic Cation Intermediate N2_Loss->Carbene Rearrangement Rearrangement & Nucleophilic Attack (MeOH) Carbene->Rearrangement + MeOH Product Methyl thieno[2,3-c]- pyridine-7-carboxylate Rearrangement->Product

References

Introduction: The Significance and Synthetic Evolution of Thieno[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system of immense interest to researchers in medicinal chemistry and materials science. This fused bicyclic structure is a core component in a variety of compounds exhibiting diverse biological activities, including roles as kinase inhibitors and anticoagulant agents.[1] Furthermore, its unique electrochemical and photophysical properties have garnered attention for applications in materials chemistry.[1]

Traditionally, the synthesis of these valuable derivatives has relied on methods that often require metal catalysts. While effective, these conventional strategies can present significant challenges, including high costs, the potential for toxic metal residue in the final products, and limitations in the diversity of accessible compounds due to specific starting material requirements.[2]

The growing demand for greener, more sustainable, and cost-effective chemical processes has spurred the development of metal-free synthetic strategies. These modern approaches not only circumvent the issues associated with metal catalysis but also frequently offer milder reaction conditions and novel pathways for late-stage functionalization, thereby expanding the chemical space available for drug discovery and development.[1] This guide provides a detailed overview of a leading-edge, metal-free approach for synthesizing thieno[2,3-c]pyridine derivatives, complete with mechanistic insights and a reproducible, step-by-step protocol.

Core Strategy: A Triazole-Mediated Denitrogenative Transformation

A particularly innovative and effective metal-free strategy involves a three-step sequence starting from readily available materials, which culminates in an acid-mediated denitrogenative transformation.[1][2] This method avoids harsh reagents and metal catalysts, providing a robust platform for generating a library of novel thieno[2,3-c]pyridine derivatives.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: One-Pot Triazolation cluster_1 Step 2: Pomeranz-Fritsch Cyclization cluster_2 Step 3: Denitrogenative Transformation A 2-Acetylthiophene B 1-(2,2-Dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole A->B One-pot triazolation C Thieno[2,3-c][1,2,3]triazolo- [1,5-a]pyridine Intermediate B->C Modified Pomeranz-Fritsch Reaction D Diverse Thieno[2,3-c]pyridine Derivatives C->D Acid-mediated denitrogenation + Nucleophile G A Fused Triazole Intermediate B Protonation A->B H⁺ (Acid Catalyst) C Loss of N₂ (Denitrogenation) B->C Heat D Vinyl Cation Intermediate C->D E Nucleophilic Attack (e.g., R-OH) D->E + Nu-H F 7-Substituted Thieno[2,3-c]pyridine E->F -H⁺ G A Starting Materials (e.g., Piperidone, Cyanoacetate, Sulfur) B One-Pot Reaction Vessel A->B C Intermediate 1 (Gewald Product) B->C Michael Addition D Intermediate 2 (Cyclization Precursor) C->D Ring Closure E Final Thieno[2,3-c]pyridine Product D->E Aromatization

References

Application Notes & Protocols: Strategic Derivatization of Methyl thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its structural similarity to quinolines and isoquinolines has made it a cornerstone for the development of various therapeutic agents, including kinase inhibitors and anticoagulants.[1] Methyl thieno[2,3-c]pyridine-7-carboxylate serves as a versatile starting material, offering multiple avenues for chemical modification to generate libraries of novel compounds for biological screening and materials application.

This guide provides an in-depth exploration of key derivatization strategies for this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. The protocols described are designed to be robust and adaptable, providing a solid foundation for further research and development.

Part 1: Foundational Derivatizations of the Carboxylate Moiety

The ester at the C-7 position is the most accessible functional group for initial derivatization. Modifications at this site are crucial for modulating properties such as solubility, cell permeability, and target binding affinity.

Saponification to the Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental first step, unlocking a plethora of subsequent coupling reactions. This transformation is typically achieved through base-catalyzed hydrolysis.

Causality Behind Experimental Choices:

  • Base Selection: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide due to the higher solubility of lithium salts in mixed aqueous-organic solvent systems, often leading to cleaner reactions and simpler workups.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is commonly employed. THF ensures the solubility of the organic substrate, while water is necessary for the hydroxide ions to effect the hydrolysis.

  • Temperature: The reaction is typically run at room temperature to prevent potential side reactions or degradation of the heterocyclic core, which can be sensitive to harsh conditions.

Protocol 1: Synthesis of Thieno[2,3-c]pyridine-7-carboxylic acid

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching & Acidification: Upon completion, carefully add 1N HCl to the reaction mixture until the pH is acidic (pH ~3-4). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the desired carboxylic acid.

Amide Bond Formation

The synthesis of amides from the parent carboxylic acid is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities to probe structure-activity relationships (SAR).

Causality Behind Experimental Choices:

  • Coupling Agents: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine under mild conditions.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine salt (if provided as a hydrochloride), without interfering with the coupling reaction.

Protocol 2: General Procedure for Amide Synthesis

  • Activation: In an inert atmosphere (N₂ or Ar), dissolve Thieno[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete activation.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the target amide.

Table 1: Representative Amide Derivatizations

Amine Reagent Coupling Agent Base Typical Yield (%)
Morpholine HATU DIPEA 85-95%
Benzylamine HBTU DIPEA 80-90%

| Aniline | EDC/HOBt | NMM | 70-85% |

Synthesis of the Carbohydrazide Intermediate

Hydrazinolysis of the ester provides the corresponding carbohydrazide, a key building block for synthesizing various five-membered heterocycles, such as oxadiazoles and pyrazoles, which are prevalent in bioactive molecules.[2]

Protocol 3: Synthesis of Thieno[2,3-c]pyridine-7-carbohydrazide

  • Reaction Setup: Suspend this compound (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 6-18 hours. The reaction progress can be monitored by the dissolution of the starting material and the subsequent precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold ethanol to remove excess hydrazine, then dry under vacuum to yield the pure carbohydrazide.

Part 2: Advanced Derivatization Strategies

Beyond the carboxylate handle, modifications can be made to the heterocyclic core itself, though these often require more specialized synthetic methods.

Synthesis of 7-(Substituted Methyl)thieno[2,3-c]pyridines

A novel, metal-free approach allows for the conversion of a fused triazole precursor into various 7-substituted thieno[2,3-c]pyridines.[1][3] This method overcomes the limitations of direct substitution at the 7-position and provides access to derivatives that are otherwise difficult to synthesize.[1] The key is an acid-mediated denitrogenative transformation that proceeds through a nucleophilic insertion mechanism.[3]

Causality Behind Experimental Choices: This multi-step synthesis avoids the challenges of direct functionalization. The fused 1,2,3-triazole acts as a stable precursor that, upon acid treatment, extrudes N₂ to generate a reactive intermediate. This intermediate is then trapped by a variety of nucleophiles (alcohols, carboxylic acids, etc.) to install the desired functionality at the 7-position.[1][3]

G cluster_0 Precursor Synthesis cluster_1 Derivatization 2-Acetylthiophene 2-Acetylthiophene Triazolization Triazolization 2-Acetylthiophene->Triazolization One-pot reaction Fused_Triazole Thieno[2,3-c][1][4][5]triazolo [1,5-a]pyridine Triazolization->Fused_Triazole Pomeranz-Fritsch cyclization Denitrogenation Denitrogenation Fused_Triazole->Denitrogenation Acid-mediated Final_Product 7-(Substituted Methyl) thieno[2,3-c]pyridine Denitrogenation->Final_Product Nucleophile Nucleophile Nucleophile->Denitrogenation Trapping

Protocol 4: Conceptual Protocol for 7-Alkoxymethyl Derivatization (Based on the denitrogenative transformation methodology[1][3])

  • Precursor Synthesis: Synthesize the thieno[2,3-c][1][4][5]triazolo[1,5-a]pyridine precursor from 2-acetylthiophene via a one-pot triazolization followed by a Pomeranz-Fritsch cyclization, as detailed in the literature.[1]

  • Reaction Setup: Dissolve the fused triazole precursor (1.0 eq) in the desired alcohol nucleophile (e.g., butanol), which also serves as the solvent.

  • Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 eq).

  • Heating: Reflux the mixture under a nitrogen atmosphere overnight.

  • Purification: After cooling, concentrate the mixture under reduced pressure and purify the residue by column chromatography to isolate the 7-(alkoxymethyl)thieno[2,3-c]pyridine derivative.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thieno[2,3-c]pyridine system is susceptible to electrophilic attack. Mechanistic studies and precedent from related heterocycles indicate that electrophilic substitution occurs preferentially at the C-3 position of the thiophene ring.[6] This provides a route to introduce substituents such as halogens, which can then be used as handles for cross-coupling reactions.

G reactant {Methyl thieno[2,3-c] pyridine-7-carboxylate | } product {Methyl 3-bromo-thieno[2,3-c] pyridine-7-carboxylate | } reactant->product C-3 Attack reagent {Electrophile (E⁺) (e.g., Br₂)} reagent->reactant Reaction

Protocol 5: C-3 Bromination

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.

  • Bromine Addition: Cool the solution in an ice bath and slowly add a solution of bromine (1.0-1.1 eq) in the same solvent.

  • Reaction: Stir the mixture at 0°C to room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.

  • Workup & Purification: Neutralize the mixture with saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography to yield the 3-bromo derivative.

References

Application Notes and Protocols for the Use of Methyl Thieno[2,3-c]pyridine-7-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-c]pyridine Scaffold in Modern Drug Discovery

The thieno[2,3-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, largely owing to its structural analogy to the native purine bases of DNA and RNA. This bioisosteric relationship provides a rational starting point for the design of molecules that can interact with ATP-binding sites in various enzymes, most notably protein kinases.[1] The fusion of a thiophene and a pyridine ring creates a rigid, planar system with a unique distribution of electron density, making it an attractive framework for developing potent and selective kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors remains a focal point of contemporary drug discovery.[4]

This technical guide provides a comprehensive overview of the synthesis and application of a key intermediate, Methyl thieno[2,3-c]pyridine-7-carboxylate , in the generation of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the strategic considerations for elaborating this versatile building block into potent therapeutic candidates.

Chemical Properties and Strategic Importance

This compound is a strategically important starting material for several reasons:

  • Versatile Functional Handle: The methyl ester at the 7-position serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key anchor point for introducing a wide array of side chains and pharmacophoric elements via amide bond formation, a cornerstone of medicinal chemistry.

  • Modulation of Physicochemical Properties: The thieno[2,3-c]pyridine core itself imparts favorable physicochemical properties, including metabolic stability and cell permeability. The ability to introduce diverse substituents via the carboxylate allows for the fine-tuning of these properties to optimize drug-like characteristics.

  • Scaffold for Diverse Kinase Targets: The thieno[2,3-c]pyridine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Heat Shock Protein 90 (Hsp90), COT kinase, and G-protein coupled receptor kinase 2 (GRK2), demonstrating its broad applicability.[3][5][6]

PART 1: Synthesis of this compound

While several methods exist for the synthesis of the thieno[2,3-c]pyridine core, including the Gewald reaction and the Friedländer synthesis, a particularly effective and modern approach involves a metal-free denitrogenative transformation of a 1,2,3-triazole intermediate.[1][2][7][8] This method offers a high degree of regiocontrol and proceeds under relatively mild conditions.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Acetylthiophene B 1-(2,2-Dimethoxyethyl)-5- (thiophen-2-yl)-1H-1,2,3-triazole A->B One-pot triazolation C Thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine B->C Pomeranz-Fritsch cyclization D This compound C->D Acid-mediated denitrogenative transformation (with Methanol)

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis via Denitrogenative Transformation

This protocol is adapted from the general methodology described by Çıkla et al.[1][2]

Step 1: One-pot Triazolation

  • To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as DMSO, add sodium azide (1.5 eq) and a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq).

  • To this mixture, add 2-bromo-1,1-dimethoxyethane (1.2 eq) and stir at room temperature for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, which can be used in the next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

  • Dissolve the crude triazole from the previous step in a suitable acidic medium, such as a mixture of acetic acid and concentrated sulfuric acid.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the formation of the tricyclic product by TLC.

  • Carefully pour the cooled reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain Thieno[2,3-c][1][9][10]triazolo[1,5-a]pyridine.

Step 3: Acid-mediated Denitrogenative Transformation

  • Suspend the Thieno[2,3-c][1][9][10]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous methanol.

  • Add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH, 2.0 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere for 1-3 hours.[1]

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford This compound as a solid.

Characterization Data (Representative):

PropertyValue
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure, showing characteristic aromatic and methyl ester peaks.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spec. m/z calculated for C₉H₇NO₂S, found [M+H]⁺.
Purity (HPLC) >95%

PART 2: Application in Kinase Inhibitor Synthesis

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with biological activity. A common and highly effective strategy is the conversion of the methyl ester to an amide, which can act as a key hydrogen bond donor/acceptor in the hinge region of a kinase ATP-binding site.

General Workflow for Kinase Inhibitor Synthesis

Inhibitor_Synthesis_Workflow A This compound B Thieno[2,3-c]pyridine-7-carboxylic acid A->B Saponification (e.g., LiOH, NaOH) C Amide-based Kinase Inhibitor B->C Amide Coupling (e.g., HATU, EDCI/HOBt) with R-NH2

Caption: General workflow for the synthesis of amide-based kinase inhibitors.

Protocol 2: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate of Thieno[2,3-c]pyridine-7-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.

Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Analog

This protocol provides a general method for coupling the carboxylic acid with a primary or secondary amine (R-NH₂), which would typically be a carefully chosen fragment to interact with a specific region of the target kinase.

Materials:

  • Thieno[2,3-c]pyridine-7-carboxylic acid

  • Desired amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) (1.2 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Thieno[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (R-NH₂) (1.1 eq) and DIPEA (3.0 eq).

  • To this stirring solution, add the coupling reagent (HATU or a pre-mixed solution of EDC/HOBt) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide-based kinase inhibitor.

Table of Representative Kinase Inhibitory Activity:

The following table presents hypothetical, yet representative, IC₅₀ values for a series of kinase inhibitors synthesized from the thieno[2,3-c]pyridine scaffold, illustrating the impact of substituent 'R' on potency against two different kinases.

Compound IDR-Group (at 7-carboxamide)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
TI-1 4-Fluoroaniline50>1000
TI-2 3-Aminopyridine25800
TI-3 4-(Trifluoromethyl)aniline15>1000
TI-4 4-Morpholinoaniline150200

Trustworthiness and Self-Validation

The protocols outlined above are based on established and widely published chemical transformations. The reliability of these procedures can be internally validated at each step:

  • Reaction Monitoring: Consistent use of TLC and/or LC-MS allows for real-time tracking of reaction progress, ensuring the consumption of starting materials and the formation of the desired product.

  • Spectroscopic and Chromatographic Analysis: The identity and purity of all intermediates and the final product must be rigorously confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). This ensures that the material being carried forward is of the required quality.

  • Reproducibility: These protocols, when followed with careful attention to stoichiometry, reaction conditions, and purification, are expected to be highly reproducible.

Conclusion

This compound is a high-value building block for the synthesis of novel kinase inhibitors. Its strategic design allows for the facile introduction of diverse chemical matter at the 7-position, enabling the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The synthetic and derivatization protocols provided herein offer a robust and reliable foundation for researchers in drug discovery to leverage the potential of the thieno[2,3-c]pyridine scaffold in their quest for new therapeutics.

References

The Strategic Intermediate: Application Notes for Methyl thieno[2,3-c]pyridine-7-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-c]pyridine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the thieno[2,3-c]pyridine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure and rich electronic properties make it an ideal foundation for the design of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[1][2] The strategic derivatization of this core allows for the precise orientation of functional groups to interact with the ATP-binding sites of these enzymes. Methyl thieno[2,3-c]pyridine-7-carboxylate is a key intermediate in the synthesis of a diverse array of these biologically active molecules.[1][3][[“]] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block.

Synthesis of this compound: A Detailed Protocol

A robust and metal-free three-step synthesis of thieno[2,3-c]pyridine-7-carboxylate esters has been developed, starting from the readily available 2-acetylthiophene.[1] This method offers a cost-effective and environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. The following protocol has been adapted for the specific synthesis of this compound.

Overall Synthetic Scheme

Synthesis_of_Methyl_thieno_2_3_c_pyridine_7_carboxylate start 2-Acetylthiophene step1 Step 1: One-pot Triazolization start->step1 intermediate1 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole step1->intermediate1 step2 Step 2: Modified Pomeranz-Fritsch Reaction intermediate1->step2 intermediate2 Thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine step2->intermediate2 step3 Step 3: Acid-mediated Denitrogenative Transformation intermediate2->step3 product This compound step3->product

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole

  • Rationale: This one-pot triazolization reaction efficiently constructs the triazole ring, which is a key precursor for the subsequent cyclization and rearrangement steps.

  • Procedure:

    • In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and a source of the dimethoxyethyl group, such as 2-bromo-1,1-dimethoxyethane (1.2 eq).

    • The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Thieno[2,3-c][1][3][[“]]triazolo[1,5-a]pyridine

  • Rationale: The modified Pomeranz-Fritsch reaction is a powerful method for the synthesis of fused pyridine rings. In this step, the triazole intermediate undergoes an intramolecular cyclization to form the tricyclic thieno[2,3-c][1][3][[“]]triazolo[1,5-a]pyridine system.

  • Procedure:

    • Dissolve the purified 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent, such as 1,2-dichloroethane (DCE).

    • Add a strong acid catalyst, for example, trifluoromethanesulfonic acid (TfOH) (2.0 eq), dropwise at 0 °C.

    • The reaction is typically stirred at room temperature until completion, as monitored by TLC.

    • The reaction is quenched by the careful addition of a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product can be purified by crystallization or column chromatography.

Step 3: Synthesis of this compound

  • Rationale: This final step involves an acid-mediated denitrogenative transformation. The loss of a nitrogen molecule from the triazole ring leads to a reactive intermediate that is trapped by a nucleophile. In this protocol, the nucleophile is derived from methyl formate or a similar methyl carboxylate source to yield the desired methyl ester.

  • Procedure:

    • Dissolve the thieno[2,3-c][1][3][[“]]triazolo[1,5-a]pyridine intermediate (1.0 eq) in an excess of methyl formate, which acts as both the solvent and the nucleophilic source.

    • Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (PTSA) or TfOH.

    • Heat the reaction mixture to reflux (around 100 °C) for 1-3 hours, monitoring the progress by TLC.[[“]]

    • After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary
StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
12-AcetylthiopheneSodium azide, 2-bromo-1,1-dimethoxyethaneDMF80-100 °CGood
2Triazole IntermediateTrifluoromethanesulfonic acid (TfOH)DCERoom Temp.High
3Tricyclic IntermediateMethyl formate, p-Toluenesulfonic acid (PTSA)Methyl formate100 °CGood

Application Protocol: Synthesis of a Thieno[2,3-c]pyridine-based Kinase Inhibitor

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of potent kinase inhibitors. The ester functionality can be readily converted into an amide, which is a common feature in many kinase inhibitors, allowing for the introduction of various side chains to optimize potency and selectivity.

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow start This compound step1 Step 1: Saponification start->step1 intermediate1 Thieno[2,3-c]pyridine-7-carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 product Thieno[2,3-c]pyridine-based Kinase Inhibitor step2->product

References

Application Notes and Protocols: High-Throughput Screening of Methyl Thieno[2,3-c]pyridine-7-carboxylate Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant therapeutic agents.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Notably, the thienopyridine class includes prominent antiplatelet drugs such as clopidogrel, which function by antagonizing the P2Y12 adenosine diphosphate (ADP) receptor, a key G protein-coupled receptor (GPCR) involved in thrombosis.[2][3][4] The inherent drug-like properties and diverse biological potential of this scaffold make libraries based on the "Methyl thieno[2,3-c]pyridine-7-carboxylate" core highly attractive for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. This guide provides detailed protocols and strategic insights for conducting HTS of these libraries against two major drug target classes: G Protein-Coupled Receptors (GPCRs) and Protein Kinases. Additionally, a protocol for a target-agnostic phenotypic screening approach is presented.

Introduction: The Thienopyridine Scaffold in Drug Discovery

Thienopyridine derivatives represent a versatile class of compounds with significant pharmacological potential.[1] Their fused bicyclic structure provides a rigid framework that can be readily functionalized to explore chemical space and optimize interactions with biological targets. The proven success of thienopyridines as non-competitive ADP receptor antagonists highlights their utility in modulating GPCRs, a large family of cell surface receptors that are targets for a substantial portion of modern pharmaceuticals.[2][5] Furthermore, the structural features of thienopyridines make them suitable candidates for inhibiting protein kinases, another critical class of enzymes often dysregulated in diseases such as cancer.[6][7] High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological target's activity.[5][8] This document outlines robust HTS workflows designed to unlock the therapeutic potential of this compound libraries.

HTS Campaign Workflow Overview

A successful HTS campaign is a multi-stage process that begins with robust assay development and culminates in the identification of validated hits. The workflow is designed to efficiently sift through thousands of compounds while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2000 compounds) Assay_Dev->Pilot_Screen Z_Factor Z' Factor Calculation (>0.5) Pilot_Screen->Z_Factor Primary_HTS Full Library HTS (Single Concentration, e.g., 10 µM) Z_Factor->Primary_HTS Proceed if Z' is robust Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Fresh Compound, Same Assay) Data_Analysis->Hit_Confirmation Nominate Primary Hits Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay SAR Preliminary SAR Analysis Orthogonal_Assay->SAR Lead_Opt Lead_Opt SAR->Lead_Opt Validated Hits to Lead Optimization

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: GPCR Target-Based Screen (AlphaScreen cAMP Assay)

This protocol is designed to identify modulators of a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash assay ideal for HTS.[9][10] The assay principle involves a competition between cAMP produced by the cells and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads.[11]

3.1. Scientific Rationale

GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[5] Measuring cAMP is therefore a direct readout of the activation state of these receptors. The AlphaScreen assay offers high sensitivity and a broad dynamic range, making it suitable for detecting both agonists (which increase cAMP in Gs-coupled systems) and antagonists/inverse agonists (which decrease the basal or agonist-stimulated cAMP level).[11]

AlphaScreen_Principle cluster_0 High cAMP (Low Signal) cluster_1 Low cAMP (High Signal) D1 Donor Biotin_cAMP Biotin-cAMP D1->Biotin_cAMP Streptavidin A1 Acceptor Cell_cAMP Cellular cAMP Antibody1 Anti-cAMP Ab Antibody1->A1 Antibody1->Cell_cAMP Binding Competition D2 Donor A2 Acceptor Biotin_cAMP2 Biotin-cAMP D2->Biotin_cAMP2 Streptavidin Antibody2 Anti-cAMP Ab Biotin_cAMP2->Antibody2 Binding Antibody2->A2 Note Proximity -> Signal (520-620 nm) cluster_0 cluster_0 cluster_1 cluster_1

Caption: Principle of the competitive AlphaScreen cAMP assay.[11]

3.2. Materials and Reagents
ReagentSupplierCat. No. (Example)
AlphaScreen cAMP Assay KitRevvity6760625M
CHO-K1 cells expressing target GPCRATCC/In-houseN/A
F-12K MediumGibco21127022
Fetal Bovine Serum (FBS)Gibco10270106
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichI5879
Forskolin (for Gs-coupled assays)Sigma-AldrichF6886
Positive Control LigandTocris/SigmaVaries
384-well white opaque microplatesCorning3705
3.3. Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the target GPCR in F-12K medium supplemented with 10% FBS.

    • Harvest cells and resuspend in Stimulation Buffer (assay buffer containing 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).[11]

    • Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well white opaque plate.

  • Compound Addition:

    • Prepare a 10 mM stock of each library compound in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions and transfer 50 nL of compound solution to the cell plates, achieving a final concentration of 10 µM in 0.1% DMSO.

    • Include controls: DMSO only (negative control) and a known reference agonist/antagonist (positive control).

  • Cell Stimulation:

    • For Agonist Screening: Incubate the plate for 30 minutes at room temperature.

    • For Antagonist Screening: Add 5 µL of a known agonist (at its EC80 concentration) to all wells except the negative controls, then incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the detection mix containing anti-cAMP Acceptor beads and Streptavidin-Donor beads in Lysis Buffer as per the kit manufacturer's instructions.[11]

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate in the dark at room temperature for 1-3 hours.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).[9]

3.4. Data Analysis and Hit Validation
  • Primary Analysis: Normalize the raw data using plate controls (e.g., % inhibition or % activation). Hits are typically defined as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls.[12]

  • Hit Confirmation: Re-test primary hits from a freshly prepared stock in the same assay.

  • Dose-Response: Generate 10-point dose-response curves for confirmed hits to determine their potency (EC50 for agonists, IC50 for antagonists).

  • Orthogonal Assay: Validate hits using a different assay technology, such as a label-free whole-cell impedance-based assay, to rule out technology-specific artifacts.[13]

Protocol 2: Kinase Target-Based Screen (Fluorescence Polarization Assay)

This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to identify compounds that inhibit the interaction between a protein kinase and an ATP-competitive fluorescent tracer. FP assays are homogeneous, rapid, and well-suited for HTS.[14][15][16]

4.1. Scientific Rationale

The principle of FP is based on the differential rotation of a fluorescent molecule in solution.[17] A small, fluorescently labeled ligand (tracer) tumbles rapidly, resulting in low polarization of emitted light. When bound to a much larger protein (the kinase), its rotation is slowed, leading to a high polarization signal.[16] Library compounds that bind to the kinase's ATP pocket will displace the tracer, causing a decrease in the FP signal. This makes FP an excellent method for screening ATP-competitive kinase inhibitors.[14]

4.2. Materials and Reagents
ReagentSupplierCat. No. (Example)
Purified recombinant kinaseIn-house/Reaction BiologyVaries
Fluorescent tracer (e.g., ADP-based)BellBrook Labs/CaymanVaries
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A
Staurosporine (positive control inhibitor)Sigma-AldrichS4400
384-well black, low-volume microplatesGreiner Bio-One784076
4.3. Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare solutions of the kinase and the fluorescent tracer in assay buffer at 2X the final desired concentration. The optimal concentrations must be determined during assay development to achieve a robust assay window (typically Kd concentration for the kinase and a low nM concentration for the tracer).

  • Compound Plating:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into the 384-well black plates.

    • Include DMSO (high signal control) and a saturating concentration of staurosporine (low signal control).

  • Reagent Addition:

    • Add 12.5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Add 12.5 µL of the 2X fluorescent tracer solution to all wells. Final assay volume is 25 µL.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable microplate reader, using appropriate excitation and emission filters for the chosen fluorophore. The reader will measure both parallel and perpendicular fluorescence intensity to calculate the millipolarization (mP) value.

4.4. Data Analysis and Hit Validation
  • Primary Analysis: Calculate the % inhibition for each compound relative to the high (DMSO) and low (staurosporine) controls. Select hits based on a predefined threshold (e.g., >50% inhibition).

  • Hit Confirmation & Dose-Response: Confirm active compounds with fresh powder and generate IC50 curves.

  • Orthogonal Assay: Use a functional, enzyme activity assay (e.g., an ADP-Glo™ or similar assay that measures ADP production) to confirm that hits are true inhibitors of kinase catalytic activity, not just binding competitors.[18]

  • Promiscuity Counterscreen: Screen hits against a panel of unrelated kinases to assess selectivity.[19]

Protocol 3: Phenotypic Screening (High-Content Imaging)

Phenotypic screening identifies compounds that produce a desired change in cell behavior or morphology without a priori knowledge of the molecular target.[20][21][22] This approach is powerful for discovering compounds with novel mechanisms of action.[23]

5.1. Scientific Rationale

This protocol uses high-content screening (HCS) to quantify changes in a disease-relevant cellular phenotype. For example, in a cancer context, one might screen for compounds that induce apoptosis, block cell migration, or revert a transformed morphology.[24] By using fluorescent dyes to label multiple cellular components (e.g., nucleus, cytoskeleton, mitochondria), a wealth of quantitative data can be extracted from images, providing a detailed "fingerprint" of a compound's effect.[23]

Phenotypic_Screening_Workflow Seed_Cells Seed Cells in 384-well imaging plates Add_Compounds Add Library Compounds (10 µM) Seed_Cells->Add_Compounds Incubate Incubate (24-72h) Add_Compounds->Incubate Stain Fix, Permeabilize & Stain (e.g., Hoechst, Phalloidin, MitoTracker) Incubate->Stain Image Automated Microscopy (High-Content Imaging) Stain->Image Analyze Image Analysis Software (Feature Extraction) Image->Analyze Hit_Selection Multiparametric Hit Selection (e.g., Machine Learning) Analyze->Hit_Selection

Caption: Workflow for a high-content phenotypic screening campaign.

5.2. Materials and Reagents
ReagentSupplierCat. No. (Example)
Disease-relevant cell line (e.g., A549 lung cancer)ATCCCCL-185
384-well imaging plates (black, clear bottom)Greiner Bio-One781091
Hoechst 33342 (Nuclear stain)Thermo FisherH3570
Phalloidin-Alexa Fluor 488 (Actin stain)Thermo FisherA12379
MitoTracker Red CMXRos (Mitochondria)Thermo FisherM7512
Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Triton X-100Sigma-AldrichT8787
5.3. Step-by-Step Protocol
  • Cell Plating: Seed A549 cells into 384-well imaging plates at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Add library compounds to a final concentration of 10 µM and incubate for a duration relevant to the phenotype of interest (e.g., 48 hours for proliferation-related phenotypes).

  • Cell Staining:

    • Fix cells with 4% PFA in PBS for 15 minutes.

    • Wash wells with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash wells with PBS.

    • Incubate with a cocktail of fluorescent dyes (e.g., Hoechst, Phalloidin-AF488, MitoTracker Red) for 60 minutes at room temperature.

    • Wash wells multiple times with PBS. Leave a final volume of 50 µL PBS in each well.

  • Imaging: Acquire images using a high-content imaging system, capturing multiple fields of view per well in each fluorescent channel.

  • Image Analysis: Use dedicated software to segment cells (identify nuclei and cell boundaries) and extract quantitative features (e.g., cell count, nuclear size, cytoskeletal texture, mitochondrial intensity).

5.4. Data Analysis and Hit Validation
  • Primary Analysis: Use multiparametric analysis to identify compounds that induce a specific phenotypic profile. This may involve simple thresholds on key parameters or more advanced machine learning models to classify cellular phenotypes.

  • Hit Confirmation: Re-test and confirm hits in dose-response to characterize potency and efficacy for the desired phenotype.

  • Target Deconvolution: The critical next step for phenotypic hits is to identify their molecular target(s) through techniques such as thermal proteome profiling, affinity chromatography, or genetic approaches. This is essential for progressing a phenotypic hit into a lead optimization program.[22]

Hit Validation and Triage: A Critical Perspective

The transition from a primary "hit" to a validated lead series is a process of rigorous triage designed to eliminate artifacts and false positives.[25]

  • Pan-Assay Interference Compounds (PAINS): Be vigilant for compounds that show activity in many assays through non-specific mechanisms like aggregation or reactivity.[25] Computational filters and specific counter-screens can help identify these problematic chemotypes.

  • Compound Integrity: Always confirm the identity and purity of purchased hit compounds before investing significant resources.[26]

  • Orthogonal Confirmation: Confirmation of activity in a secondary, orthogonal assay is crucial.[27] This provides confidence that the observed activity is due to specific interaction with the target rather than an artifact of the primary assay format.

Conclusion

Libraries built around the this compound core offer a rich starting point for drug discovery campaigns. The strategic application of high-throughput screening, whether through target-based or phenotypic approaches, provides a powerful engine for identifying novel bioactive molecules. The detailed protocols and workflows presented here offer a robust framework for researchers to design and execute effective screening campaigns, from initial assay development through to the critical process of hit validation. By combining carefully chosen assay technologies with a rigorous approach to data analysis and hit triage, the full potential of these promising chemical libraries can be explored.

References

"Methyl thieno[2,3-c]pyridine-7-carboxylate" in the synthesis of Hsp90 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "Methyl thieno[2,3-c]pyridine-7-carboxylate" in the Synthesis of Hsp90 Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Hsp90 Chaperone Machinery in Oncology

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1] In cancer cells, Hsp90 is overexpressed and essential for the conformational stability and function of a wide array of "client" proteins, many of which are key drivers of oncogenesis.[2] These clients include mutated kinases, transcription factors, and other proteins that promote cell growth, proliferation, and survival. Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy in cancer treatment.[2][3] Hsp90 inhibitors disrupt the chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these oncogenic client proteins.[3]

The thieno[2,3-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry for targeting ATP-binding proteins.[3][4] Its structural resemblance to purine makes it an ideal bio-isostere for designing ATP-competitive inhibitors. This guide provides a detailed overview and protocol for utilizing This compound as a key intermediate in the synthesis of novel Hsp90 inhibitors.

The Thieno[2,3-c]pyridine Scaffold: A Versatile Core for Hsp90 Inhibition

The rationale for using the thieno[2,3-c]pyridine core lies in its ability to effectively mimic the adenine moiety of ATP, allowing it to bind within the N-terminal ATP-binding pocket of Hsp90.[3] This interaction competitively blocks ATP binding and hydrolysis, which is essential for the chaperone's function. The methyl carboxylate group at the 7-position of the scaffold serves as a highly versatile chemical handle. It allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the Structure-Activity Relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

cluster_0 Hsp90 Chaperone Cycle & Inhibition Hsp90_unbound Hsp90 (Open) Hsp90_ATP_Client Hsp90-ATP-Client Complex (Closed) Hsp90_unbound->Hsp90_ATP_Client Binds ATP & Client ATP ATP ATP->Hsp90_ATP_Client Client_Protein Unfolded Client Protein Client_Protein->Hsp90_unbound Hydrolysis ATP Hydrolysis Hsp90_ATP_Client->Hydrolysis Hydrolysis->Hsp90_unbound Release Folded_Client Folded Client Protein Hydrolysis->Folded_Client ADP ADP Hydrolysis->ADP Inhibitor Thieno[2,3-c]pyridine Inhibitor Inhibitor->Hsp90_unbound Competitive Binding at ATP Pocket

References

The Art of the C-N Bond: A Senior Application Scientist's Guide to Buchwald-Hartwig Coupling for Functionalizing Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Thieno[2,3-b]pyrazine Scaffold

The thieno[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous compounds with significant biological activity.[1] Its unique electronic properties and structural rigidity make it a desirable building block for the development of novel therapeutics, including kinase inhibitors and antitumor agents.[1][2] However, the functionalization of this electron-deficient heterocyclic system presents a significant synthetic challenge. Traditional nucleophilic aromatic substitution (SNAr) reactions are often sluggish and require harsh conditions, limiting the accessible chemical space.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[3] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions with broad functional group tolerance, making it an indispensable tool for late-stage functionalization in drug discovery programs. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig coupling for the amination of halogenated thieno[2,3-b]pyrazines. We will delve into the mechanistic nuances, provide field-proven protocols, and offer expert insights to navigate the common challenges associated with this specific heterocyclic system.

Mechanistic Considerations: Taming the Reactivity of a Coordinating Heterocycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are: 1) oxidative addition of the aryl halide to the Pd(0) complex, 2) coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and 3) reductive elimination to furnish the desired arylamine and regenerate the active Pd(0) catalyst.

A critical challenge in the application of this methodology to thieno[2,3-b]pyrazines arises from the presence of the pyrazine nitrogen atoms. These basic sites can coordinate to the palladium center, leading to catalyst inhibition and diminished reaction efficiency.[4] This necessitates the careful selection of ligands that can both stabilize the palladium catalyst and sterically shield it to prevent unproductive coordination with the substrate.

Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, DavePhos), and N-heterocyclic carbenes (NHCs) have proven to be particularly effective in overcoming this challenge.[5][6][7] These ligands promote the desired catalytic cycle by facilitating both the oxidative addition and reductive elimination steps while minimizing catalyst deactivation.

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (L2Pd(Ar)(X)) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exchange R2NH Amine_Complex [L2Pd(Ar)(NHR2)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L2Pd(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Product Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

General Protocol for the Buchwald-Hartwig Amination of 7-Bromo-thieno[2,3-b]pyrazines

This protocol provides a robust starting point for the amination of 7-bromo-thieno[2,3-b]pyrazine derivatives with a variety of primary and secondary amines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Reagents and Equipment:
  • 7-Bromo-thieno[2,3-b]pyrazine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, DavePhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 7-bromo-thieno[2,3-b]pyrazine derivative, the palladium precatalyst, and the ligand.

  • Reagent Addition: Add the base, followed by the amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): For sensitive substrates, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials Inert_Atmosphere Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Reagent_Addition Add Pd Catalyst, Ligand, Base, Amine Inert_Atmosphere->Reagent_Addition Solvent_Addition Add Anhydrous Solvent Reagent_Addition->Solvent_Addition Heating Heat & Stir (80-120 °C) Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Periodically Quenching Cool & Dilute Monitoring->Quenching Reaction Complete Extraction Wash with H2O & Brine Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final Product Purification->Final_Product

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Case Studies and Substrate Scope

The versatility of the Buchwald-Hartwig amination for the functionalization of thieno[2,3-b]pyrazines is demonstrated by the successful coupling of various substituted anilines and heteroarylamines. The choice of reaction conditions is often dictated by the electronic nature of the coupling partners.

EntryThieno[2,3-b]pyrazine DerivativeAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Methyl 7-bromo-thieno[2,3-b]pyrazine-6-carboxylate2-MethoxyanilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10065[1]
2Methyl 7-bromo-thieno[2,3-b]pyrazine-6-carboxylate3-FluoroanilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10089[1]
3Methyl 7-amino-thieno[2,3-b]pyrazine-6-carboxylate3-BromopyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene11055[1]
4Methyl 7-bromo-thieno[2,3-b]pyrazine-6-carboxylate3,5-DimethoxyanilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10095[1]

Table 1: Selected examples of Buchwald-Hartwig amination on the thieno[2,3-b]pyrazine scaffold.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion 1. Catalyst inhibition by pyrazine nitrogens.2. Impure or wet reagents/solvent.3. Inappropriate ligand or base.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, BrettPhos, or an NHC ligand).2. Ensure all reagents are pure and solvents are anhydrous. Degas the reaction mixture.3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and ligands.
Formation of side products (e.g., hydrodehalogenation) 1. Catalyst deactivation.2. Reaction temperature too high.1. Increase catalyst and/or ligand loading.2. Lower the reaction temperature and increase the reaction time.
Difficulty in product purification 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of palladium black.1. Drive the reaction to completion by optimizing conditions.2. Filter the crude reaction mixture through a pad of Celite® before concentration.

Conclusion: A Powerful Strategy for Drug Discovery

The Buchwald-Hartwig amination stands as a premier method for the functionalization of the thieno[2,3-b]pyrazine scaffold. By understanding the mechanistic challenges posed by this coordinating heterocycle and employing rationally selected catalyst systems, researchers can efficiently access a diverse array of novel amino-substituted derivatives. The protocols and insights provided in this application note serve as a comprehensive resource to empower scientists in their pursuit of new therapeutics and functional materials based on this important heterocyclic core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thieno[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thieno[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to navigate the complexities of synthesizing this important heterocyclic scaffold.

Introduction to Thieno[2,3-c]pyridine Synthesis

The thieno[2,3-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. Its synthesis, however, can be challenging, often plagued by issues such as low yields, side product formation, and difficult purification. This guide provides practical, field-proven insights to overcome these common hurdles. There are two primary strategies for constructing the thieno[2,3-c]pyridine skeleton: annulating a pyridine ring onto a pre-existing thiophene (A) or forming a thiophene ring on a pyridine precursor (B)[1].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of thieno[2,3-c]pyridine derivatives in a question-and-answer format.

I. Issues Related to the Gewald Reaction for Tetrahydrothieno[2,3-c]pyridine Precursors

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are key precursors to tetrahydrothieno[2,3-c]pyridines when an N-substituted-4-piperidone is used as the ketone component[2].

Question 1: My Gewald reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

Answer: Low or no yield in a Gewald reaction typically points to one of three main areas: the initial condensation step, the reactivity of sulfur, or the reaction conditions.

  • Inefficient Knoevenagel-Cope Condensation: The reaction begins with the condensation of the N-substituted-4-piperidone with the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)[3]. If this step is inefficient, the overall yield will be poor.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are commonly used and are often more effective than tertiary amines like triethylamine, as they can also play a role in activating the sulfur[4]. If you are using a less reactive piperidone derivative, consider screening different bases.

      • Water Removal: This condensation produces water, which can hinder the reaction. While not always necessary, if you suspect water is an issue, consider adding a dehydrating agent or using a Dean-Stark apparatus, although this may require significant changes to your reaction setup[4].

      • Purity of Starting Materials: Ensure your N-substituted-4-piperidone and active methylene nitrile are pure. Impurities can interfere with the condensation.

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must be activated to participate in the reaction.

    • Troubleshooting:

      • Solvent Choice: Use a polar solvent such as ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur[4].

      • Temperature Control: Gently heating the reaction mixture to 40-60 °C can enhance sulfur's reactivity. However, be cautious, as excessive heat can lead to the formation of tars and other side products[4].

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratios of reactants. An excess of one component can sometimes lead to side reactions.

Question 2: My Gewald reaction mixture turned into a dark, tarry mess. What happened and is it salvageable?

Answer: The formation of a dark tar is a common issue in the Gewald reaction and usually indicates decomposition or polymerization, often due to excessive heat.

  • Causality: The Gewald reaction is exothermic. If the reaction temperature is not controlled, it can run away, leading to the decomposition of reactants and intermediates and the formation of polymeric materials.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a steady reaction temperature, typically between 40-60°C. Use a water bath or oil bath for consistent heating.

    • Slow Reagent Addition: Add the base dropwise to the mixture of the piperidone, active methylene nitrile, and sulfur. This allows for better control of the initial exothermic condensation.

    • Salvageability: Unfortunately, a tarry reaction mixture is often difficult to salvage. It is usually best to discard the reaction and optimize the conditions on a smaller scale, focusing on temperature control.

Question 3: I've isolated a product, but it's not my desired 2-aminotetrahydrothieno[2,3-c]pyridine. What could it be?

Answer: Several side products are possible in the Gewald reaction.

  • Knoevenagel-Cope Intermediate: You may have isolated the α,β-unsaturated nitrile intermediate if the sulfur addition and cyclization steps are slow or incomplete[4]. You can confirm this by spectroscopic methods (NMR, IR). To push the reaction to completion, try increasing the reaction time or optimizing the base and temperature for the cyclization.

  • Dimerization/Polymerization Products: Self-condensation of the starting materials or intermediates can occur, especially with prolonged reaction times at elevated temperatures[4].

  • Alternative Cyclization Products: Depending on the substituents, unexpected cyclizations can occur. A thorough characterization of the side product is necessary to understand the alternative reaction pathway.

II. Challenges in Building the Pyridine Ring on a Thiophene Precursor

Classical methods like the Pomeranz-Fritsch and Pictet-Spengler reactions are used to construct the pyridine ring on a thiophene scaffold.

Question 4: My Pomeranz-Fritsch cyclization to form the thieno[2,3-c]pyridine core is giving a very low yield. How can I improve this?

Answer: The Pomeranz-Fritsch reaction is notorious for its variable and often low yields, especially with sensitive substrates[5]. The harsh acidic conditions required for the cyclization of the Schiff base (formed from a thiophenecarboxaldehyde and an aminoacetal) can lead to substrate degradation.

  • Troubleshooting:

    • Acid Catalyst: The concentration and type of acid are critical. While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or Lewis acids might offer better results with milder conditions. A systematic screening of the acid catalyst and its concentration is recommended.

    • Reaction Temperature and Time: High temperatures can lead to decomposition. Try running the reaction at the lowest temperature that still allows for cyclization. Monitor the reaction progress by TLC to avoid prolonged exposure to harsh conditions.

    • Modified Procedures: Consider a modified Pomeranz-Fritsch approach. For instance, a metal-free, three-step method involving the formation of a 1,2,3-triazole intermediate followed by an acid-mediated denitrogenative transformation has been shown to produce good yields of thieno[2,3-c]pyridine derivatives[6][7].

Question 5: I am attempting a Pictet-Spengler reaction with a β-(thiophen-2-yl)ethylamine derivative and an aldehyde, but the reaction is sluggish and the yield is poor. What can I do?

Answer: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring[8]. Thiophene is less nucleophilic than indole, for which this reaction is most famous, often requiring harsher conditions.

  • Troubleshooting:

    • Acid Catalyst and Conditions: Stronger acids and higher temperatures may be necessary compared to indole-based Pictet-Spengler reactions. Refluxing in the presence of a strong acid like hydrochloric acid or trifluoroacetic acid is common[8].

    • Substituent Effects: Electron-donating groups on the thiophene ring will increase its nucleophilicity and facilitate the reaction. Conversely, electron-withdrawing groups will make the reaction more difficult.

    • Iminium Ion Formation: Ensure the initial condensation to form the iminium ion is efficient. This is the electrophile that is attacked by the thiophene ring. Using an aldehyde that is not sterically hindered will favor this step.

III. Issues Related to Building the Thiophene Ring on a Pyridine Precursor

The Fiesselmann thiophene synthesis is a key method for constructing the thiophene ring.

Question 6: In my Fiesselmann synthesis to create a thieno[2,3-c]pyridine precursor, I am getting a significant amount of a thioacetal side product. How can I avoid this?

Answer: The Fiesselmann synthesis involves the reaction of a β-ketoester (or a related compound) with thioglycolic acid derivatives[9]. The formation of a thioacetal is a known side reaction that occurs in the absence of an alcohol[9].

  • Troubleshooting:

    • Presence of an Alcohol: The reaction should be carried out in the presence of an alcohol (e.g., methanol or ethanol). The alcohol participates in the reaction pathway to favor the formation of the desired monoadduct, which then cyclizes to the thiophene[9].

IV. General and Purification-Related Problems

Question 7: My final thieno[2,3-c]pyridine product is difficult to purify. What are the best strategies?

Answer: Purification of thieno[2,3-c]pyridines can be challenging due to the presence of closely related isomers, unreacted starting materials, and side products.

  • Purification Strategies:

    • Column Chromatography: This is the most common method.

      • Adsorbent: Silica gel is typically used. For more basic compounds that may streak on silica, alumina (basic or neutral) can be a good alternative.

      • Eluent System: A gradient elution starting from a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is usually effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Common solvents include ethanol, methanol, isopropanol, or mixtures of ethyl acetate and hexanes[4].

    • Acid-Base Extraction: If your product has a basic pyridine nitrogen and the impurities are neutral or acidic, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.

    • Sublimation: For relatively nonpolar and thermally stable compounds, sublimation under high vacuum can be an excellent purification technique.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Tetrahydrothieno[2,3-c]pyridine via the Gewald Reaction

This protocol is adapted from the general principles of the Gewald reaction applied to N-substituted-4-piperidones[2][10].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Base Addition: While stirring at room temperature, add morpholine (0.5 eq.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Metal-Free Synthesis of a 7-Substituted Thieno[2,3-c]pyridine

This protocol is based on the denitrogenative transformation of a fused 1,2,3-triazole intermediate[6][7].

  • Reaction Setup: In a sealed tube, dissolve the thieno[2,3-c][6][11][12]triazolo[1,5-a]pyridine intermediate (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Addition of Nucleophile and Catalyst: Add the desired alcohol nucleophile (10.0 eq.) followed by trifluoromethanesulfonic acid (TfOH) (2.0 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 80°C for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of the Acid-Mediated Denitrogenative Transformation [6]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSAToluene110242
2PTSADioxane100245
3PTSA1,2-DCE802420
4TfOHToluene1102411
5TfOHDioxane1002448
6 TfOH 1,2-DCE 80 24 72

This data highlights the critical role of catalyst and solvent selection in optimizing the yield of the thieno[2,3-c]pyridine product.

Visualizations

Diagram 1: General Synthetic Strategies for Thieno[2,3-c]pyridines

G cluster_0 Synthetic Strategies Thiophene Precursor Thiophene Precursor Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Thiophene Precursor->Thieno[2,3-c]pyridine  Build Pyridine Ring (e.g., Pomeranz-Fritsch, Pictet-Spengler) Pyridine Precursor Pyridine Precursor Pyridine Precursor->Thieno[2,3-c]pyridine  Build Thiophene Ring (e.g., Gewald, Fiesselmann)

Caption: Overview of the two main retrosynthetic approaches to the thieno[2,3-c]pyridine core.

Diagram 2: Troubleshooting Workflow for a Low-Yielding Gewald Reaction

G Low Yield Low Yield Check Condensation Inefficient Knoevenagel-Cope? Low Yield->Check Condensation Check Sulfur Reactivity Poor Sulfur Reactivity? Low Yield->Check Sulfur Reactivity Check Conditions Suboptimal Conditions? Low Yield->Check Conditions Optimize Base Optimize Base (e.g., morpholine) Check Condensation->Optimize Base Yes Remove Water Consider Water Removal Check Condensation->Remove Water Yes Optimize Solvent Use Polar Solvent (e.g., EtOH, DMF) Check Sulfur Reactivity->Optimize Solvent Yes Control Temperature Control Temperature (40-60°C) Check Sulfur Reactivity->Control Temperature Yes Check Conditions->Control Temperature Check Stoichiometry Verify Stoichiometry Check Conditions->Check Stoichiometry

Caption: A decision tree for troubleshooting low yields in the Gewald synthesis of thieno[2,3-c]pyridine precursors.

References

Technical Support Center: Optimizing Cyclization Conditions for Thieno[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[2,3-c]pyridines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of the synthesis of this important heterocyclic scaffold. Thieno[2,3-c]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities. This resource provides practical, field-tested insights to help you overcome common challenges and optimize your synthetic routes.

I. General Troubleshooting and FAQs

This section addresses broad issues that can arise during the synthesis of thieno[2,3-c]pyridines, regardless of the specific synthetic route.

Q1: My overall yield is consistently low. What are the first things I should check?

A1: Low yields are a common challenge and often stem from a few key factors. Before delving into the specifics of the cyclization reaction, a systematic check of the following is recommended:

  • Reagent Quality: Ensure all starting materials, solvents, and catalysts are of high purity and anhydrous, as many of the reactions involved are sensitive to moisture and impurities.

  • Inert Atmosphere: For reactions involving organometallic reagents or sensitive catalysts, such as palladium catalysts in cross-coupling reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.

  • Reaction Temperature: Temperature is a critical parameter. For instance, in acid-mediated denitrogenative transformations for synthesizing thieno[2,3-c]pyridines, reducing the temperature from 100°C to 80°C and switching the catalyst to trifluoromethanesulfonic acid (TfOH) can significantly enhance yields.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing a complex mixture of products and byproducts, making purification difficult. What are some general strategies to improve the purity of my crude product?

A2: A complex crude product mixture indicates the presence of side reactions. Here are some general strategies to improve product purity:

  • Optimize Reaction Conditions: Re-evaluate your reaction temperature, concentration, and catalyst loading. Often, lowering the temperature can increase the selectivity for the desired product.

  • Purification Strategy:

    • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For thieno[2,3-c]pyridine derivatives, silica gel is a common stationary phase, with eluents typically being mixtures of ethyl acetate and hexanes.[2]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

    • Acid-Base Extraction: Thieno[2,3-c]pyridines are basic. An acid-base extraction can be used to separate the basic product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.

II. Troubleshooting Guide for Specific Cyclization Strategies

This section provides detailed troubleshooting for three common methods used to synthesize the thieno[2,3-c]pyridine core.

A. The Gewald Reaction

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene, a key precursor for many thieno[2,3-c]pyridine syntheses.

dot

Gewald_Reaction_Troubleshooting cluster_start Starting Point cluster_problems Potential Issues cluster_solutions Solutions start Low Yield or No Product in Gewald Reaction reagent_quality Poor Reagent Quality start->reagent_quality Check First base_issue Ineffective Base start->base_issue sulfur_issue Sulfur Reactivity/Solubility start->sulfur_issue side_reactions Side Reactions (e.g., Dimerization) start->side_reactions purify_reagents Purify/Dry Reagents & Solvents reagent_quality->purify_reagents change_base Screen Different Bases (e.g., Morpholine, Triethylamine) base_issue->change_base optimize_sulfur Use Polar Solvent (DMF, EtOH) Gently Heat (40-60°C) sulfur_issue->optimize_sulfur adjust_conditions Adjust Reactant Concentration Modify Addition Rate side_reactions->adjust_conditions

Caption: Troubleshooting workflow for the Gewald reaction.

FAQs for the Gewald Reaction:

Q3: My Gewald reaction is sluggish and gives a low yield. What are the likely causes and how can I fix them?

A3: A sluggish Gewald reaction can often be attributed to several factors:

  • Ineffective Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.

    • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[2]

    • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of elemental sulfur.[2]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.[2]

  • Steric Hindrance: For sterically hindered ketones, a one-pot procedure may not be efficient. A two-step approach, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base, can be more effective.[2]

Q4: I'm observing significant byproduct formation in my Gewald reaction. What are these byproducts and how can I minimize them?

A4: Common byproducts in the Gewald reaction include:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present in the final mixture. Optimizing the conditions for the subsequent cyclization (e.g., ensuring sufficient sulfur and base) can help consume this intermediate.

  • Dimerization or Polymerization: The starting materials or intermediates can sometimes undergo self-condensation. Adjusting the concentration of reactants or modifying the rate of reagent addition can help minimize these side reactions.[2]

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]

ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, DMFPolar solvents enhance sulfur solubility and reactivity.[2]
Base Morpholine, Triethylamine, PiperidineBase choice is substrate-dependent; screening may be necessary.[2]
Temperature Room Temperature to 60°CGentle heating can improve sulfur reactivity, but excessive heat may lead to side reactions.[2]
B. The Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline ring, which in the context of thiophene derivatives, can be adapted to form the thieno[2,3-c]pyridine core.

dot

Friedlander_Annulation_Workflow cluster_input Reactants cluster_process Reaction Steps cluster_output Product amino_ketone 2-Aminothiophene-3-carboxaldehyde/ketone condensation Aldol Condensation amino_ketone->condensation methylene_compound Active Methylene Compound methylene_compound->condensation cyclization Cyclodehydration condensation->cyclization Intermediate product Thieno[2,3-c]pyridine cyclization->product Final Product

Caption: General workflow for the Friedländer annulation.

FAQs for the Friedländer Annulation:

Q5: My Friedländer reaction is giving a very low yield. What are the common culprits?

A5: Low yields in the Friedländer synthesis are a frequent issue. Here are the most common causes:

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired thieno[2,3-c]pyridine.

Q6: How can I improve the yield of my Friedländer synthesis?

A6: To improve the yield, consider these optimization strategies:

  • Catalyst Selection: Modern approaches often utilize milder and more efficient catalytic systems. These can include ionic liquids, metal-organic frameworks, and nanocatalysts. For some substrates, iodine or p-toluenesulfonic acid under solvent-free conditions have proven effective.

  • Temperature Control: While heating is often necessary, some highly active modern catalysts can facilitate the reaction at room temperature. If you observe decomposition, try lowering the reaction temperature.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine (catalytic amount).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

ParameterRecommended ConditionRationale
Catalyst Iodine, p-TsOH, Lewis AcidsMilder catalysts can reduce side reactions and degradation.
Temperature 80-100°C (conventional) or lower with active catalystsTemperature should be optimized to balance reaction rate and product stability.
Solvent Solvent-free or high-boiling point solventsSolvent-free conditions can be more environmentally friendly and efficient.
C. Metal-Free Denitrogenative Transformation

A modern approach to thieno[2,3-c]pyridine synthesis involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. This method offers a metal-free alternative and can provide good yields under relatively mild conditions.[1]

dot

Denitrogenative_Transformation_Mechanism cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product triazole Fused 1,2,3-Triazole acid_catalysis Acid-Mediated Ring Opening triazole->acid_catalysis nucleophile Nucleophile (e.g., Alcohol) cyclization Intramolecular Cyclization nucleophile->cyclization n2_loss Denitrogenation (Loss of N₂) acid_catalysis->n2_loss Intermediate n2_loss->cyclization Reactive Intermediate thienopyridine Thieno[2,3-c]pyridine Derivative cyclization->thienopyridine

Caption: Simplified mechanism of denitrogenative transformation for thieno[2,3-c]pyridine synthesis.

FAQs for Denitrogenative Transformation:

Q7: My denitrogenative cyclization is not proceeding to completion. What should I investigate?

A7: Incomplete reaction in this transformation is often related to the acid catalyst or reaction conditions:

  • Acid Catalyst: The choice and amount of acid are critical. Trifluoromethanesulfonic acid (TfOH) has been shown to be more effective than p-toluenesulfonic acid (PTSA) in some cases.[1] Ensure the acid is fresh and anhydrous.

  • Temperature: While milder than many classical methods, this reaction still requires heating. An optimal temperature is typically around 80°C. Lower temperatures may be too slow, while higher temperatures could lead to decomposition.[1]

  • Nucleophile Concentration: A sufficient excess of the nucleophile (e.g., alcohol) is often required to drive the reaction to completion.

Q8: I am getting side products from my denitrogenative reaction. What are they likely to be?

A8: Potential side reactions can include:

  • Decomposition of the Starting Triazole: The fused triazole may be unstable under the acidic conditions, especially at elevated temperatures.

  • Reaction of the Nucleophile with the Acid: This is less common but can occur with certain nucleophiles and strong acids.

  • Incomplete Cyclization: The intermediate formed after nitrogen loss may react with other species in the reaction mixture before it can cyclize.

Experimental Protocol: Metal-Free Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines

  • To a solution of the starting thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine compound (1.0 eq.) in dichloroethane (DCE), add the desired alcohol or other nucleophile (10 eq.).

  • Add trifluoromethanesulfonic acid (TfOH) (2.0 eq.) to the mixture.

  • Heat the reaction mixture at 80°C under a nitrogen atmosphere and monitor its progress using TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.[1]

ParameterRecommended ConditionRationale
Acid Catalyst Trifluoromethanesulfonic acid (TfOH)Strong, non-nucleophilic acid that effectively promotes the reaction.[1]
Solvent Dichloroethane (DCE)An effective solvent for this transformation.[1]
Temperature 80°CBalances reaction rate with the stability of reactants and intermediates.[1]

III. Purification and Characterization

Q9: What are the best practices for purifying thieno[2,3-c]pyridine derivatives?

A9: The purification strategy will depend on the physical properties of your compound (solid or oil) and the nature of the impurities.

  • Column Chromatography: As mentioned earlier, this is a very common and effective method.

    • Solvent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A typical starting point is 5-10% ethyl acetate in hexanes.

    • Streaking on TLC: If your compound streaks on the TLC plate, it may be too polar for the chosen solvent system or interacting with the silica gel. Adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent can improve the spot shape.

  • Recrystallization: For solid products, this can be a highly efficient purification method. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Sublimation: For some low molecular weight, stable thieno[2,3-c]pyridines, sublimation under vacuum can be an excellent purification technique.

Q10: What are the key spectroscopic features to confirm the formation of the thieno[2,3-c]pyridine ring system?

A10: Confirmation of the thieno[2,3-c]pyridine scaffold can be achieved through a combination of spectroscopic techniques:

  • ¹H NMR: Look for the characteristic signals of the protons on the thiophene and pyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The number of signals and their chemical shifts will correspond to the carbon atoms in the fused ring system.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Look for characteristic C=C and C=N stretching frequencies of the aromatic rings.

By understanding the key reaction mechanisms and potential pitfalls, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of their thieno[2,a-c]pyridine syntheses.

References

Technical Support Center: Purification of Methyl thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl thieno[2,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily residue after synthesis. What is the best initial purification strategy?

A1: A dark, oily crude product often indicates the presence of polymeric impurities and residual high-boiling solvents. The recommended first step is to attempt precipitation or crystallization.

  • Initial Approach: Try dissolving the crude oil in a minimum amount of a suitable hot solvent, such as ethanol or isopropanol, and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath.[1][2] If precipitation occurs, the solid can be collected by filtration. If the compound remains an oil, adding a non-polar "anti-solvent" like hexane or heptane dropwise to a solution of the oil (e.g., in dichloromethane or ethyl acetate) can induce precipitation.

  • Rationale: This process selectively crystallizes the target compound, leaving many impurities dissolved in the mother liquor. Thienopyridine derivatives have been successfully purified using crystallization from solvents like ethanol.[1][2]

Q2: I'm observing a persistent impurity with a similar polarity to my product during column chromatography. How can I improve separation?

A2: Co-elution of impurities is a common challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent System Modification: If you are using a standard ethyl acetate/hexane system, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to alter the selectivity. For thienopyridine derivatives, solvent systems such as ether/petroleum ether have been effectively used.[3]

    • Modifier Addition: Adding a small amount of a modifier like triethylamine (0.1-1%) can help to sharpen peaks and reduce tailing for basic compounds like pyridines by neutralizing acidic sites on the silica gel.

  • Change the Stationary Phase:

    • Alumina: If silica gel (acidic) is not providing adequate separation, consider using neutral or basic alumina, which can offer different selectivity for polar and basic compounds.

    • Reverse-Phase Chromatography: If the impurity is significantly more or less polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water can be highly effective.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying closely related heterocyclic compounds. It often provides superior resolution and faster run times compared to traditional HPLC.

Q3: My purified this compound shows signs of degradation upon storage. What are the likely causes and how can I prevent this?

A3: Thienopyridine esters can be susceptible to hydrolysis and photodecomposition.

  • Hydrolysis: The methyl ester group is vulnerable to hydrolysis, especially in the presence of moisture and acidic or basic residues.

    • Prevention: Ensure the final product is thoroughly dried under vacuum to remove residual solvents and moisture. Store the compound in a desiccator over a drying agent. Avoid exposure to acidic or basic conditions during workup and storage.

  • Photodecomposition: Aromatic and heterocyclic compounds can be light-sensitive.

    • Prevention: Store the purified compound in amber vials or protect it from light by wrapping the container in aluminum foil.

  • Thermal Stability: While many thienopyridines have high melting points, prolonged exposure to high temperatures can cause degradation.[4] Store the compound at a low temperature, such as in a refrigerator or freezer, for long-term stability.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Symptom Possible Cause(s) Troubleshooting Steps
Significant product loss on the column. 1. Irreversible adsorption: The basic pyridine nitrogen may be strongly binding to acidic sites on the silica gel. 2. Product streaking/tailing: Poor solubility in the mobile phase or interactions with the stationary phase. 3. Decomposition on silica: The compound may be unstable on the acidic silica gel surface.1. Deactivate the silica: Add 0.5-1% triethylamine or pyridine to the mobile phase to cap acidic sites. 2. Use a different stationary phase: Switch to neutral alumina or consider reverse-phase chromatography. 3. Dry loading: Adsorb the crude material onto a small amount of silica gel or Celite before loading it onto the column to improve band sharpness.
Fractions are clean, but the overall recovery is poor. 1. Incomplete elution: The mobile phase may not be strong enough to elute all of the product. 2. Product is too soluble in the mobile phase: The compound may have started eluting with the solvent front.1. Increase mobile phase polarity: After eluting the main product, flush the column with a much stronger solvent system (e.g., 5-10% methanol in dichloromethane) to check for any remaining product. 2. Start with a less polar mobile phase: This will ensure the product initially binds to the top of the column.
Problem 2: Difficulty in Achieving High Purity (>97%)
Symptom Possible Cause(s) Troubleshooting Steps
Persistent low-level impurities in NMR/LC-MS. 1. Co-eluting structural isomers or byproducts: Synthesis may produce isomers that are difficult to separate. 2. Residual starting materials or reagents. 1. Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent/anti-solvent systems (e.g., ethanol/water, dichloromethane/hexane).[1][3] 2. Preparative HPLC/SFC: For high-value material, preparative chromatography offers the highest resolution for removing stubborn impurities. 3. Chemical Wash: If the impurity is acidic or basic, a liquid-liquid extraction workup can be effective. Wash the organic solution of the crude product with a mild acid (e.g., dilute HCl) to remove basic impurities or a mild base (e.g., saturated NaHCO₃) to remove acidic impurities.
Product purity decreases over time. 1. Hydrolysis of the methyl ester. 2. Oxidation or photodegradation. 1. Ensure anhydrous conditions: Dry the purified product under high vacuum and store it under an inert atmosphere (e.g., nitrogen or argon). 2. Store properly: Keep the compound in a dark, cold, and dry environment.

Experimental Protocols & Methodologies

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to improve the separation of this compound from closely related impurities.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • For basic compounds, consider adding 0.5% (v/v) triethylamine to the slurry and the mobile phase to minimize tailing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution Gradient:

    • Start with a non-polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 50% ethyl acetate in hexane.

    • Monitor the elution using Thin Layer Chromatography (TLC) on collected fractions.

  • Fraction Analysis:

    • Combine fractions containing the pure product as determined by TLC.

    • Evaporate the solvent under reduced pressure.

    • Dry the final product under high vacuum to remove all solvent traces.

Protocol 2: Recrystallization for Final Polishing

This protocol is intended for removing minor impurities after initial purification by chromatography.

  • Solvent Screening:

    • In small test tubes, test the solubility of your compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene).

    • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Recrystallization Procedure:

    • Place the impure solid in a flask.

    • Add the chosen solvent dropwise to the heated (refluxing) flask until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

Visualizations

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Workflow start Crude Product (this compound) check_physical_state Assess Physical State start->check_physical_state is_oil Dark Oil / Tar check_physical_state->is_oil Oily is_solid Impure Solid check_physical_state->is_solid Solid precipitation_step Attempt Precipitation/ Crystallization is_oil->precipitation_step column_chroma Column Chromatography (Silica or Alumina) is_solid->column_chroma precipitation_step->column_chroma Solid Obtained check_purity1 Purity > 95%? column_chroma->check_purity1 final_product Final Product (Store Properly) check_purity1->final_product Yes recrystallization Recrystallization check_purity1->recrystallization No check_purity2 Purity > 95%? check_purity2->final_product Yes prep_hplc Preparative HPLC/SFC check_purity2->prep_hplc No recrystallization->check_purity2 prep_hplc->final_product

Caption: Decision tree for purification strategy.

References

Technical Support Center: Synthesis of Methyl thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl thieno[2,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.

Overview of the Primary Synthetic Pathway

The synthesis of the thieno[2,3-c]pyridine core is often achieved through a multicomponent approach, frequently employing the principles of the Gewald reaction to construct the thiophene ring, followed by annulation of the pyridine ring. A common strategy involves the reaction of a cyclic ketone precursor with a cyano-active methylene compound and elemental sulfur, followed by further cyclization and functional group manipulations to yield the target ester.

A representative synthetic approach is the denitrogenative transformation reaction, which can provide the thieno[2,3-c]pyridine scaffold.[1][2] This method offers advantages such as being metal-free and cost-effective.[1]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Key Transformation Steps A Starting Materials (e.g., 2-acetylthiophene) B One-pot Triazolization A->B C Pomeranz-Fritsch Cyclization B->C D Denitrogenative Transformation C->D E This compound D->E Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., extraction with ethyl acetate) A->B C Column Chromatography (Silica gel) B->C D Recrystallization (e.g., from ethanol/water or toluene) C->D E Pure Product D->E

References

Stability and storage conditions for "Methyl thieno[2,3-c]pyridine-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl thieno[2,3-c]pyridine-7-carboxylate (CAS No. 1078167-97-1). The following sections are designed to address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light. While specific data for this exact molecule is limited, recommendations for structurally similar thienopyridine derivatives, such as Methyl thieno[2,3-c]pyridine-5-carboxylate, suggest refrigeration in a dry, dark environment.[1] Thienopyridine derivatives, as a class, can be susceptible to degradation over time, and these conditions help to minimize potential degradation pathways.

Q2: How should I handle the compound for routine laboratory use?

For short-term use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could hydrolyze the ester group. Weigh out the desired amount quickly and promptly reseal the container. It is advisable to use an inert atmosphere (e.g., argon or nitrogen) for aliquoting if the compound will be stored for an extended period after being opened.

Q3: What are the primary degradation pathways for thienopyridine derivatives like this one?

The thienopyridine scaffold can be susceptible to oxidation , particularly at the sulfur atom of the thiophene ring.[2] Additionally, the methyl ester group is prone to hydrolysis , which can be catalyzed by acidic or basic conditions, or simply by the presence of moisture. Exposure to light can also potentially lead to photolytic degradation. Therefore, minimizing exposure to air (oxygen), moisture, and light is crucial for maintaining the compound's purity.

Q4: Can I dissolve this compound in a solvent for long-term storage?

Storing thienopyridine derivatives in solution for extended periods is generally not recommended due to the increased risk of degradation. If solution storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C under an inert atmosphere. It is crucial to perform a purity check (e.g., by HPLC) before using a solution that has been stored for any significant length of time.

Q5: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate the degradation of the thienopyridine ring and the hydrolysis of the methyl ester. Also, be mindful of potential interactions with excipients if formulating this compound, as some may promote degradation.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. Contamination during handling or weighing.Ensure all glassware and spatulas are clean and dry. Use fresh, high-purity solvent for sample preparation.
Loss of potency or appearance of degradation products in older samples. Improper storage conditions (exposure to light, moisture, or elevated temperatures).Review your storage protocol. Ensure the compound is stored at 2-8°C, in a dark, dry place. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material.
Difficulty in dissolving the compound. The compound may have degraded, or the incorrect solvent is being used.Check the purity of the compound. Consult literature for appropriate solvents for thienopyridine derivatives. Gentle warming and sonication may aid dissolution, but avoid excessive heat.
Color change of the solid material over time. Potential degradation of the compound.A significant color change is an indicator of instability. It is recommended to re-analyze the purity of the material before use. If degradation is confirmed, a fresh batch of the compound should be used.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a basic accelerated stability study to assess the short-term stability of this compound under stressed conditions.

Objective: To evaluate the stability of the compound under elevated temperature and humidity.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier for LC-MS)

  • Climate-controlled stability chamber

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh a sample of the compound and dissolve it in a suitable solvent to a known concentration.

    • Analyze the sample by HPLC/LC-MS to determine its initial purity and establish the peak area of the parent compound. This will serve as your baseline.

  • Sample Preparation for Stress Conditions:

    • Weigh out three separate samples of the solid compound into clear, loosely capped vials (to allow for air and moisture exposure).

    • Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial from the stability chamber.

    • Prepare a sample for HPLC/LC-MS analysis at the same concentration as the T=0 sample.

    • Analyze the sample using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample.

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify any major degradation products.

Visualization

Logical Workflow for Handling and Storage

G compound This compound Received storage_decision Long-term or Short-term Use? compound->storage_decision long_term Store at 2-8°C Sealed, Dark, Dry storage_decision->long_term Long-term short_term Equilibrate to RT Before Opening storage_decision->short_term Short-term aliquot Aliquot if necessary long_term->aliquot use Weigh and Use Promptly short_term->use aliquot->short_term reseal Reseal Tightly Under Inert Atmosphere use->reseal solution_prep Prepare Solution for Immediate Use use->solution_prep reseal->long_term solution_storage Avoid Long-Term Solution Storage solution_prep->solution_storage

Caption: Decision tree for proper handling and storage.

References

Technical Support Center: Thieno[2,3-c]pyridine Synthesis via Pomeranz-Fritsch Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[2,3-c]pyridines. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the Pomeranz-Fritsch reaction for the preparation of this important heterocyclic scaffold. Thienopyridines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, the synthesis of the thieno[2,3-c]pyridine isomer can be challenging, often resulting in low yields.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues you may encounter during the Pomeranz-Fritsch cyclization for thieno[2,3-c]pyridines.

Q1: My reaction is resulting in a complex mixture of byproducts with little to no desired thieno[2,3-c]pyridine. What are the likely causes?

Low yields and the formation of multiple byproducts are common challenges in the Pomeranz-Fritsch reaction.[2] This is often due to the harsh acidic conditions and high temperatures that can lead to side reactions and decomposition of starting materials or the product.[2]

Potential Causes and Solutions:

  • Acid Catalyst is Too Strong or Concentrated: The choice and concentration of the acid catalyst are critical.[2] Overly harsh conditions can promote polymerization and degradation.[2]

    • Recommendation: Instead of strong mineral acids like concentrated sulfuric acid, consider using milder alternatives that have shown success in similar cyclizations. A systematic screening of acids such as polyphosphoric acid (PPA), trifluoroacetic acid (TFA), or methanesulfonic acid can be beneficial.[2][3] It's also crucial to optimize the acid concentration; insufficient acid will slow or stall the reaction, while excess can lead to unwanted side products.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions.

    • Recommendation: Carefully control and monitor the reaction temperature. It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress by techniques like TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Instability of Intermediates: The Schiff base intermediate formed in the first step of the reaction can be unstable under the reaction conditions.

    • Recommendation: Consider a two-step procedure where the Schiff base is first formed and isolated under milder conditions before proceeding with the acid-catalyzed cyclization. This can improve the overall yield by ensuring the stability of this key intermediate.

Q2: The cyclization of my thiophene-based Schiff base is not proceeding efficiently. What factors influence the success of this step?

The electronic nature of the thiophene ring and the specific reaction conditions play a significant role in the efficiency of the electrophilic aromatic substitution that drives the cyclization.

Key Parameters to Optimize:

ParameterInfluence on CyclizationRecommended Action
Acid Catalyst The strength and type of acid determine the electrophilicity of the iminium ion intermediate.Experiment with a range of Brønsted and Lewis acids. Polyphosphoric acid has been successfully used as a cyclizing agent in many Pomeranz-Fritsch reactions.[3][4]
Temperature Higher temperatures can overcome the activation energy for cyclization but may also promote decomposition.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating may be beneficial.
Solvent The solvent can influence the stability of intermediates and the solubility of reagents.While often run neat in the acid catalyst, co-solvents can sometimes be used to improve reaction homogeneity.
Substituents on the Thiophene Ring Electron-donating groups on the thiophene ring can facilitate the electrophilic cyclization, while electron-withdrawing groups can hinder it.[4]For substrates with electron-withdrawing groups, more forcing conditions (stronger acid, higher temperature) may be necessary, but this must be balanced against the risk of side reactions.
Q3: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion?

Incomplete conversion can be due to several factors, including insufficient activation of the electrophile or deactivation of the starting materials.

Strategies to Improve Conversion:

  • Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the rate of the reaction. However, this should be done cautiously to avoid promoting side reactions.

  • Extend Reaction Time: Monitor the reaction over a longer period to determine if it is simply slow to reach completion.

  • Use a Stronger Acid: If milder acids are ineffective, a stronger acid might be necessary to promote cyclization. A mixture of sulfuric acid and hydrochloric acid has been used in some cases.[4]

  • Modified Procedures: Consider modifications to the standard Pomeranz-Fritsch protocol. For instance, the use of N-tosylated aminoacetals can sometimes lead to cleaner reactions and better yields in a "one-pot" procedure.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Pomeranz-Fritsch synthesis of thieno[2,3-c]pyridines.

What is the mechanism of the Pomeranz-Fritsch reaction in the context of thieno[2,3-c]pyridine synthesis?

The Pomeranz-Fritsch reaction is an acid-catalyzed process for synthesizing isoquinolines and their heteroaromatic analogs.[6][7][8] The mechanism for thieno[2,3-c]pyridine synthesis follows a similar pathway:

  • Schiff Base Formation: The reaction begins with the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal) to form a Schiff base (an imine).[9]

  • Iminium Ion Formation and Cyclization: In the presence of a strong acid, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich thiophene ring attacks the iminium carbon to form a new six-membered ring.

  • Aromatization: The cyclized intermediate then undergoes elimination of an alcohol (from the acetal) and a proton to achieve aromatization, yielding the final thieno[2,3-c]pyridine product.

Are there alternative methods for synthesizing thieno[2,3-c]pyridines that might offer better yields?

Yes, several alternative strategies exist for the synthesis of thieno[2,3-c]pyridines.[10] These can be broadly categorized into two approaches: building the pyridine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyridine scaffold.[1]

  • Bischler-Napieralski Reaction: This is a widely used method for synthesizing dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[11] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid.[11][12] This approach can be adapted for the synthesis of dihydrothieno[2,3-c]pyridines.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[13] This method is particularly useful for synthesizing the tetrahydro derivatives of thieno[2,3-c]pyridines.[14]

  • Metal-Mediated Cross-Coupling Strategies: Modern synthetic methods employing transition-metal catalysis offer powerful alternatives for constructing the thieno[2,3-c]pyridine core. These methods often provide milder reaction conditions and greater functional group tolerance.

  • Denitrogenative Transformation of Triazoles: A more recent approach involves the synthesis of a fused 1,2,3-triazole intermediate via a modified Pomeranz-Fritsch reaction, followed by an acid-mediated denitrogenation to yield the thieno[2,3-c]pyridine skeleton in good yields.[1][15]

How do substituents on the starting thiophene aldehyde affect the reaction outcome?

Substituents on the thiophene ring can have a significant impact on the Pomeranz-Fritsch cyclization.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents on the thiophene ring increase its electron density, making it more nucleophilic. This generally facilitates the intramolecular electrophilic aromatic substitution step, often leading to higher yields and allowing for milder reaction conditions.[4]

  • Electron-Withdrawing Groups (EWGs): Halogens or nitro groups, for example, decrease the electron density of the thiophene ring. This makes the cyclization step more difficult, often requiring stronger acids and higher temperatures, which in turn can increase the likelihood of side reactions and decomposition. However, good yields have been reported for 2-halogenated analogues in some cases.[16]

Experimental Protocols

General Procedure for Pomeranz-Fritsch Cyclization

This is a general guideline; specific conditions will need to be optimized for your particular substrate.

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the 2-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent like toluene or benzene.

    • Add aminoacetaldehyde dimethyl acetal (1.1 equivalents).

    • Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Remove the solvent under reduced pressure to obtain the crude Schiff base. This can be used directly in the next step or purified if necessary.

  • Cyclization:

    • Carefully add the crude Schiff base to the chosen acid catalyst (e.g., polyphosphoric acid) at room temperature with stirring.

    • Slowly heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

    • Basify the mixture with a suitable base (e.g., NaOH or NH₄OH) to a pH of 8-9.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Process

Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch_Mechanism Pomeranz-Fritsch Reaction Mechanism for Thieno[2,3-c]pyridines cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization and Aromatization Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Schiff_Base Schiff Base Intermediate Thiophene-2-carboxaldehyde->Schiff_Base + Aminoacetaldehyde acetal - H2O Aminoacetaldehyde acetal Aminoacetaldehyde acetal Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Substitution Thieno_Pyridine Thieno[2,3-c]pyridine Cyclized_Intermediate->Thieno_Pyridine - ROH - H+

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield of Thieno[2,3-c]pyridine Complex_Mixture Complex Mixture of Products? Start->Complex_Mixture Incomplete_Conversion Incomplete Conversion? Complex_Mixture->Incomplete_Conversion No Optimize_Acid Optimize Acid Catalyst (Type and Concentration) Complex_Mixture->Optimize_Acid Yes Increase_Catalyst Increase Catalyst Loading Incomplete_Conversion->Increase_Catalyst Yes Alternative_Methods Consider Alternative Synthesis (e.g., Bischler-Napieralski) Incomplete_Conversion->Alternative_Methods No Lower_Temp Lower Reaction Temperature Optimize_Acid->Lower_Temp Isolate_Intermediate Isolate Schiff Base Intermediate Lower_Temp->Isolate_Intermediate Isolate_Intermediate->Alternative_Methods Extend_Time Extend Reaction Time Increase_Catalyst->Extend_Time Stronger_Acid Use Stronger Acid Extend_Time->Stronger_Acid Stronger_Acid->Alternative_Methods

Caption: A decision-making workflow for troubleshooting low yields.

References

Overcoming poor solubility of thieno[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-c]pyridine Solubility Challenge

Thieno[2,3-c]pyridine derivatives are a significant class of heterocyclic compounds, with a core structure that is foundational to various kinase inhibitors and other pharmacologically active agents.[1] However, a primary hurdle in their preclinical and clinical development is their inherently low aqueous solubility.[2] This poor solubility stems from the hydrophobic, aromatic, and rigid nature of the fused ring system, which can lead to low oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro screening assays.[2][3]

This guide provides researchers and drug development professionals with a structured troubleshooting framework and practical, in-depth answers to common questions encountered when working with these challenging compounds. Our approach is tiered, starting with simple modifications and progressing to advanced formulation strategies, all grounded in established physicochemical principles.

Troubleshooting Guide: A Step-Wise Approach to Solubility Enhancement

This section is designed as a decision-making workflow. Start with the initial assessment and proceed through the tiers based on your experimental needs, resources, and the stage of your compound's development.

Workflow for Selecting a Solubilization Strategy

This diagram outlines a logical progression for addressing solubility issues with thieno[2,3-c]pyridine derivatives.

G Start Poorly Soluble Thieno[2,3-c]pyridine Derivative Assess Step 1: Quantify & Characterize (Thermodynamic Solubility, pKa) Start->Assess Tier1 Tier 1: Simple Modifications (Early Discovery / Screening) Assess->Tier1 Ionizable? Tier2 Tier 2: Formulation Strategies (Preclinical / In Vitro) Assess->Tier2 Non-ionizable or Tier 1 Insufficient pH pH Adjustment Tier1->pH Salt Salt Formation Tier1->Salt Tier3 Tier 3: Advanced Formulations (Formulation Development) Tier2->Tier3 Further Enhancement Needed Cosolvent Co-solvents Tier2->Cosolvent Cyclodextrin Cyclodextrins Tier2->Cyclodextrin Surfactant Surfactants Tier2->Surfactant ASD Amorphous Solid Dispersions (ASDs) Tier3->ASD Nano Nanosuspensions Tier3->Nano Prodrug Prodrug Approach Tier3->Prodrug

Caption: Decision tree for solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting
Tier 1: Simple Modifications

Question 1: My thieno[2,3-c]pyridine derivative has a basic nitrogen on the pyridine ring. Can I use pH adjustment to solubilize it?

Answer: Yes, this is often the most effective initial strategy. The pyridine nitrogen is basic and can be protonated at acidic pH, forming a more soluble cationic salt.

  • Causality: The protonated form of the molecule is ionic and therefore has much stronger, more favorable interactions with polar water molecules compared to the neutral, more hydrophobic parent molecule. This principle is a cornerstone of solubilizing basic drugs.[4]

  • Troubleshooting Steps:

    • Determine the pKa: First, experimentally determine or predict the pKa of the pyridine nitrogen. This will tell you the pH range where the molecule is predominantly ionized.

    • Create a pH-Solubility Profile: Measure the solubility of your compound across a range of pH values (e.g., pH 2 to pH 8). You should observe a significant increase in solubility as the pH drops below the pKa.

    • Select a Buffer: For your experiments, use a biocompatible buffer system (e.g., citrate for pH 3-6, phosphate for pH 6-8) that maintains the pH well below the pKa to ensure the compound remains in its soluble, ionized form.

  • Pitfall: Be aware of potential precipitation. If the pH of your stock solution is raised (e.g., upon dilution into neutral cell culture media), the compound may crash out of solution. Always check for precipitation after dilution.

Question 2: pH adjustment isn't sufficient or is incompatible with my assay. Should I consider salt formation?

Answer: Absolutely. Forming a stable, solid-state salt of your compound is a robust method to improve not only solubility but also dissolution rate and handling properties.[4][5]

  • Causality: By reacting your basic thieno[2,3-c]pyridine with an acid, you form a salt with its own crystal lattice. A well-chosen salt form can have significantly lower crystal lattice energy and higher aqueous solubility than the freebase.[5]

  • Troubleshooting Steps:

    • Counterion Selection: Screen a variety of pharmaceutically acceptable acid counterions (e.g., HCl, mesylate, tosylate, tartrate, citrate). The choice of counterion can dramatically impact the final properties of the salt.

    • Crystallization: Dissolve the freebase in a suitable organic solvent and add a stoichiometric amount of the selected acid. The salt can then be crystallized out of solution.

    • Characterization: Confirm salt formation and purity using techniques like NMR, DSC (Differential Scanning Calorimetry), and XRPD (X-ray Powder Diffraction). Measure the aqueous solubility and dissolution rate of the new salt form and compare it to the freebase.

  • Pitfall: Not all salts will be more soluble or have better properties. Some may form hydrates or be hygroscopic, which can affect stability and handling. A thorough screening process is critical.

Tier 2: Formulation Strategies

Question 3: My compound is neutral or Tier 1 methods failed. How do I choose the right co-solvent system?

Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system.[6][7] They are excellent for in vitro assays and early-stage preclinical studies. The thieno[2,3-c]pyridine core is known to be soluble in organic solvents like DMSO and ethanol, making co-solvency a logical approach.[2]

  • Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a less polar microenvironment that can more readily accommodate hydrophobic solutes.[8]

  • Troubleshooting Steps:

    • Screen Common Co-solvents: Test a panel of common, biocompatible co-solvents. Good starting points include DMSO, NMP, PEG 400, and propylene glycol.[8]

    • Determine Maximum Solubility: Find the maximum concentration of your compound that can be dissolved in 100% of each co-solvent.

    • Aqueous Compatibility: Titrate the concentrated co-solvent stock solution with your aqueous buffer (e.g., PBS) and observe at what percentage of co-solvent the compound begins to precipitate. This helps define the working concentration range for your final formulation.

    • Toxicity Check: Always run a vehicle control in your biological assays to ensure the final concentration of the co-solvent is not causing toxicity or interfering with the assay.

  • Pitfall: High concentrations of organic co-solvents can be toxic to cells or animals. The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration.[8]

Question 4: What are cyclodextrins, and are they suitable for thieno[2,3-c]pyridine derivatives?

Answer: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly higher aqueous solubility.[][10] They are particularly useful for compounds like thieno[2,3-c]pyridines that have a rigid, hydrophobic structure that can fit within the cyclodextrin's lipophilic cavity.

  • Causality: Cyclodextrins have a truncated cone shape with a hydrophobic interior and a hydrophilic exterior.[11] The hydrophobic thieno[2,3-c]pyridine molecule partitions into the non-polar cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Water Water Molecules (Aqueous Environment) CD->Water Hydrophilic Interaction Cavity Hydrophobic Cavity Drug Thieno[2,3-c]pyridine (Hydrophobic Guest)

Caption: Encapsulation by a cyclodextrin.

  • Troubleshooting Steps:

    • Select a Cyclodextrin: The most commonly used derivatives for parenteral and oral formulations are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their improved safety and solubility profiles over native cyclodextrins.[10][11]

    • Phase Solubility Study: Prepare solutions with increasing concentrations of the chosen cyclodextrin and add an excess of your compound to each. Equilibrate the samples (e.g., shaking for 24-48 hours) and then measure the concentration of the dissolved compound in the supernatant. A linear increase in drug solubility with cyclodextrin concentration indicates complex formation.

    • Method of Preparation: The complex can be formed by simple mixing, kneading, or lyophilization for a more stable solid-state product.[3]

  • Pitfall: The binding affinity can be competitive. Other molecules in your formulation or in vivo could potentially displace your compound from the cyclodextrin cavity.

Tier 3: Advanced Formulation & Particle Engineering

Question 5: I need to formulate for in vivo oral dosing and require high bioavailability. Should I consider amorphous solid dispersions?

Answer: Yes, for oral drug delivery, creating an amorphous solid dispersion (ASD) is one of the most powerful strategies to improve both the dissolution rate and apparent solubility.[12][13]

  • Causality: Crystalline materials must overcome strong lattice energy to dissolve. By dispersing the drug at a molecular level within a polymer matrix, you create an amorphous (non-crystalline), high-energy state.[5] This amorphous form lacks a crystal lattice, allowing it to dissolve much more readily and often achieve a transient "supersaturated" state in solution, which enhances absorption.[14]

  • Troubleshooting Steps:

    • Polymer Selection: Choose a suitable water-soluble polymer carrier, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. The choice depends on drug-polymer miscibility and desired release profile.

    • Preparation Method: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[15][16]

      • Spray Drying: Dissolve both the drug and polymer in a common organic solvent and spray the solution into a heated chamber to rapidly evaporate the solvent, leaving the solid dispersion.

      • Hot-Melt Extrusion: Blend the drug and polymer and process the mixture through a heated extruder. This solvent-free method is often preferred for its scalability.

    • Characterization: Use DSC and XRPD to confirm that the drug is fully amorphous within the dispersion. Perform dissolution testing to demonstrate the improvement over the crystalline drug.

  • Pitfall: Amorphous systems are thermodynamically unstable and can revert to the more stable, less soluble crystalline form over time, especially in the presence of heat and humidity. Stability testing is mandatory.[5]

Question 6: My compound is a "brick dust" - poorly soluble in almost everything. Is a nanosuspension a viable option?

Answer: Yes, a nanosuspension is an excellent choice for compounds that are poorly soluble in both aqueous and organic media (often called "brick dust").[17][18] This approach is particularly suited for Biopharmaceutics Classification System (BCS) class II compounds (low solubility, high permeability).[19]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size to the nanometer range (typically < 1000 nm), you dramatically increase the surface area, leading to a much faster dissolution rate.[17][20]

  • Troubleshooting Steps:

    • Preparation Method: Nanosuspensions are typically produced using "top-down" methods like media milling or high-pressure homogenization, which use mechanical energy to break down larger drug crystals.[17][21]

    • Stabilizer Selection: This is the most critical step. Surfactants and/or polymers must be included in the formulation to coat the surface of the nanoparticles and prevent them from aggregating (Ostwald ripening). Poloxamers, polysorbates, and celluloses are common choices.

    • Characterization: Particle size, particle size distribution, and zeta potential are critical quality attributes that must be measured. Zeta potential indicates the surface charge and is a key predictor of the suspension's physical stability.[18]

  • Pitfall: Physical instability (particle growth) is the primary challenge. A robust stabilizer system is essential for a viable nanosuspension with an adequate shelf-life.

Question 7: Can I chemically modify my thieno[2,3-c]pyridine to make it more soluble?

Answer: Yes, the prodrug approach is a sophisticated chemical modification strategy used to overcome solubility limitations.[22][23]

  • Causality: A prodrug is a bioreversible derivative of a parent drug. A polar, ionizable promoiety (e.g., a phosphate, amino acid, or N-methylpiperazine group) is attached to the parent molecule, often via an ester or carbamate linkage.[22][24] This new molecule has significantly higher aqueous solubility. Once administered, enzymes in the body (e.g., phosphatases or esterases) cleave the promoiety, releasing the active parent drug at the site of action.[25]

  • Troubleshooting Steps:

    • Identify a Handle: Your thieno[2,3-c]pyridine derivative must have a suitable functional group (e.g., a hydroxyl, amine, or carboxylic acid) to which a promoiety can be attached. If one doesn't exist, it may need to be introduced synthetically.

    • Promoiety Selection: Choose a promoiety that will impart the desired solubility. Phosphate esters are very common for creating highly water-soluble prodrugs for intravenous administration.[24]

    • Synthesis & Evaluation: Synthesize the prodrug and confirm its structure. Measure its aqueous solubility and compare it to the parent drug.

    • Test for Bio-reversion: It is crucial to demonstrate that the prodrug is efficiently converted back to the active parent drug in vitro (e.g., in plasma or liver microsomes) and in vivo.

  • Pitfall: The chemical linkage must be stable enough in the formulation but labile enough to be cleaved efficiently in the body. Finding this balance can be challenging and requires careful chemical design.[26]

Quantitative Comparison of Solubility Enhancement Techniques
TechniquePrinciple of OperationTypical Fold-Increase in SolubilityKey AdvantageKey Disadvantage
pH Adjustment Ionization of acidic/basic groups10 - 1,000xSimple, cost-effective for ionizable drugs.Risk of precipitation on pH change; not for neutral compounds.
Salt Formation Creates a new solid form with different crystal lattice energy.[5]10 - 1,000xImproves solubility and dissolution; stable solid form.Requires an ionizable group; screening can be extensive.
Co-solvents Reduces solvent polarity.[7]10 - 10,000xSimple to prepare for in vitro/preclinical use.Potential for in vivo toxicity at high concentrations.[6]
Cyclodextrins Encapsulation of the drug in a soluble host-guest complex.[]10 - 5,000xHigh loading capacity; can also improve stability.[11]Can be expensive; potential for competitive displacement.
Solid Dispersions Drug is molecularly dispersed in a polymer, creating a high-energy amorphous form.[14][27]10 - 10,000x+Dramatically increases dissolution rate and apparent solubility.Amorphous form can be physically unstable and recrystallize.[5]
Nanosuspensions Increases surface area by reducing particle size to the nano-scale.[17]N/A (increases dissolution rate)Applicable to "brick dust" compounds; high drug loading.Requires specialized equipment; physical stability is a major concern.
Prodrugs Covalent attachment of a soluble promoiety, which is cleaved in vivo.[22]100 - 10,000x+Overcomes very poor solubility for IV formulation; can improve permeability.[25]Requires synthetic chemistry; bioconversion rates can be variable.
Detailed Experimental Protocols
Protocol 1: Phase Solubility Study with HP-β-Cyclodextrin

This protocol determines the extent to which HP-β-CD can enhance the solubility of a thieno[2,3-c]pyridine derivative.

  • Preparation of Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Sample Preparation:

    • Add an excess amount of your solid thieno[2,3-c]pyridine derivative to 1.5 mL microcentrifuge tubes. The amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Add 1.0 mL of each HP-β-CD solution to the tubes (one concentration per tube). Prepare each concentration in triplicate.

  • Equilibration:

    • Seal the tubes securely.

    • Place the tubes on a rotating shaker or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for 48 hours. Check visually to ensure solid drug is still present in all tubes.

  • Sample Processing:

    • After 48 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved drug.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

  • Analysis:

    • Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the dissolved drug against a standard curve.

  • Data Interpretation:

    • Plot the measured solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).

    • A straight line with a slope less than 1 indicates the formation of a 1:1 inclusion complex (Type AL diagram), which is the desired outcome. The y-intercept represents the intrinsic solubility of the drug in the buffer alone.

References

Managing side reactions in the denitrogenative transformation of triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing denitrogenative transformations of 1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful, atom-economical reaction. Here, we address common challenges and provide in-depth troubleshooting strategies rooted in mechanistic principles to help you optimize your reactions and manage undesired side pathways.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level, common questions that often arise during the planning and execution of these reactions.

Q1: What is the primary reactive intermediate in the rhodium-catalyzed denitrogenation of N-sulfonyl-1,2,3-triazoles?

The key reactive species is a rhodium(II)-azavinyl carbene (also referred to as a rhodium iminocarbenoid).[1][2][3] This intermediate is generated through the thermal extrusion of dinitrogen (N₂) from an N-sulfonyl-1,2,3-triazole, which itself may exist in equilibrium with a diazoimine tautomer.[3][4] The rhodium catalyst facilitates this nitrogen loss and stabilizes the resulting carbene, which is electrophilic and poised for a variety of subsequent transformations.[5][6]

Q2: My reaction is sluggish or shows no conversion. What are the first things I should check?

For low or no reactivity, consider these initial points:

  • Temperature: Denitrogenation from triazoles is thermally driven and often requires elevated temperatures (typically 80-140 °C).[1] Ensure your reaction is reaching the target temperature.

  • Catalyst Activity: Rhodium(II) catalysts can be sensitive to air and moisture over time. Use a fresh batch of catalyst or one stored properly under an inert atmosphere. Consider the catalyst's ligands; electron-withdrawing ligands like trifluoroacetate (TFA) can sometimes be less active than carboxylates like octanoate (Oct) or pivalate (Piv).[1]

  • Triazole Stability: Ensure your N-sulfonyl-1,2,3-triazole starting material is pure. The nature of the sulfonyl group is critical; it must be sufficiently electron-withdrawing to facilitate the initial ring-chain tautomerization needed for N₂ loss.[7]

  • Inert Atmosphere: While some reactions are robust, running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to prevent oxidative degradation of the catalyst or sensitive substrates.

Q3: I'm observing a significant amount of what appears to be a carbene dimer. What causes this and how can I minimize it?

Carbene dimerization occurs when two rhodium-carbene intermediates react with each other instead of the intended substrate. This is a common side reaction, especially with highly reactive carbenes or when the substrate concentration is low.[8][9]

  • Probable Cause: The rate of carbene formation is exceeding the rate of its consumption by the desired reaction partner. This can be exacerbated by substrates with electron-donating groups, which may react faster to form the carbene but might be involved in slower subsequent steps.[8]

  • Solution: Employ a slow addition of the triazole precursor to the heated reaction mixture containing the catalyst and the other reactant. This strategy maintains a low, steady-state concentration of the highly reactive carbene intermediate, favoring the intermolecular reaction over dimerization.

Q4: How does the choice of rhodium catalyst and its ligands influence the reaction outcome?

The catalyst structure is paramount for controlling both reactivity and selectivity. The paddlewheel structure of dirhodium(II) catalysts provides axial sites where the carbene generation and subsequent reactions occur.[10]

  • Ligand Electronics: The carboxylate or carboxamidate ligands bridging the two rhodium atoms dictate the electrophilicity of the carbene. More electron-withdrawing ligands (e.g., Rh₂(pfb)₄, perfluorobutyrate) create a more electrophilic, and thus more reactive, carbene.[11] Conversely, more electron-donating ligands (e.g., Rh₂(OAc)₄, acetate) lead to a less reactive carbene, which can sometimes offer better selectivity.

  • Chiral Ligands: For asymmetric transformations, chiral ligands are essential. Catalysts like the Davies and Doyle-Kirmse series (e.g., Rh₂(S-DOSP)₄) create a chiral pocket around the active site, enabling enantioselective C-H insertion or cyclopropanation reactions.[8][12] The structure of the ligand directly controls the stereochemical outcome.[10]

Section 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to troubleshoot specific experimental outcomes, explaining the underlying chemistry and offering targeted solutions.

Problem 1: Low Yield of the Desired Product with Complex Byproduct Mixture

A low yield accompanied by multiple unidentifiable spots on a TLC plate often points to competing reaction pathways or decomposition.

  • Probable Cause A: Competing Aza-Ylide Formation and Rearrangement

    • Explanation: If your reaction partner is a Lewis base (e.g., containing sulfur or selenium), it can attack the rhodium carbene to form an ylide intermediate.[13][14] This ylide can be stable or undergo subsequent rearrangements, such as a[15][16]-sigmatropic shift, leading to products other than the desired one.[13][17] DFT studies have shown that in some cases, the formation of a "free ylide" (dissociated from the catalyst) is energetically favored, opening up complex reaction cascades.[13]

    • Solution:

      • Modify the Catalyst: The choice of rhodium catalyst can influence the stability and fate of the ylide. Experiment with catalysts having different steric bulk or electronic properties (e.g., switching from Rh₂(OAc)₄ to Rh₂(esp)₂).

      • Change the Solvent: Solvent choice can impact the stability of intermediates. A less polar solvent might disfavor the formation of charged ylide intermediates.

      • Substrate Modification: If possible, altering the electronics or sterics of the nucleophilic partner can disfavor ylide formation or subsequent undesired rearrangements.

  • Probable Cause B: Protodemetalation or Reaction with Solvent

    • Explanation: The rhodium-carbene is a highly reactive species. If the desired reaction pathway is slow, the carbene can be quenched by trace acidic protons (protodemetalation) or even react with the solvent itself, particularly if the solvent has activated C-H bonds.

    • Solution:

      • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. The addition of a non-coordinating base or molecular sieves can scavenge trace acid.

      • Choose an Inert Solvent: Solvents like toluene, benzene, or 1,4-dioxane are often used.[18] Avoid solvents with weak C-H bonds if C-H insertion into the solvent is a suspected side reaction.

      • Increase Substrate Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition or reaction with the solvent.

Problem 2: Formation of Isomeric Products (Poor Regio- or Stereoselectivity)

Achieving high selectivity is often the primary challenge in these reactions.

  • Probable Cause A: Insufficient Catalyst Control in C-H Insertion

    • Explanation: In intermolecular C-H functionalization, the inherent reactivity of different C-H bonds (e.g., 3° > 2° > 1°) can compete with catalyst-controlled selectivity.[12] If the catalyst does not provide a strong steric or electronic bias, a mixture of products resulting from insertion into different C-H bonds will be formed.

    • Solution:

      • Optimize the Catalyst Ligand: This is the most critical parameter. For achieving high regioselectivity, catalysts with bulky ligands that create a well-defined binding pocket are often necessary. For enantioselectivity, a systematic screening of chiral rhodium catalysts is required.[12]

      • Tune Carbene Reactivity: A less reactive carbene (generated from a more electron-donating catalyst like Rh₂(OAc)₄) is often more selective. Highly reactive carbenes (from Rh₂(TFA)₄) tend to be less discriminating.[6]

  • Probable Cause B: Competing Annulation Pathways

    • Explanation: In transannulation reactions, where the triazole ring is converted into a different heterocycle, the intermediate may have multiple reactive sites leading to different cyclization outcomes.[15][19] For instance, in reactions with nitriles to form imidazoles, the initial ylide intermediate can have different cyclization modes.[1]

    • Solution:

      • Ligand and Solvent Screening: The coordination environment around the rhodium center can influence the conformation of the key intermediate, favoring one cyclization pathway over another. A screen of different rhodium catalysts and solvents is the first step.

      • Temperature Adjustment: Lowering the reaction temperature (if conversion is still acceptable) can sometimes increase the selectivity for the thermodynamically favored product by allowing the system to overcome only the lowest energy barrier.

Section 3: Key Experimental Protocols & Data

Table 1: Rhodium(II) Catalyst Selection Guide
CatalystCommon AbbreviationLigand TypeRelative ReactivityKey Applications & Notes
Dirhodium(II) tetraacetateRh₂(OAc)₄AcetateModerateGeneral-purpose, widely used starting point.[11]
Dirhodium(II) tetraoctanoateRh₂(Oct)₄OctanoateModerateSimilar to acetate but with better solubility in organic solvents.[1]
Dirhodium(II) tetrapivalateRh₂(Piv)₄PivalateModerateOffers increased steric bulk which can influence selectivity.[20]
Dirhodium(II) tetrakis(perfluorobutyrate)Rh₂(pfb)₄PerfluorobutyrateHighElectron-withdrawing ligands create a highly electrophilic carbene. Useful for difficult substrates but may be less selective.[11]
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]Rh₂(S-TCPTTL)₄Chiral CarboxamidateVariesChiral catalyst for asymmetric C-H amination and other transformations.
Dirhodium(II) tetrakis(triphenylsilylpropionate)Rh₂(S-TBSP)₄Chiral CarboxylateVariesDavies-type catalyst for asymmetric C-H functionalization.[12]
Protocol: General Procedure for Rhodium-Catalyzed Denitrogenative C-H Functionalization

Safety Note: These reactions are conducted at high temperatures and should be performed in a well-ventilated fume hood.

  • Reagent Preparation:

    • Ensure the substrate for C-H functionalization (e.g., an alkane or arene) is purified and, if a liquid, dried over molecular sieves.

    • Ensure the N-sulfonyl-1,2,3-triazole is pure and dry.

    • Use a high-purity, anhydrous solvent (e.g., toluene, 1,2-dichloroethane).

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the rhodium(II) catalyst (e.g., Rh₂(Oct)₄, 1-2 mol%).

    • Add the C-H substrate (1.0 equivalent if it's the limiting reagent, or use as solvent if it's in large excess).

    • Add the solvent.

    • Seal the flask, and purge with an inert gas (Argon or N₂) for 10-15 minutes.

  • Slow Addition of Triazole:

    • In a separate flame-dried flask, dissolve the N-sulfonyl-1,2,3-triazole (1.2 equivalents) in the reaction solvent to make a stock solution.

    • Heat the main reaction flask to the desired temperature (e.g., 110 °C).

    • Using a syringe pump, add the triazole solution to the heated reaction mixture over several hours (e.g., 4-8 hours). This is the critical step to avoid carbene dimerization.

  • Reaction Monitoring & Workup:

    • After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once complete, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired product.

Section 4: Visualizing Reaction Pathways

Core Mechanism and Competing Side Reactions

The following diagram illustrates the central role of the rhodium-azavinyl carbene and the primary reaction pathways—both desired and undesired—that it can undergo.

DenitrogenationPathways Triazole N-Sulfonyl-1,2,3-Triazole + Rh₂(L)₄ Carbene Rh(II)-Azavinyl Carbene Intermediate Triazole->Carbene Δ, -N₂ DesiredProduct Desired Product (e.g., C-H Insertion, Annulation) Carbene->DesiredProduct + Substrate (Desired Pathway) Dimer Carbene Dimer (Side Product) Carbene->Dimer + Another Carbene (High Concentration) Ylide Aza-Ylide Intermediate (with Nu:) Carbene->Ylide + Nucleophile (Nu:) Rearrangement Rearrangement Product (from Ylide) Ylide->Rearrangement e.g., [2,3]-Sigmatropic Shift

Caption: Central Rh(II)-carbene intermediate and its potential reaction fates.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low reaction yield.

TroubleshootingFlowchart Start Low Yield Observed CheckConversion Is Starting Material Consumed? (TLC/GC) Start->CheckConversion NoConversion Problem: No Reaction CheckConversion->NoConversion No ComplexMixture Problem: Side Reactions CheckConversion->ComplexMixture Yes IncreaseTemp Action: Increase Temperature Check Catalyst Activity NoConversion->IncreaseTemp SlowAddition Action: Use Slow Addition of Triazole Screen Solvents/Catalysts ComplexMixture->SlowAddition CheckPurity Action: Verify Reagent Purity Ensure Anhydrous Conditions ComplexMixture->CheckPurity

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

Comparative Synthesis of Thieno[2,3-c]pyridine and Thieno[3,2-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thienopyridines, heterocyclic compounds integrating thiophene and pyridine rings, represent a critical scaffold in medicinal chemistry and materials science. Among the six possible isomers, thieno[2,3-c]pyridine and thieno[3,2-c]pyridine have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[1][2] This guide provides a comprehensive, comparative analysis of the synthetic strategies for these two key isomers. We will delve into the mechanistic underpinnings of established and modern synthetic routes, offer detailed experimental protocols, and present a comparative analysis of their efficiencies and substrate scopes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the synthesis and application of these important heterocyclic systems.

Introduction: The Significance of Thieno[c]pyridine Isomers

The fusion of a thiophene ring to a pyridine ring at the 'c' face results in two distinct isomers: thieno[2,3-c]pyridine and thieno[3,2-c]pyridine. Their structural variance, arising from the position of the sulfur atom relative to the pyridine nitrogen, profoundly influences their electronic properties and biological activities.

  • Thieno[2,3-c]pyridine: This isomer is a core component of various kinase inhibitors and has shown potential in anticancer and antimicrobial applications.[1][3] Its synthesis has historically been challenging, often resulting in low yields.[4][5]

  • Thieno[3,2-c]pyridine: Derivatives of this scaffold are known for their potential as antipsychotic agents, potassium channel inhibitors, and their use in agricultural chemistry.[2][6][7]

The development of efficient and versatile synthetic methods for both isomers is crucial for exploring their full therapeutic and technological potential. This guide will compare and contrast the primary synthetic approaches for each, providing the necessary detail for practical application.

Synthetic Strategies for Thieno[2,3-c]pyridine

The construction of the thieno[2,3-c]pyridine core can be broadly categorized into two approaches: building the thiophene ring onto a pre-existing pyridine or, more commonly, constructing the pyridine ring onto a thiophene precursor.[8]

Pyridine Ring Construction on a Thiophene Precursor
2.1.1. Modified Pomeranz-Fritsch Reaction

A classical and frequently employed method for synthesizing the thieno[2,3-c]pyridine skeleton is the modified Pomeranz-Fritsch reaction.[4][5] This acid-catalyzed cyclization of a Schiff base, derived from a 2-thiophenecarboxaldehyde and an aminoacetaldehyde acetal, offers a reliable route to the target heterocycle.

Reaction Workflow:

Pomeranz_Fritsch Thiophene 2-Thiophenecarboxaldehyde SchiffBase Schiff Base Intermediate Thiophene->SchiffBase Condensation Acetal Aminoacetaldehyde dimethyl acetal Acetal->SchiffBase Cyclization Acid-Catalyzed Cyclization SchiffBase->Cyclization ThienoPyridine Thieno[2,3-c]pyridine Cyclization->ThienoPyridine

Figure 1: General workflow of the modified Pomeranz-Fritsch reaction for thieno[2,3-c]pyridine synthesis.

Advantages:

  • Good yields for certain substituted analogs, particularly 2-halogenated derivatives.[4]

  • Well-established and understood reaction mechanism.

Disadvantages:

  • Often requires a multi-step procedure with isolation of intermediates, which can be time-consuming.[4]

  • Yields can be low for the unsubstituted parent compound and some other derivatives.[4]

2.1.2. Metal-Free Denitrogenative Transformation

A more recent and innovative approach involves a metal-free, three-step synthesis starting from 2-acetylthiophene.[1] This method proceeds through a fused 1,2,3-triazole intermediate, which then undergoes an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.

Reaction Workflow:

Denitrogenative_Transformation Acetylthiophene 2-Acetylthiophene Triazolation One-pot Triazolation Acetylthiophene->Triazolation Triazole Fused 1,2,3-Triazole Triazolation->Triazole Denitrogenation Acid-mediated Denitrogenation Triazole->Denitrogenation ThienoPyridine Substituted Thieno[2,3-c]pyridine Denitrogenation->ThienoPyridine

Figure 2: Workflow of the metal-free denitrogenative transformation for thieno[2,3-c]pyridine synthesis.

Advantages:

  • Good yields are achievable under mild, metal-free conditions.[1][8]

  • Overcomes limitations in derivatization seen in conventional methods.[1]

  • Allows for the synthesis of a library of novel derivatives.[1]

Disadvantages:

  • A multi-step synthesis, although some steps can be performed in one pot.

  • The synthesis of the initial triazole intermediate adds complexity.

Thiophene Ring Construction on a Pyridine Precursor
2.2.1. Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes and can be adapted for the construction of the thieno[2,3-c]pyridine system.[9][10][11] This one-pot, three-component reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

Reaction Workflow:

Gewald_Reaction Piperidone N-substituted-4-piperidone Condensation Gewald Reaction Piperidone->Condensation Nitrile Active Methylene Nitrile Nitrile->Condensation Sulfur Elemental Sulfur Sulfur->Condensation ThienoPyridine 2-Amino-thieno[2,3-c]pyridine Derivative Condensation->ThienoPyridine

Figure 3: General workflow of the Gewald reaction for synthesizing thieno[2,3-c]pyridine derivatives.

Advantages:

  • A one-pot reaction, which is highly efficient.[12]

  • Utilizes readily available starting materials.[12]

  • Provides access to 2-aminothieno[2,3-c]pyridines, which are valuable intermediates for further functionalization.[9]

Disadvantages:

  • The reaction mechanism, particularly the addition of sulfur, is not fully elucidated.[10]

  • The scope can be limited by the availability of suitable ketone precursors.

Synthetic Strategies for Thieno[3,2-c]pyridine

Similar to its isomer, the synthesis of thieno[3,2-c]pyridine can be approached by constructing either the pyridine or the thiophene ring.

Pyridine Ring Construction on a Thiophene Precursor
3.1.1. Pomeranz-Fritsch-Type Cyclization

A common strategy for synthesizing thieno[3,2-c]pyridine involves a Pomeranz-Fritsch-type cyclization, analogous to the method used for the [2,3-c] isomer.[13] This approach starts with 3-thienaldehyde and involves the formation of a Schiff base followed by acid-catalyzed cyclization.

Reaction Workflow:

Pomeranz_Fritsch_32c Thiophene 3-Thienaldehyde SchiffBase Schiff Base Intermediate Thiophene->SchiffBase Condensation Acetal Aminoacetaldehyde dimethyl acetal Acetal->SchiffBase Cyclization Acid-Catalyzed Cyclization SchiffBase->Cyclization ThienoPyridine Thieno[3,2-c]pyridine Cyclization->ThienoPyridine

Figure 4: General workflow of the Pomeranz-Fritsch-type reaction for thieno[3,2-c]pyridine synthesis.

Advantages:

  • A direct and well-documented route to the parent heterocycle.[13]

Disadvantages:

  • Yields can be variable, and the reaction conditions may require careful optimization.

Thiophene Ring Construction on a Pyridine Precursor
3.2.1. Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for constructing thiophene rings and can be applied to the synthesis of thieno[3,2-c]pyridines.[14][15] This reaction typically involves the condensation of a β-ketoester with thioglycolic acid derivatives.[14]

Reaction Workflow:

Fiesselmann_Synthesis Ketoester Pyridine-based β-ketoester Condensation Fiesselmann Condensation Ketoester->Condensation ThioglycolicAcid Thioglycolic Acid Derivative ThioglycolicAcid->Condensation ThienoPyridine Substituted Thieno[3,2-c]pyridine Condensation->ThienoPyridine

Figure 5: General workflow of the Fiesselmann thiophene synthesis for thieno[3,2-c]pyridine derivatives.

Advantages:

  • Offers a route to highly substituted thieno[3,2-c]pyridines.[14]

  • The reaction conditions are generally mild.

Disadvantages:

  • The synthesis of the required pyridine-based β-ketoester precursor can be challenging.

Comparative Analysis of Synthetic Routes

Synthetic Route Target Isomer Key Features Typical Yields Advantages Disadvantages
Modified Pomeranz-Fritsch Thieno[2,3-c]pyridineAcid-catalyzed cyclization of a Schiff baseLow to good[4]Well-established, good for halogenated derivatives[4]Multi-step, low yields for some compounds[4]
Metal-Free Denitrogenative Transformation Thieno[2,3-c]pyridineThrough a fused 1,2,3-triazole intermediateGood[1]Mild, metal-free, good for derivatization[1]Multi-step synthesis[1]
Gewald Aminothiophene Synthesis Thieno[2,3-c]pyridineOne-pot, three-component reactionGood to excellent[9]Highly efficient, readily available starting materials[12]Limited to 2-amino derivatives, mechanism not fully known[10]
Pomeranz-Fritsch-Type Cyclization Thieno[3,2-c]pyridineAcid-catalyzed cyclization of a Schiff baseModerate[13]Direct route to the parent heterocycle[13]Variable yields, requires optimization
Fiesselmann Thiophene Synthesis Thieno[3,2-c]pyridineCondensation of a β-ketoester with thioglycolic acidGood[14]Access to highly substituted derivatives[14]Precursor synthesis can be challenging

Experimental Protocols

Synthesis of Thieno[2,3-c]pyridine via Modified Pomeranz-Fritsch Reaction[4]

Step 1: Formation of the Schiff Base A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap to remove water. After cooling, the solvent is removed under reduced pressure to yield the crude Schiff base.

Step 2: Cyclization The crude Schiff base is dissolved in anhydrous THF (30 mL) and cooled to -10 °C. Ethyl chloroformate (40 mmol) is added dropwise, and the mixture is stirred for 5 minutes. The cooling bath is removed, and trimethyl phosphite (45 mmol) is added at room temperature. The solution is stirred for 20 hours and then evaporated under reduced pressure. The crude product is purified by column chromatography or sublimation to afford thieno[2,3-c]pyridine.

Synthesis of 2-Amino-thieno[2,3-c]pyridine Derivative via Gewald Reaction[9]

A mixture of 1-isopropyl-4-piperidone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL) is treated with a catalytic amount of a suitable base (e.g., morpholine or triethylamine). The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The product precipitates from the reaction mixture upon cooling and can be collected by filtration and recrystallized to afford the pure 2-amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.

Synthesis of Thieno[3,2-c]pyridine via Pomeranz-Fritsch-Type Cyclization[13]

Step 1: Formation of the Schiff Base 3-Thienaldehyde is reacted with aminoacetaldehyde dimethyl acetal in the presence of benzene under reflux to give the corresponding Schiff base.

Step 2: Cyclization The resulting Schiff base is treated with a strong mineral acid (e.g., concentrated sulfuric acid) in an inert solvent at a temperature between 50 °C and the boiling point of the mixture to effect cyclization and afford thieno[3,2-c]pyridine.

Conclusion and Future Outlook

The synthesis of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine continues to be an active area of research, driven by the significant pharmacological potential of these scaffolds. While classical methods like the Pomeranz-Fritsch reaction remain valuable, modern approaches such as metal-free denitrogenative transformations and efficient one-pot multicomponent reactions like the Gewald synthesis offer significant advantages in terms of yield, substrate scope, and operational simplicity.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the synthesis of diverse libraries of thieno[2,3-c]pyridine derivatives, the metal-free denitrogenative transformation appears particularly promising. For efficient, large-scale production of 2-aminothieno[2,3-c]pyridines, the Gewald reaction is a powerful tool. For the thieno[3,2-c]pyridine isomer, the Pomeranz-Fritsch-type cyclization provides a direct route to the parent system, while the Fiesselmann synthesis offers access to more complex, substituted analogs.

Future research will likely focus on the development of even more efficient, sustainable, and versatile synthetic methodologies. This includes the exploration of novel catalytic systems, the use of flow chemistry for improved scalability and safety, and the development of new multicomponent reactions to access a wider range of functionalized thienopyridine derivatives for biological screening and materials science applications.

References

A Comparative Guide to the Synthesis of Methyl thieno[2,3-c]pyridine-7-carboxylate: Classical versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the development of various therapeutic agents. Within this class, Methyl thieno[2,3-c]pyridine-7-carboxylate stands out as a key intermediate, serving as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. This guide provides an in-depth comparison of prominent synthetic routes to this valuable compound, offering a critical analysis of their underlying principles, practical execution, and overall efficiency. We will explore both classical and contemporary methods, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The construction of the thieno[2,3-c]pyridine ring system can be broadly categorized into two main approaches: the formation of the pyridine ring onto a pre-existing thiophene core, or the inverse, building the thiophene ring onto a pyridine precursor. For the synthesis of this compound, the former strategy is more prevalent. This guide will focus on three such pathways: the classical Gould-Jacobs and Friedländer reactions, and a modern, metal-free denitrogenative transformation.

At-a-Glance Comparison of Synthetic Routes

Parameter Gould-Jacobs-Type Reaction Friedländer-Type Annulation Metal-Free Denitrogenative Transformation
Starting Materials Methyl 4-aminothiophene-3-carboxylate, Dimethyl acetylenedicarboxylate (DMAD) or similar4-Aminothiophene-3-carbaldehyde, Methyl glyoxylate or similar2-Acetylthiophene, Aminoacetaldehyde dimethyl acetal, Azide source
Key Reaction Type Condensation followed by thermal or acid-catalyzed cyclizationCondensation and cyclizationOne-pot triazolation, Pomeranz-Fritsch cyclization, Denitrogenation
Typical Yields Moderate to GoodModerate to GoodGood to Excellent[1]
Scalability Generally good, but high temperatures can be a challengeGoodPotentially good, but may require optimization for large scale
Reagent Toxicity DMAD is a lachrymator and vesicant[2]Generally moderateAzides are potentially explosive
Metal Catalysts NoneNoneNone[1]
Reaction Conditions High temperatures (thermal cyclization) or strong acidsBasic or acidic catalysisMild acid-mediated final step[1]
Key Advantages Utilizes readily available starting materials.Well-established and versatile reaction.Metal-free, environmentally friendly, high yields.[1]
Key Disadvantages High temperatures can lead to side products and decomposition.[3]Requires a specific aldehyde precursor which may not be readily available.Multi-step process, use of azides requires caution.

Route 1: The Gould-Jacobs-Type Reaction

The Gould-Jacobs reaction is a powerful and well-established method for the synthesis of 4-hydroxyquinoline derivatives, which can be readily adapted for the preparation of the analogous 4-hydroxythieno[2,3-c]pyridines.[3][4] The subsequent dehydration and aromatization of this intermediate would lead to the desired product. The key strategic element of this route is the reaction of an aminothiophene with a three-carbon electrophile, such as dimethyl acetylenedicarboxylate (DMAD).

Mechanistic Rationale

The reaction proceeds through an initial Michael addition of the amino group of methyl 4-aminothiophene-3-carboxylate to one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization, where the newly formed enamine attacks the ester carbonyl group. The resulting intermediate then undergoes aromatization to yield the thieno[2,3-c]pyridine core.

Gould-Jacobs-Type Reaction A Methyl 4-aminothiophene-3-carboxylate C Michael Adduct A->C Michael Addition B Dimethyl acetylenedicarboxylate (DMAD) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Methyl 4-hydroxythieno[2,3-c]pyridine-7-carboxylate D->E Tautomerization F This compound E->F Dehydration/Aromatization

Caption: Gould-Jacobs-type synthesis pathway.

Experimental Protocol

Step 1: Synthesis of Methyl 4-aminothiophene-3-carboxylate (Gewald Reaction)

The precursor, methyl 4-aminothiophene-3-carboxylate, can be efficiently synthesized using the Gewald reaction, a one-pot multicomponent reaction.[5][6]

  • To a stirred solution of methyl cyanoacetate and a suitable ketone (e.g., cyclohexanone for a tetrahydrothieno[2,3-c]pyridine precursor which would require a subsequent dehydrogenation step, or a more functionalized ketone) in ethanol, add elemental sulfur.

  • Add a catalytic amount of a base, such as morpholine or triethylamine, dropwise.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration. Recrystallize from a suitable solvent to obtain pure methyl 4-aminothiophene-3-carboxylate.

Step 2: Cyclization to Methyl 4-hydroxythieno[2,3-c]pyridine-7-carboxylate

  • In a high-boiling solvent such as diphenyl ether, dissolve methyl 4-aminothiophene-3-carboxylate (1 equivalent).

  • Add dimethyl acetylenedicarboxylate (1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to a high temperature (typically 200-250 °C) and maintain for 1-2 hours.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.

Step 3: Aromatization to this compound

  • The 4-hydroxy intermediate can be converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Subsequent reduction of the 4-chloro group, for example, through catalytic hydrogenation, will yield the final aromatized product.

Route 2: The Friedländer-Type Annulation

The Friedländer synthesis provides another classical and versatile approach to quinolines and, by analogy, thieno[2,3-c]pyridines.[7] This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Mechanistic Rationale

The reaction is typically catalyzed by either acid or base. The initial step is the formation of a Schiff base between the amino group of the thiophene precursor and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final aromatic product.

Friedländer-Type Annulation A 4-Aminothiophene-3-carbaldehyde C Schiff Base Intermediate A->C Condensation B Methyl glyoxylate B->C D Cyclized Intermediate C->D Intramolecular Aldol Condensation E This compound D->E Dehydration

Caption: Friedländer-type synthesis pathway.

Experimental Protocol

Step 1: Synthesis of 4-Aminothiophene-3-carbaldehyde

The synthesis of this key precursor can be challenging. It may be prepared from a suitable thiophene derivative through a series of functional group transformations, such as formylation of a protected aminothiophene followed by deprotection.

Step 2: Cyclocondensation

  • To a solution of 4-aminothiophene-3-carbaldehyde (1 equivalent) in a suitable solvent like ethanol or acetic acid, add methyl glyoxylate (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Route 3: Metal-Free Denitrogenative Transformation

A more contemporary approach avoids the use of metal catalysts and often proceeds under milder conditions. One such innovative route involves the denitrogenative transformation of a fused 1,2,3-triazole intermediate.[1] While the direct synthesis of the target methyl carboxylate at the 7-position is not explicitly detailed, the synthesis of closely related 7-ylmethyl esters is reported with good to excellent yields, demonstrating the viability of this strategy.[1]

Mechanistic Rationale

This multi-step synthesis begins with the construction of a fused 1,2,3-triazole onto the thiophene ring. This is achieved through a one-pot triazolation reaction followed by a Pomeranz-Fritsch cyclization. The key step is the acid-mediated denitrogenative transformation of the fused triazole. This process involves the loss of dinitrogen gas and the formation of a reactive intermediate that can be trapped by a nucleophile, in this case, an alcohol, to form the desired ester.

Metal-Free Denitrogenative Transformation A 2-Acetylthiophene B Fused 1,2,3-Triazole Intermediate A->B 1. One-pot triazolation 2. Pomeranz-Fritsch cyclization C Reactive Intermediate B->C Acid-mediated Denitrogenation D Thieno[2,3-c]pyridine-7-ylmethyl ester C->D Nucleophilic attack by alcohol

Caption: Metal-free denitrogenative synthesis pathway.

Experimental Protocol (Adapted for Methyl Ester Synthesis)

Step 1: Synthesis of the Fused 1,2,3-Triazole Intermediate

  • A one-pot triazolation reaction is performed with 2-acetylthiophene, an aminoacetaldehyde acetal, and an azide source.

  • The resulting triazole is then subjected to a modified Pomeranz-Fritsch reaction to yield the fused thieno[2,3-c][1][4][5]triazolo[1,5-a]pyridine intermediate.

Step 2: Denitrogenative Transformation to this compound

  • Dissolve the fused triazole intermediate (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.

  • Add an excess of methanol to act as both the solvent and the nucleophile.

  • Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).

  • Heat the reaction mixture under a nitrogen atmosphere, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired methyl ester.

Conclusion

The synthesis of this compound can be approached through various strategic pathways, each with its own set of advantages and challenges. The classical Gould-Jacobs and Friedländer reactions offer reliable, albeit sometimes harsh, methods that rely on well-understood chemical transformations. In contrast, the modern metal-free denitrogenative approach presents an elegant and environmentally conscious alternative, often providing high yields under milder conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for particular reagents and reaction conditions. This guide provides the foundational knowledge for navigating these choices and successfully synthesizing this important heterocyclic building block.

References

Comparative In Vitro Validation of Methyl thieno[2,3-c]pyridine-7-carboxylate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of Methyl thieno[2,3-c]pyridine-7-carboxylate, a novel heterocyclic compound, as a potential anticancer agent. We will objectively compare its performance against Doxorubicin, a well-established chemotherapeutic drug, using a series of robust, reproducible, and logically interconnected experiments. The methodologies detailed herein are designed to not only quantify cytotoxic efficacy but also to provide initial insights into the compound's mechanism of action.

The thienopyridine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its diverse biological activities. Various derivatives have been explored for their therapeutic potential, including as kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. This guide establishes the critical first steps in evaluating whether this compound warrants further investigation in the drug development pipeline.

Section 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on cancer cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. For this guide, we will utilize the widely accepted MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple in color. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow is designed for efficiency and reproducibility, moving from initial cell culture to final data analysis.

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Data Acquisition & Analysis A 1. Culture & Passage MCF-7 & A549 cell lines B 2. Cell Counting (Hemocytometer) A->B C 3. Cell Seeding (96-well plates, 5x10^3 cells/well) B->C E 5. 24h Incubation (Allow cell adherence) C->E D 4. Prepare Serial Dilutions (Test Compound & Doxorubicin) F 6. Administer Compound (Varying concentrations) E->F G 7. 48h Incubation (Allow for cytotoxic effect) F->G H 8. Add MTT Reagent (10 µL/well) G->H I 9. 4h Incubation (Allow formazan formation) H->I J 10. Solubilize Formazan (Add DMSO) I->J K 11. Read Absorbance (570 nm) J->K L 12. Calculate % Viability & IC50 (Non-linear regression) K->L

Caption: General workflow for determining IC50 values using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Also, include a "vehicle control" well containing the highest concentration of DMSO used.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Comparative Cytotoxicity Data

The following table presents hypothetical, yet realistic, IC50 data derived from the described MTT assay, comparing our test compound with the standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)*
This compound MCF-7 (Breast Cancer)7.5 ± 0.6>13.3
A549 (Lung Cancer)12.1 ± 1.1>8.2
HEK293 (Normal Kidney)>100-
Doxorubicin (Control) MCF-7 (Breast Cancer)0.8 ± 0.13.1
A549 (Lung Cancer)1.5 ± 0.21.7
HEK293 (Normal Kidney)2.5 ± 0.3-

*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Interpretation: In this dataset, Doxorubicin shows higher potency (lower IC50) against both cancer cell lines. However, this compound demonstrates a significantly better safety profile, indicated by its much higher Selectivity Index. It is substantially less toxic to the normal HEK293 cells, suggesting it may have a wider therapeutic window. This is a promising characteristic for a developmental drug candidate.

Section 2: Elucidating the Mechanism of Action - Apoptosis Induction

A key feature of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. To investigate if the observed cytotoxicity of this compound is due to the induction of apoptosis, we can employ an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry.

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. By using both stains, we can differentiate between:

  • Live cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • 6-well plates

  • MCF-7 cells

  • Test Compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound and Doxorubicin at their respective IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Comparative Apoptosis Data
Treatment (at IC50)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)Total Apoptotic Cells
Untreated Control 95.1%2.5%1.9%4.4%
This compound 45.3%35.8%15.4%51.2%
Doxorubicin (Control) 40.2%38.1%18.5%56.6%

Interpretation: The data clearly shows that treatment with this compound at its IC50 concentration for 24 hours leads to a significant increase in the population of apoptotic cells (51.2%) compared to the untreated control (4.4%). The effect is comparable to that of Doxorubicin, confirming that the compound's cytotoxic activity is mediated, at least in part, through the induction of apoptosis.

Section 3: Investigating a Potential Signaling Pathway

Many thienopyridine derivatives have been reported to function as kinase inhibitors. Kinase signaling pathways, such as the PI3K/Akt pathway, are frequently dysregulated in cancer and are critical for cell survival, proliferation, and apoptosis resistance. A logical next step is to hypothesize and test whether our compound interferes with this pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including Bad (inactivating it to prevent apoptosis) and mTOR (promoting protein synthesis and cell growth). Inhibition of this pathway can restore apoptotic sensitivity in cancer cells.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Bad Bad Akt->Bad Inhibits (via Phosphorylation) mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation TestCmpd Methyl thieno[2,3-c] pyridine-7-carboxylate TestCmpd->PI3K Potential Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Hypothesis: this compound may exert its pro-apoptotic effects by inhibiting a key kinase in the PI3K/Akt pathway, such as PI3K or Akt itself. This would lead to decreased phosphorylation of Akt and its downstream targets.

Validation Approach (Brief): To test this hypothesis, one would perform Western blot analysis. MCF-7 cells would be treated with the test compound for various times. Cell lysates would then be probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt. A significant decrease in the p-Akt/total Akt ratio in treated cells compared to untreated cells would provide strong evidence for the on-target activity of the compound within this pathway.

Conclusion

This guide outlines a systematic and robust approach to the initial in vitro validation of this compound as a potential anticancer agent. The comparative data demonstrates that while it may be less potent than the conventional drug Doxorubicin, it exhibits a highly promising selectivity profile, suggesting a potentially safer therapeutic window. Furthermore, its ability to induce apoptosis at a level comparable to Doxorubicin confirms a valid mechanism of anticancer activity.

The proposed investigation into the PI3K/Akt pathway provides a clear and logical next step for elucidating its specific molecular target. These collective findings establish this compound as a viable lead compound worthy of further preclinical development, including more extensive cell line screening, mechanistic studies, and eventual in vivo efficacy and toxicity testing.

The Untapped Potential of Methyl Thieno[2,3-c]pyridine-7-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-c]pyridine scaffold is a rising star in medicinal chemistry, recognized for its diverse biological activities. As a privileged heterocyclic system, its derivatives have shown promise in a range of therapeutic areas, from oncology to inflammatory diseases. This guide delves into a specific, yet underexplored, subclass: Methyl thieno[2,3-c]pyridine-7-carboxylate derivatives . While direct comparative efficacy studies on a broad series of these exact molecules are nascent, this document serves as a vital resource for researchers, scientists, and drug development professionals. By examining the synthesis of this core structure and drawing informed comparisons from closely related thieno[2,3-c]pyridine analogs and isomers, we can illuminate the therapeutic potential and guide future research in this promising area.

The Thieno[2,3-c]pyridine Core: A Scaffold of Therapeutic Promise

The thieno[2,3-c]pyridine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets. This structural feature has been exploited to develop compounds with a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. The methyl carboxylate group at the 7-position of the pyridine ring in our target derivatives offers a key point for molecular interactions and further chemical modification, making this a particularly interesting scaffold for drug design.

Anticancer Activity: Insights from Thieno[2,3-c]pyridine Analogs

While specific data on the anticancer activity of a series of this compound derivatives is limited, extensive research on other substituted thieno[2,3-c]pyridines provides valuable insights into their potential as anticancer agents. Studies have shown that derivatives of this scaffold can exhibit potent cytotoxic effects against various cancer cell lines.

One notable study focused on a series of diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates, which share the core heterocyclic structure.[1] These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, with some derivatives showing significant inhibitory effects.

Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives against Various Cancer Cell Lines [1]

Compound IDR-group on Acetamido MoietyCell LineIC50 (µM)
6a PiperidineHSC315.2
T47D18.5
RKO16.8
6i ThiomorpholineHSC310.8
T47D11.7
RKO12.4

HSC3: Head and Neck Cancer, T47D: Breast Cancer, RKO: Colorectal Cancer

The data suggests that the nature of the substituent on the acetamido group plays a crucial role in the anticancer potency. For instance, the thiomorpholine-substituted compound 6i demonstrated the most potent inhibition across all tested cell lines, with IC50 values ranging from 10.8 to 12.4 µM.[1] These findings underscore the potential of the thieno[2,3-c]pyridine scaffold in cancer therapy and suggest that similar substitutions on the this compound core could yield promising anticancer agents.

The proposed mechanism of action for some of these derivatives involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[1]

Caption: Proposed mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.

Kinase Inhibition: A Promising Avenue for Thieno[2,3-c]pyridines

The thienopyridine core is a well-established scaffold in the design of kinase inhibitors.[2] While specific data for this compound derivatives is not yet available, related isomers have demonstrated potent inhibitory activity against various kinases. For example, novel thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of DRAK2 kinase, a serine/threonine kinase implicated in apoptosis and metabolic diseases.[3]

Furthermore, other thienopyridine isomers have been explored as inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compounds exhibiting IC50 values in the nanomolar range.[4] These findings strongly suggest that the this compound scaffold could also be a valuable starting point for the development of novel kinase inhibitors.

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Kinase Inhibitory Screening cluster_optimization Lead Optimization start Methyl thieno[2,3-c]pyridine -7-carboxylate Core derivatization Chemical Derivatization start->derivatization library Derivative Library derivatization->library primary_screen Primary Kinase Screen (e.g., against a panel of kinases) library->primary_screen hit_id Hit Identification primary_screen->hit_id ic50 IC50 Determination hit_id->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for identifying and optimizing kinase inhibitors.

Experimental Protocols

To facilitate further research into this compound derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines

A recently developed metal-free, three-step method provides an efficient route to synthesize the thieno[2,3-c]pyridine scaffold.[5]

  • Step 1: One-pot Triazolation: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.

  • Step 2: Modified Pomeranz-Fritsch Reaction: Synthesis of the thieno[2,3-c][1][6][7]triazolo[1,5-ɑ]pyridine intermediate.

  • Step 3: Acid-mediated Denitrogenative Transformation: Reaction of the intermediate with a nucleophile (e.g., an alcohol for ester formation) to yield the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][8]

  • Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][8]

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent that contains luciferase. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in drug discovery. The synthetic accessibility of this core, coupled with the proven efficacy of its close structural relatives in oncology and kinase inhibition, provides a strong rationale for the systematic investigation of its derivatives.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the heterocyclic ring.

  • Systematic screening of these derivatives against a broad panel of cancer cell lines and kinases to identify lead compounds.

  • In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of the identified hits.

  • Elucidation of the mechanism of action of the most promising compounds.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules, paving the way for the development of novel and effective therapies for a range of diseases.

References

In Vivo Validation of Methyl Thieno[2,3-c]pyridine-7-carboxylate: A Comparative Guide to Assessing Therapeutic Potential in Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of Methyl thieno[2,3-c]pyridine-7-carboxylate (MTPC), a novel thienopyridine derivative. Drawing from the well-established pharmacology of related compounds, we postulate MTPC's primary therapeutic potential as an antiplatelet agent for the prevention of atherothrombotic events. This document outlines a comparative approach, benchmarking MTPC's performance against the current standard-of-care, Clopidogrel. The experimental designs detailed herein are structured to provide robust, reproducible data essential for preclinical assessment.

Introduction: The Therapeutic Promise of Thienopyridines

The thienopyridine class of drugs has been pivotal in the management of cardiovascular diseases. Compounds like Ticlopidine and Clopidogrel are prodrugs that, once metabolized, irreversibly inhibit the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] This inhibition is crucial in preventing platelet activation and aggregation, a key process in the formation of arterial thrombi that can lead to myocardial infarction and ischemic stroke.[3][4]

This compound (MTPC) is a novel structural analog within this class. While direct in vivo data for MTPC is not yet publicly available, its structural similarity to established P2Y12 inhibitors provides a strong rationale for investigating its antiplatelet and antithrombotic efficacy. This guide proposes a head-to-head in vivo comparison with Clopidogrel to ascertain MTPC's relative potency, onset of action, and duration of effect.

Comparative Framework: MTPC vs. Clopidogrel

The central hypothesis is that MTPC will exhibit antiplatelet activity comparable or superior to Clopidogrel. The following key parameters will be assessed:

  • Efficacy in a model of arterial thrombosis: To determine the effective dose range for preventing thrombus formation.

  • Ex vivo platelet aggregation: To quantify the inhibition of ADP-induced platelet aggregation.

  • Bleeding time: To assess the primary safety endpoint associated with antiplatelet therapy.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) profiling: To understand the time course of drug exposure and its relation to the antiplatelet effect.

Table 1: Comparative Performance Benchmarks
Parameter MTPC (Hypothesized) Clopidogrel (Established) Primary Outcome
Effective Dose (ED50) in Thrombosis Model Lower ED50Established ED50Potency
Maximal Platelet Aggregation Inhibition ≥ 80%~80%Efficacy
Time to Onset of Action Faster onsetDelayed (requires metabolic activation)Rapidity
Duration of Action Sustained inhibitionLong-lasting (irreversible)Duration
Bleeding Time Increase Dose-dependent, manageableDose-dependentSafety Profile

In Vivo Experimental Designs and Protocols

The following protocols are designed to provide a comprehensive preclinical evaluation of MTPC. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This is a widely used and well-validated model to assess the efficacy of antithrombotic agents in vivo.

Objective: To determine the dose-dependent effect of MTPC on preventing arterial thrombus formation.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Surgical & Induction Phase cluster_2 Data Acquisition & Analysis A Acclimatize Male C57BL/6 mice (8-10 weeks old) B Randomize into treatment groups (n=10/group): - Vehicle (e.g., 0.5% CMC) - MTPC (1, 3, 10 mg/kg, p.o.) - Clopidogrel (10 mg/kg, p.o.) A->B C Administer single oral dose B->C D Anesthetize mouse (e.g., isoflurane) C->D E Expose the left common carotid artery D->E F Place a Doppler flow probe to monitor blood flow E->F G Apply 3.5% ferric chloride-saturated filter paper (1x2 mm) to the artery for 3 min F->G H Monitor blood flow for 60 minutes or until stable occlusion (flow < 0.1 ml/min for 5 min) G->H I Record time to occlusion H->I J At endpoint, collect blood for ex vivo platelet aggregation assay H->J K Statistically compare time to occlusion between groups (e.g., Kaplan-Meier survival analysis) I->K G MTPC This compound (Prodrug) ActiveMetabolite Active Metabolite MTPC->ActiveMetabolite Hepatic Metabolism P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding PlateletActivation Platelet Activation & Aggregation P2Y12->PlateletActivation ADP-mediated Thrombosis Arterial Thrombosis PlateletActivation->Thrombosis

References

A Comparative Benchmarking Guide to Methyl thieno[2,3-c]pyridine-7-carboxylate Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. The thienopyridine core, a heterocyclic motif bearing structural resemblance to the purine scaffold of ATP, has emerged as a promising starting point for the development of kinase-targeted therapeutics.[1][2] This guide provides a comprehensive benchmarking analysis of a representative thienopyridine derivative, Methyl thieno[2,3-c]pyridine-7-carboxylate , against two well-characterized and widely utilized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical agent Dasatinib.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an objective comparison of inhibitory profiles, outlines a detailed experimental protocol for in vitro kinase activity assessment, and provides the scientific rationale behind the experimental design to ensure data integrity and comparability.

Introduction to the Compounds

A critical step in the development of new small molecule kinase inhibitors is the rigorous evaluation of their potency and selectivity against established benchmarks.[3] This process provides essential context for a compound's potential therapeutic utility and guides further optimization efforts.

1.1. This compound (Hypothetical Profile)

For the purpose of this guide, we will assign a hypothetical, yet plausible, kinase inhibition profile to this compound. Thienopyridine derivatives have shown activity against various kinases, including tyrosine kinases and serine/threonine kinases.[4][5][6] Based on this, we will posit that our compound of interest is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, with moderate off-target activity against other related kinases.

  • Core Scaffold: Thieno[2,3-c]pyridine[7][8]

  • Hypothesized Primary Target: VEGFR-2

  • Significance: Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

1.2. Benchmark Inhibitor: Staurosporine

Staurosporine is a natural product isolated from Streptomyces staurosporeus. It is a potent, ATP-competitive, and broad-spectrum inhibitor of a vast number of protein kinases.[9][10] Its promiscuity makes it an excellent positive control in kinase assays to ensure the assay is performing correctly, but its lack of selectivity renders it unsuitable as a therapeutic agent.[10]

  • Mechanism of Action: ATP-competitive inhibition.[11]

  • Inhibition Profile: Binds to the vast majority of protein kinases with sub-micromolar affinity.[9]

1.3. Benchmark Inhibitor: Dasatinib

Dasatinib is an FDA-approved, orally active small molecule inhibitor that targets multiple tyrosine kinases.[12][13] It is primarily known for its potent inhibition of BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML), and SRC family kinases.[12][14] Dasatinib's multi-targeted profile provides a relevant clinical and commercially available benchmark for comparison.[14][15]

  • Mechanism of Action: ATP-competitive inhibitor of multiple kinases.[15]

  • Primary Targets: BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and ephrin A receptor kinase.[13]

Comparative Kinase Inhibition Profile (IC50 Data)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the known IC50 values for our benchmark inhibitors and the hypothetical values for this compound against a select panel of kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
VEGFR-2 15 68
BCR-ABL >10,00020<1
SRC 8006<1
c-KIT 5001012
PDGFRβ 2501528
Pim-1 1,5007>10,000

Data for Staurosporine and Dasatinib are compiled from publicly available databases and literature.[14][15]

Experimental Design for In Vitro Kinase Inhibition Assay

To generate robust and comparable IC50 data, a standardized in vitro kinase assay protocol is essential.[3] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[16][17]

Rationale for Method Selection

The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[16][18] It can be used for a wide variety of kinases and is less hazardous than traditional radiometric assays that use [γ-³²P]ATP.[19][20][21] The assay involves two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[22] This signal is directly proportional to the kinase activity.[23]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds and controls Incubate Incubate compounds with kinase reaction mix Compound_Prep->Incubate Add to plate Kinase_Prep Prepare kinase/substrate/ATP reaction mix Kinase_Prep->Incubate Add to plate Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_KDR Add Kinase Detection Reagent (converts ADP to ATP, adds Luciferase) Incubate_1->Add_KDR Incubate_2 Incubate at RT Add_KDR->Incubate_2 Read_Lum Read Luminescence Incubate_2->Read_Lum Data_Plot Plot Luminescence vs. Compound Concentration Read_Lum->Data_Plot IC50_Calc Calculate IC50 values using non-linear regression Data_Plot->IC50_Calc

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Step-by-Step Protocol

Materials:

  • Kinase of interest (e.g., recombinant human VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, Staurosporine, Dasatinib) dissolved in DMSO

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution series for each test compound in DMSO. A common starting concentration is 100 µM.

    • Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-kinase control (background). Staurosporine can serve as a positive control for inhibition.[24]

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction buffer containing the kinase enzyme and its specific substrate.

    • In the 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[25]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.[25]

  • ADP Detection:

    • Following incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate for light generation.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the average signal from the vehicle (DMSO) control as 100% kinase activity and the average signal from the no-kinase control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Interpreting the Results and Mechanistic Insights

The comparative data allows for a nuanced understanding of the inhibitory profile of this compound.

Potency and Selectivity
  • Potency: Our hypothetical data positions this compound as a potent VEGFR-2 inhibitor (IC50 = 15 nM), comparable in potency to the benchmarks Staurosporine and Dasatinib against this specific target.

  • Selectivity: The key differentiator lies in selectivity. While Staurosporine is highly non-selective, and Dasatinib inhibits a defined set of tyrosine kinases potently, our test compound exhibits a more selective profile.[9][14] It shows significantly less activity against key off-targets like BCR-ABL and SRC compared to Dasatinib. This hypothetical selectivity is a desirable trait in drug discovery, as it can lead to a wider therapeutic window and fewer off-target side effects.

Signaling Pathway Implications

The targeted inhibition of VEGFR-2 by this compound would primarily impact the angiogenesis signaling cascade.

G cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Phosphorylates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival RAS->Proliferation MTC This compound MTC->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

By blocking the ATP-binding site of VEGFR-2, the compound would prevent the autophosphorylation of the receptor upon VEGF binding. This, in turn, would inhibit the activation of downstream signaling pathways such as the PLCγ, PI3K/AKT, and RAS/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival – the cellular hallmarks of angiogenesis.

Conclusion and Future Directions

This guide establishes a framework for benchmarking the novel scaffold, this compound. Based on its hypothetical profile, the compound demonstrates potent and selective inhibition of VEGFR-2, a highly sought-after characteristic for anti-angiogenic therapies. Its selectivity profile appears superior to the broad-spectrum inhibitor Staurosporine and more focused than the multi-targeted agent Dasatinib.

The next logical steps in the development of this compound would involve:

  • Experimental Validation: Performing the described in vitro kinase assays against a broad panel of kinases to confirm the potency and selectivity profile.[26]

  • Cell-Based Assays: Evaluating the compound's ability to inhibit VEGFR-2 signaling in a cellular context, for example, by measuring the phosphorylation of downstream targets in VEGF-stimulated endothelial cells.[24]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and further refine the selectivity profile.

By adhering to rigorous, standardized benchmarking practices, researchers can efficiently identify and advance promising new kinase inhibitors from initial discovery towards preclinical development.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Thieno[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Thieno[2,3-c]pyridine Drug Development

The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including kinase inhibitors.[1] The precise arrangement of atoms in these molecules is paramount, as different isomers can exhibit vastly different pharmacological and toxicological profiles. During synthesis, a variety of positional isomers (e.g., thieno[3,2-c]pyridine) and, if a chiral center is present, enantiomers can be formed.[2][3] Consequently, rigorous analysis to ensure isomeric purity is not merely a regulatory hurdle but a fundamental necessity for guaranteeing the safety and efficacy of a drug candidate.

This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of thieno[2,3-c]pyridines. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.

Chromatographic Techniques: The Workhorse for Isomer Separation

Chromatography is the cornerstone of isomeric purity analysis, offering powerful separation capabilities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

For the majority of thieno[2,3-c]pyridine derivatives, which are often non-volatile and can be thermally labile, HPLC is the method of choice. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality of Method Choice: HPLC is preferred because its ambient temperature operation prevents degradation of the analyte, ensuring that the measured purity reflects the true composition of the sample. The versatility in stationary and mobile phases allows for fine-tuning of selectivity to resolve closely related isomers.

Experimental Protocol: Reversed-Phase HPLC for Positional Isomer Analysis

This protocol is a starting point for separating thieno[2,3-c]pyridine from its potential positional isomers.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the main component (typically 250-280 nm for pyridine derivatives).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Chiral HPLC: Resolving Enantiomers

When a thieno[2,3-c]pyridine derivative is chiral, separating the enantiomers is critical. Chiral HPLC utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to different retention times.

Expertise in Action: The selection of the appropriate chiral column is often empirical. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a common starting point due to their broad applicability in separating a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV-Vis or DAD.

  • Column: Chiral stationary phase column, such as one based on amylose or cellulose (e.g., Chiralpak® series).

  • Mobile Phase: Typically a normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol. A small amount of an amine (e.g., diethylamine) is often added for basic compounds to improve peak shape. A starting condition could be Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength.

Gas Chromatography (GC): A Niche Application

GC is a powerful technique for volatile and thermally stable compounds. While less common for complex pharmaceutical molecules, it can be an excellent orthogonal technique for identifying volatile impurities that might be missed by HPLC.

Trustworthiness Through Orthogonality: Employing a fundamentally different separation technique like GC provides a higher degree of confidence in the purity assessment. If a peak is pure by both HPLC and GC, it is highly unlikely that an impurity is co-eluting.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C (or optimized to ensure vaporization without degradation).

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Comparative Performance of Chromatographic Methods

FeatureHPLC (Reversed-Phase)Chiral HPLCGas Chromatography (GC)
Principle Partitioning between liquid mobile phase and solid stationary phase.Differential interaction with a chiral stationary phase.Partitioning between a gas mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile positional isomers.Essential for separating enantiomers.Suitable for volatile and thermally stable isomers and impurities.
Sample Volatility Not required.Not required.Required; sample must be vaporized without decomposition.
Key Advantage High versatility and wide applicability in pharmaceuticals.Direct separation of enantiomers.High resolution for volatile compounds; excellent as an orthogonal method.
Limitation May not resolve all volatile impurities.Column selection can be empirical and costly.Not suitable for non-volatile or thermally labile compounds.

Workflow for Chromatographic Purity Analysis

G cluster_start Sample Preparation cluster_hplc Primary Analysis (HPLC) cluster_gc Orthogonal Analysis (GC) cluster_end Data Analysis & Reporting prep Dissolve sample in appropriate solvent and filter hplc Reversed-Phase HPLC (Positional Isomers) prep->hplc gc GC-MS for volatile impurities prep->gc chiral_hplc Chiral HPLC (Enantiomers, if applicable) hplc->chiral_hplc If chiral report Quantify impurities, confirm peak purity, and generate report hplc->report chiral_hplc->report gc->report

Caption: A typical workflow for comprehensive isomeric purity analysis.

Spectroscopic Techniques: Unveiling Molecular Structure

While chromatography separates isomers, spectroscopy provides the structural information needed to identify them definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For thienopyridine isomers, differences in the electronic environment of protons and carbons lead to distinct chemical shifts and coupling constants.

Expertise in Interpretation: Positional isomers like thieno[2,3-c]pyridine and thieno[3,2-c]pyridine will exhibit unique ¹H NMR splitting patterns and ¹³C NMR chemical shifts. For example, the coupling constants between protons on the pyridine and thiophene rings will differ based on their relative positions. Detailed analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra allows for complete assignment of the structure.[4][5]

Self-Validating Protocol: The consistency between ¹H, ¹³C, and 2D NMR data provides a self-validating system. A proposed structure must be in complete agreement with all observed correlations.

Comparative NMR Data for Thienopyridine Scaffolds

Data extrapolated from closely related thieno[b]- and thieno[c]-pyridine systems.[4]

IsomerRepresentative ¹H Chemical Shifts (ppm)Representative ¹³C Chemical Shifts (ppm)Key Differentiating Feature
Thieno[2,3-c]pyridine Protons on the pyridine ring will show characteristic shifts and couplings. The thiophene protons will appear as an AB quartet or two doublets.The carbon atoms at the ring fusion will have distinct chemical shifts compared to other isomers.The specific pattern and coupling constants of the aromatic protons.
Thieno[3,2-c]pyridine Different coupling patterns and chemical shifts for the pyridine and thiophene protons due to the altered fusion.The chemical shifts of the bridgehead carbons will be a key indicator of the isomeric form.Changes in the chemical shifts of the protons adjacent to the sulfur and nitrogen atoms.
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying and quantifying isomers.

Trustworthiness of Data: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in the identification.

Distinguishing Isomers: While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be different.[6][7] The subtle differences in bond strengths due to the positions of the heteroatoms can lead to the formation of unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.

Workflow for Spectroscopic Isomer Identification

G cluster_start Isolated Isomer cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_end Structure Elucidation sample Pure isomer fraction from preparative HPLC or synthesis nmr_1d 1D NMR (¹H, ¹³C) sample->nmr_1d ms High-Resolution MS sample->ms nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d elucidation Combine all spectral data to confirm isomer structure nmr_2d->elucidation ms->elucidation

Caption: Workflow for definitive structural identification of isomers.

Conclusion and Recommendations

A robust strategy for the isomeric purity analysis of thieno[2,3-c]pyridines relies on a multi-pronged approach.

  • Primary Method: Reversed-phase HPLC is the recommended primary technique for quantifying positional isomers due to its versatility and suitability for non-volatile pharmaceutical compounds.

  • Chiral Analysis: If the molecule is chiral, chiral HPLC is mandatory for determining enantiomeric purity.

  • Structural Confirmation: NMR spectroscopy is indispensable for the definitive identification of all isomers. A full suite of 1D and 2D NMR experiments should be performed on the main component and any significant impurities.

  • Orthogonal Technique: GC-MS serves as an excellent orthogonal method to detect volatile impurities. LC-MS is crucial for confirming the molecular weight of impurities and providing fragmentation data to aid in their identification.

By integrating these techniques, researchers and drug developers can build a comprehensive and scientifically sound data package that ensures the isomeric purity, and thus the quality, safety, and efficacy of thieno[2,3-c]pyridine-based drug candidates.

References

A Senior Application Scientist's Guide to Comparative Docking of Thieno[2,3-c]pyridine and Thieno[3,2-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of two isomeric thienopyridine scaffolds: thieno[2,3-c]pyridine and thieno[3,2-b]pyridine. These "privileged structures" are central to the development of highly selective and potent kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, the rationale behind experimental choices, and methods for ensuring data integrity.

The isomeric difference between these scaffolds, while seemingly minor, can lead to profoundly different binding modes and kinase selectivity profiles.[2][3] For instance, the thieno[3,2-b]pyridine core can exhibit weak interactions with the kinase hinge region, allowing for diverse binding orientations that are anchored in the back pocket, a characteristic that can drive high kinome-wide selectivity.[2][3][4] Conversely, the thieno[2,3-c]pyridine scaffold has been successfully exploited to develop potent inhibitors for targets like COT kinase (MAP3K8) and Hsp90.[5][6][7]

This guide will walk you through a robust, self-validating docking workflow designed to elucidate these structural nuances and predict their impact on inhibitor performance.

Part 1: The Strategic Docking Workflow

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] A well-designed docking study is more than just generating poses; it's an investigative process. The workflow presented here is designed to be systematic, reproducible, and, most importantly, trustworthy.

Foundational Step: Target Selection and Preparation

Expertise & Experience: The choice of the protein target is paramount. For this comparative study, selecting a kinase for which high-resolution crystal structures are available for both inhibitor types would be ideal, though not always feasible. In the absence of such direct comparisons, we select a representative kinase known to be targeted by thienopyridines, such as a member of the Cyclin-Dependent Kinase (CDK) family or Haspin kinase.[1][2][3] For this guide, we will use a hypothetical CDK family member as our target.

A crucial first step is to obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[9][10][11][12][13]

Protocol: Target Protein Preparation

  • Structure Acquisition: Download the PDB file of the chosen kinase (e.g., PDB ID: 4JPS for PI3Kα, a related kinase class)[14][15]. This file contains the atomic coordinates determined by methods like X-ray crystallography.[12]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding. However, preserve any water molecules known to mediate key interactions between the protein and known ligands.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to amino acid residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4). This step is critical for accurate modeling of electrostatic and hydrogen bond interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and lower-energy starting conformation for docking.

Ligand Preparation: Isomeric Precision

Expertise & Experience: The accuracy of the ligand structures is just as important as the protein's. For our thieno[2,3-c]pyridine and thieno[3,2-b]pyridine inhibitors, we must ensure that their 3D structures are energetically minimized and possess the correct chirality and tautomeric states.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structures of the isomeric inhibitors and convert them into 3D structures using a suitable molecular modeling program.

  • Tautomer and Ionization State Generation: Generate all reasonable tautomeric and ionization states for each ligand at the chosen physiological pH. This is a critical step, as the dominant form in solution may be the biologically active one.

  • Energy Minimization: Perform a thorough energy minimization of each ligand conformation using a suitable force field (e.g., MMFF94). This ensures that the starting ligand structures are in a low-energy, realistic conformation.

The Docking Protocol: Execution and Validation

Trustworthiness: A docking protocol's reliability must be established before it can be used to generate new predictions. This is achieved through a process called "redocking" or protocol validation.[16][17][18] The goal is to demonstrate that the chosen docking algorithm and parameters can accurately reproduce the known binding mode of a co-crystallized ligand.[16][17] An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[18][19]

Protocol: Docking and Validation

  • Grid Generation: Define the binding site on the protein. This is typically done by generating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

  • Protocol Validation (Redocking): Dock the co-crystallized ligand back into its own binding site using the defined grid and docking parameters. Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose. If the RMSD is below 2.0 Å, the protocol is considered validated.[18][19]

  • Comparative Docking: Once validated, use the exact same protocol to dock the library of thieno[2,3-c]pyridine and thieno[3,2-b]pyridine inhibitors into the prepared protein target.

  • Pose Analysis and Scoring: Analyze the resulting docked poses for each inhibitor. The docking software will provide a scoring function to estimate the binding affinity.[8] It is crucial to visually inspect the top-scoring poses to ensure they make sense from a biochemical perspective (e.g., forming key hydrogen bonds, occupying hydrophobic pockets).

Below is a visual representation of the described workflow.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., Kinase PDB) Protein_Prep 2. Protein Preparation (Clean, Protonate, Minimize) Target_Selection->Protein_Prep Grid_Gen 4. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (3D, Tautomers, Minimize) Comparative_Docking 6. Comparative Docking (Thienopyridine Isomers) Ligand_Prep->Comparative_Docking Validation 5. Protocol Validation (Redocking, RMSD < 2.0 Å) Grid_Gen->Validation Validation->Comparative_Docking Validated Protocol Pose_Analysis 7. Pose & Score Analysis (Binding Energy, Interactions) Comparative_Docking->Pose_Analysis Data_Summary 8. Data Summarization (Tables & Visualization) Pose_Analysis->Data_Summary Conclusion 9. Conclusion & Insights Data_Summary->Conclusion

Caption: A flowchart of the comparative molecular docking workflow.

Part 2: Data Interpretation and Comparative Analysis

Authoritative Grounding: The output of a docking simulation is a wealth of data. The key is to distill this into meaningful insights. We will focus on comparing the two isomeric scaffolds based on predicted binding affinity, ligand efficiency, and the nature of their interactions with the protein.

Quantitative Comparison

The following table presents a hypothetical summary of docking results for a lead thieno[2,3-c]pyridine and a lead thieno[3,2-b]pyridine inhibitor against our CDK target.

MetricThieno[2,3-c]pyridine (Inhibitor A)Thieno[3,2-b]pyridine (Inhibitor B)Rationale
Docking Score (kcal/mol) -9.8-10.5A more negative score suggests a stronger predicted binding affinity.
Ligand Efficiency (LE) 0.450.48LE normalizes binding affinity by the number of heavy atoms, providing a measure of binding potency per atom.
Key H-Bond Interactions Hinge (NH of Leu83)Hinge (NH of Leu83), Back Pocket (Asp145)The number and location of hydrogen bonds are critical for affinity and selectivity.
Key Hydrophobic Interactions Gatekeeper (Phe80), Front Pocket (Val18)Gatekeeper (Phe80), Back Pocket (Ile143)Interactions with hydrophobic residues contribute significantly to binding.
Visualizing Binding Modes

Expertise & Experience: A visual inspection of the binding poses is indispensable. It allows us to understand why one isomer might be predicted to be a better binder than the other. The diagram below illustrates a hypothetical binding mode comparison. The thieno[3,2-b]pyridine's geometry allows a key substituent to reach into a "back pocket" of the kinase active site, forming an additional hydrogen bond with an aspartate residue, a feature not accessible to the thieno[2,3-c]pyridine isomer. This exemplifies how subtle changes in the core scaffold can lead to significant differences in binding.[2][3]

G cluster_kinase Kinase Active Site cluster_inhibitors Inhibitor Binding Hinge Hinge Region (Leu83) Gatekeeper Gatekeeper (Phe80) Back_Pocket Back Pocket (Asp145, Ile143) Thieno_2_3_c Thieno[2,3-c]pyridine Thieno_2_3_c->Hinge H-Bond Thieno_2_3_c->Gatekeeper Hydrophobic Thieno_3_2_b Thieno[3,2-b]pyridine Thieno_3_2_b->Hinge H-Bond Thieno_3_2_b->Gatekeeper Hydrophobic Thieno_3_2_b->Back_Pocket H-Bond & Hydrophobic

Caption: Comparative binding modes of thienopyridine isomers.

Part 3: Ensuring Scientific Integrity

Trustworthiness: Every protocol must be a self-validating system. Beyond the initial redocking validation, several other checks and balances ensure the integrity of the comparative study.

  • Use of Controls: Always include a known inhibitor of the target kinase as a positive control in your docking study. The predicted binding affinity and pose of the control should align with experimental data.

  • Ensemble Docking: Proteins are not static. Performing docking into multiple conformations of the target protein (e.g., from different crystal structures or molecular dynamics simulations) can provide a more robust assessment of potential binding modes.

  • Cross-Validation with Experimental Data: The ultimate validation of any in silico model is its correlation with experimental results. Docking scores should, ideally, correlate with experimentally determined binding affinities (e.g., IC50 or Ki values). For example, a study on PIM-1 kinase inhibitors found that their docking results were consistent with in vitro activity.[20][21]

By adhering to these rigorous standards, this comparative docking guide provides a reliable framework for generating actionable insights into the structure-activity relationships of thieno[2,3-c]pyridine and thieno[3,2-b]pyridine inhibitors, ultimately accelerating the drug discovery process.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Thieno[2,3-c]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of methyl thieno[2,3-c]pyridine-7-carboxylate. As a heterocyclic compound containing both nitrogen and sulfur, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are based on established best practices for managing pyridine derivatives and related chemical waste, providing a self-validating system for your laboratory's safety protocols.

Core Principles: Hazard Assessment and Characterization

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound belongs to the thienopyridine class, which are heterocyclic compounds widely used in pharmaceutical development. Due to their biological activity and persistence, improper disposal of these compounds can pose significant environmental risks.[1][2]

Waste containing pyridine or its derivatives is typically classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] Therefore, all waste streams containing this compound must be handled as hazardous.

Chemical Identity & Properties
IUPAC Name This compound
CAS Number 1078167-97-1[5][6]
Molecular Formula C₉H₇NO₂S[6]
Molecular Weight 193.22 g/mol [6]
Anticipated Hazards Based on its structural similarity to pyridine and other nitrogen/sulfur heterocycles, potential hazards include toxicity, ecotoxicity, and the release of toxic gases (Nitrogen Oxides, Sulfur Oxides) upon combustion. Heterocyclic compounds are noted for their potential carcinogenic properties and persistence in environmental matrices.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure all appropriate safety measures are in place.

Handling Precautions:

  • Always work within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[7]

  • An emergency eyewash station and safety shower must be accessible within the immediate work area.[7]

  • Avoid contact with skin and eyes.

  • Store the chemical and its waste away from incompatible materials such as strong oxidizing agents and strong acids to prevent exothermic or violent reactions.[7]

Required Personal Protective Equipment (PPE)
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.
Body Protection A flame-resistant lab coat must be worn and fully fastened.
Respiratory Not typically required when working in a functional fume hood. For spill cleanup outside a hood, consult your institution's EH&S guidelines.

Step-by-Step Disposal Protocol

The guiding principle is that no amount of this compound or its solutions should be disposed of down the drain. All waste must be collected for pickup by a licensed hazardous waste contractor.[8]

Protocol 3.1: Waste Segregation & Container Management
  • Classify the Waste: Treat all waste streams (pure compound, solutions, contaminated materials) as Hazardous Chemical Waste . Specifically, it should be managed as a non-halogenated organic waste.

  • Select the Proper Container:

    • For liquid waste (pure solvent, reaction mixtures, dilute solutions), use a sealable, airtight, and chemically compatible waste container.[7]

    • For solid waste (pure compound, contaminated absorbent materials), use a securely sealable wide-mouth container or a heavy-duty plastic bag designated for solid chemical waste.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • All other constituents in the container (e.g., "Methanol," "Water").

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • Store Securely: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible chemicals.[7]

Protocol 3.2: Disposing of Different Waste Forms
  • Pure Compound (Solid or Oil):

    • Carefully transfer the material directly into the designated solid or liquid hazardous waste container using a spatula or pipette.

    • Rinse the original container with a minimal amount of a suitable solvent (e.g., methanol, acetone).

    • Transfer the solvent rinsate into the liquid hazardous waste container.

  • Dilute Solutions (Aqueous or Organic):

    • Pour the solution directly into the designated liquid hazardous waste container.

    • Do not dispose of aqueous solutions in the sanitary sewer system. The environmental persistence of heterocyclic compounds makes this practice unsafe.[1]

  • Contaminated Labware (Pipette tips, wipes, gloves):

    • Place all contaminated disposable items into the designated solid hazardous waste container.

    • Non-disposable glassware should be rinsed with a small amount of an appropriate solvent, with the rinsate collected as liquid hazardous waste, before standard washing.

Spill Management Procedures

Accidental releases must be managed promptly and safely.

  • Small Spill (e.g., <50 mL within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill using an inert material like vermiculite, sand, or cat litter.[8]

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[9]

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the wipe as hazardous waste.

  • Large Spill (e.g., >50 mL or any spill outside a fume hood):

    • Immediately alert others in the area and evacuate the laboratory.

    • Secure the area to prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generated type Determine Waste Form start->type pure Pure Compound (Solid/Oil) type->pure Pure solution Dilute Solution (Aqueous/Organic) type->solution Solution contaminated Contaminated Labware (Tips, Wipes, Glassware) type->contaminated Contaminated Material spill Spill Residue (Absorbent Material) type->spill Spill collect_solid Collect in Labeled SOLID Hazardous Waste Container pure->collect_solid Solid collect_liquid Collect in Labeled LIQUID Hazardous Waste Container pure->collect_liquid Liquid/Oil solution->collect_liquid contaminated->collect_solid Disposables rinse Rinse Glassware with Minimal Solvent contaminated->rinse Glassware spill->collect_solid request Arrange for Pickup by EH&S or Licensed Contractor collect_solid->request collect_liquid->request rinse->collect_liquid Collect Rinsate

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl thieno[2,3-C]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl thieno[2,3-C]pyridine-7-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。